[Sar1, Ile8]-Angiotensin II TFA
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H73N13O10.C2HF3O2/c1-8-26(5)37(43(66)55-33(21-29-22-50-24-52-29)44(67)59-19-11-13-34(59)41(64)58-38(45(68)69)27(6)9-2)57-40(63)32(20-28-14-16-30(60)17-15-28)54-42(65)36(25(3)4)56-39(62)31(53-35(61)23-49-7)12-10-18-51-46(47)48;3-2(4,5)1(6)7/h14-17,22,24-27,31-34,36-38,49,60H,8-13,18-21,23H2,1-7H3,(H,50,52)(H,53,61)(H,54,65)(H,55,66)(H,56,62)(H,57,63)(H,58,64)(H,68,69)(H4,47,48,51);(H,6,7)/t26-,27-,31-,32-,33-,34-,36-,37-,38-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMJFLJNJDPPTM-OFHYUQTQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H74F3N13O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1082.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
[Sar1, Ile8]-Angiotensin II TFA: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
[Sar1, Ile8]-Angiotensin II TFA is a synthetic analog of the endogenous vasoactive peptide, Angiotensin II. This technical guide provides a comprehensive overview of its mechanism of action, focusing on its interactions with angiotensin receptors and the subsequent downstream signaling pathways. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling cascades and experimental workflows. The dualistic nature of [Sar1, Ile8]-Angiotensin II as both a potent antagonist of the Angiotensin II Type 1 (AT1) receptor and a potential agonist of the Angiotensin II Type 2 (AT2) receptor is a central theme of this guide. This complex pharmacology makes it a valuable tool for research into the renin-angiotensin system and a molecule of interest in drug development.
Introduction
The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis, with its primary effector, Angiotensin II, exerting its effects through two main G protein-coupled receptors: the AT1 and AT2 receptors. [Sar1, Ile8]-Angiotensin II is a modified octapeptide that differs from Angiotensin II by the substitution of sarcosine for aspartic acid at position 1 and isoleucine for phenylalanine at position 8. These modifications confer unique pharmacological properties, including resistance to aminopeptidases and altered receptor binding and activation profiles. This guide will delve into the molecular mechanisms that underpin the biological effects of this compound.
Receptor Binding and Affinity
[Sar1, Ile8]-Angiotensin II exhibits a distinct binding profile for the two major angiotensin II receptor subtypes. It has been shown to bind with high affinity to both AT1 and AT2 receptors, with a notable preference for the AT2 receptor in certain tissues.
Quantitative Binding Data
The following table summarizes the reported binding affinities of [Sar1, Ile8]-Angiotensin II for AT1 and AT2 receptors.
| Radioligand | Preparation | Receptor Subtype | Binding Parameter | Value (nM) | Reference |
| 125I-[Sar1, Ile8]-Angiotensin II | Ovine Tissues | AT1 | Kd | 1.2 | [1] |
| 125I-[Sar1, Ile8]-Angiotensin II | Ovine Tissues | AT2 | Kd | 0.3 | [1] |
| [Sar1, Ile8]-Angiotensin II | Human AT2 Receptor in CHO cells | AT2 | Kd | 0.8 | |
| [Sar1, Ile8]-Angiotensin II | Human AT2 Receptor in CHO cells | AT2 | IC50 | 1.7 |
Mechanism of Action at the AT1 Receptor: Antagonism
At the AT1 receptor, [Sar1, Ile8]-Angiotensin II primarily functions as a potent competitive antagonist. It effectively blocks the binding of the endogenous agonist, Angiotensin II, thereby inhibiting the canonical Gq/11-mediated signaling pathway. This pathway is responsible for many of the well-known physiological effects of Angiotensin II, including vasoconstriction, aldosterone release, and cellular growth and proliferation.
Functional Antagonism Data
The antagonistic properties of [Sar1, Ile8]-Angiotensin II have been quantified in functional assays.
| Assay | Tissue | Parameter | Value (nM) | Reference |
| Inhibition of Angiotensin II-induced contraction | Rabbit Aortic Rings | IC50 | 0.7 | [2] |
Signaling Pathway: AT1 Receptor Antagonism
The binding of [Sar1, Ile8]-Angiotensin II to the AT1 receptor prevents the conformational changes necessary for G protein coupling and activation. This blockade inhibits the downstream signaling cascade.
Mechanism of Action at the AT2 Receptor: Potential Agonism
In contrast to its effects on the AT1 receptor, [Sar1, Ile8]-Angiotensin II is suggested to act as an agonist at the AT2 receptor. The signaling pathways downstream of AT2 receptor activation are less well-defined than those of the AT1 receptor and are generally considered to be G protein-independent. Activation of the AT2 receptor is often associated with counter-regulatory effects to those of the AT1 receptor, including vasodilation, anti-proliferative effects, and apoptosis.
Signaling Pathway: AT2 Receptor Agonism and Nitric Oxide Production
A key proposed mechanism for AT2 receptor-mediated effects is the production of nitric oxide (NO). Activation of the AT2 receptor is thought to lead to the activation of nitric oxide synthase (NOS), which in turn produces NO. NO then acts as a second messenger, leading to vasodilation and other cellular effects.
Experimental Protocols
Radioligand Binding Assay
This protocol is used to determine the binding affinity of [Sar1, Ile8]-Angiotensin II to angiotensin receptors.
-
Materials:
-
Cell membranes expressing AT1 or AT2 receptors
-
125I-[Sar1, Ile8]-Angiotensin II (radioligand)
-
Unlabeled [Sar1, Ile8]-Angiotensin II (for competition assays)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Gamma counter
-
-
Procedure:
-
Incubate cell membranes with varying concentrations of 125I-[Sar1, Ile8]-Angiotensin II in the presence (non-specific binding) or absence (total binding) of a high concentration of unlabeled Angiotensin II. For competition assays, incubate with a fixed concentration of radioligand and varying concentrations of unlabeled [Sar1, Ile8]-Angiotensin II.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine Kd, Bmax, and IC50 values.
-
Aortic Ring Contraction Assay
This ex vivo assay is used to assess the functional effects of [Sar1, Ile8]-Angiotensin II on vascular smooth muscle contraction.[2]
-
Materials:
-
Isolated thoracic aorta from rabbit or rat
-
Krebs-Henseleit solution (aerated with 95% O2/5% CO2)
-
Organ bath system with force transducer
-
Angiotensin II
-
This compound
-
-
Procedure:
-
Dissect the thoracic aorta and cut into rings (2-3 mm).
-
Mount the aortic rings in an organ bath filled with Krebs-Henseleit solution at 37°C.
-
Allow the rings to equilibrate under a resting tension of 1.5-2 g for at least 60 minutes.
-
To assess antagonist activity, pre-incubate the rings with varying concentrations of [Sar1, Ile8]-Angiotensin II for 30 minutes.
-
Generate a cumulative concentration-response curve to Angiotensin II.
-
Record the isometric tension developed by the aortic rings.
-
Analyze the data to determine the IC50 of [Sar1, Ile8]-Angiotensin II for inhibiting Angiotensin II-induced contraction.
-
Nitric Oxide (NO) Measurement (Griess Assay)
This assay is used to quantify the production of NO by measuring its stable breakdown product, nitrite.
-
Materials:
-
Endothelial cells
-
Cell culture medium
-
This compound
-
Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Nitrite standard solution
-
Microplate reader
-
-
Procedure:
-
Culture endothelial cells to the desired confluency.
-
Treat the cells with varying concentrations of [Sar1, Ile8]-Angiotensin II for a specified time.
-
Collect the cell culture supernatant.
-
Add the Griess Reagent to the supernatant and standards in a 96-well plate.
-
Incubate at room temperature for 15-30 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.
-
Conclusion
This compound is a pharmacologically complex peptide with a dual mechanism of action. Its potent antagonism at the AT1 receptor, coupled with its potential agonistic activity at the AT2 receptor, makes it a valuable tool for dissecting the multifaceted roles of the renin-angiotensin system. For drug development professionals, the unique profile of [Sar1, Ile8]-Angiotensin II highlights the potential for developing receptor-subtype-selective ligands with tailored therapeutic effects. Further research is warranted to fully elucidate the functional consequences of its AT2 receptor agonism and to explore its therapeutic potential in cardiovascular and other diseases.
References
[Sar1, Ile8]-Angiotensin II TFA: A Technical Guide to its Role as an Angiotensin II Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of [Sar1, Ile8]-Angiotensin II TFA, a synthetic analog of Angiotensin II. It is widely utilized in research as a competitive antagonist at both Angiotensin II type 1 (AT1) and type 2 (AT2) receptors. This document details its mechanism of action, binding affinities, and functional effects. A key focus is its complex pharmacology, which includes partial agonist activity, particularly at the AT1 receptor. Detailed experimental protocols for the characterization of this compound and visualizations of the pertinent signaling pathways are provided to support its application in research and drug development.
Introduction
[Sar1, Ile8]-Angiotensin II, also known as Saralasin, is a pivotal tool in the study of the renin-angiotensin system (RAS).[1][2] Its structural modifications, the substitution of sarcosine for aspartic acid at position 1 and isoleucine for phenylalanine at position 8, confer resistance to aminopeptidases and alter its interaction with angiotensin receptors compared to the endogenous ligand, Angiotensin II.[2] This guide explores the utility of the trifluoroacetate (TFA) salt of [Sar1, Ile8]-Angiotensin II as a research compound for dissecting the roles of AT1 and AT2 receptors in various physiological and pathophysiological processes.
Mechanism of Action
This compound acts as a competitive antagonist at both AT1 and AT2 receptors, binding to the receptors and preventing the binding of the endogenous agonist, Angiotensin II.[3][4] However, its pharmacological profile is nuanced, as it can also exhibit partial agonist activity, particularly at the AT1 receptor.[3][5] This dual activity is crucial for the interpretation of experimental results, as the observed effect can depend on the concentration of the compound and the level of endogenous Angiotensin II.[6] Furthermore, some studies have suggested that in certain cellular contexts, it may even act as an agonist at the AT2 receptor.[1]
Quantitative Data: Binding Affinity
The binding affinity of [Sar1, Ile8]-Angiotensin II to AT1 and AT2 receptors has been determined in various experimental systems. The following table summarizes key quantitative data. It is important to note that affinity values can vary depending on the tissue, species, and specific experimental conditions.
| Receptor Subtype | Ligand | Ki (nM) | IC50 (nM) | Cell/Tissue Type | Species | Reference |
| Angiotensin II Receptor | Saralasin | 0.32 (74% of sites), 2.7 (26% of sites) | Rat liver membrane | Rat | [3][7] | |
| AT1 Receptor | [125I][Sar1, Ile8]-Angiotensin II | 1.2 (Kd) | Ovine tissues | Sheep | [8] | |
| AT2 Receptor | [125I][Sar1, Ile8]-Angiotensin II | 0.3 (Kd) | Ovine tissues | Sheep | [8] | |
| Human AT2 Receptor | [Sar1, Ile8]-Angiotensin II | 0.42 | CHO-K1 cells expressing human AT2 receptor | Human | [9] |
Signaling Pathways
This compound modulates the downstream signaling pathways of AT1 and AT2 receptors by competing with Angiotensin II.
AT1 Receptor Signaling
The AT1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11. Antagonism of this receptor by [Sar1, Ile8]-Angiotensin II inhibits the activation of Phospholipase C (PLC), which in turn blocks the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to a decrease in intracellular calcium mobilization and protein kinase C (PKC) activation.
AT2 Receptor Signaling
The AT2 receptor is also a GPCR, and its signaling is less completely understood but is often considered to counteract the effects of the AT1 receptor. It can couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize this compound.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound for AT1 or AT2 receptors.
Protocol:
-
Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing the angiotensin receptor subtype of interest.
-
Assay Setup: In a microplate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [125I]-[Sar1, Ile8]-Angiotensin II), and increasing concentrations of unlabeled this compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled Angiotensin II).
-
Incubation: Incubate the plate to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.[10]
Calcium Mobilization Assay
This functional assay measures the ability of this compound to antagonize Angiotensin II-induced calcium release in cells expressing the AT1 receptor.
Protocol:
-
Cell Culture: Plate cells expressing the AT1 receptor in a black, clear-bottom microplate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate.
-
Agonist Stimulation: Add a fixed concentration of Angiotensin II to all wells to stimulate calcium release.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Determine the inhibitory effect of this compound on the Angiotensin II-induced calcium signal and calculate the IC50 value.
Inositol Trisphosphate (IP3) Assay
This assay quantifies the ability of this compound to inhibit Angiotensin II-stimulated IP3 production.[11]
Protocol:
-
Cell Culture and Labeling: Culture cells expressing the AT1 receptor and label them with [3H]-myo-inositol.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.
-
Agonist Stimulation: Stimulate the cells with a fixed concentration of Angiotensin II for a short period.
-
Extraction: Stop the reaction and extract the inositol phosphates.
-
Separation and Quantification: Separate the different inositol phosphates using chromatography and quantify the amount of [3H]-IP3 by liquid scintillation counting.
-
Data Analysis: Determine the inhibitory effect of this compound on Angiotensin II-induced IP3 production and calculate the IC50 value.[12]
Conclusion
This compound is a valuable pharmacological tool for investigating the renin-angiotensin system. Its characterization as a non-selective competitive antagonist with partial agonist properties at angiotensin II receptors necessitates careful experimental design and data interpretation. The protocols and pathway diagrams provided in this guide offer a framework for researchers to effectively utilize this compound in their studies of cardiovascular, renal, and neurological systems where angiotensin signaling plays a critical role. Further research is warranted to fully elucidate its complex interactions with AT1 and AT2 receptors in various human tissues and cell types.
References
- 1. Saralasin and Sarile Are AT2 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Saralasin - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Usefulness and limitations of saralasin, a partial competitive agonist of angioten II, for evaluating the renin and sodium factors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Estimation of angiotensin II receptor activity in chronic congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 125I[Sar(1)Ile(8)] angiotensin II has a different affinity for AT(1) and AT(2) receptor subtypes in ovine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. benchchem.com [benchchem.com]
- 11. Comparison of angiotensin II type-1 and type-2 receptor antagonists on angiotensin II-induced IP3 generation in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to [Sar1, Ile8]-Angiotensin II TFA: Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
[Sar1, Ile8]-Angiotensin II is a synthetic analog of the endogenous octapeptide hormone Angiotensin II. This technical guide provides a comprehensive overview of its structure, physicochemical properties, and pharmacological characteristics, with a particular focus on its interaction with angiotensin receptors. Detailed experimental protocols for its synthesis, purification, and key biological assays are presented to facilitate its application in research and drug development. Furthermore, this guide elucidates the signaling pathways modulated by [Sar1, Ile8]-Angiotensin II, particularly highlighting its role as a biased agonist, and provides visual representations of these complex biological processes.
Introduction
Angiotensin II is a pivotal effector molecule of the renin-angiotensin system (RAS), playing a critical role in the regulation of blood pressure, fluid and electrolyte homeostasis. Its effects are mediated through two primary G protein-coupled receptors (GPCRs), the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors. Dysregulation of the RAS is implicated in the pathophysiology of numerous cardiovascular diseases, making it a key target for therapeutic intervention.
[Sar1, Ile8]-Angiotensin II is a structurally modified analog of Angiotensin II, where the native aspartic acid at position 1 is replaced with sarcosine (Sar) and the phenylalanine at position 8 is substituted with isoleucine (Ile). These modifications confer unique pharmacological properties, including altered receptor affinity, selectivity, and signaling outcomes compared to the native peptide. The trifluoroacetate (TFA) salt is a common formulation for synthetic peptides, ensuring stability and solubility. This guide serves as a technical resource for researchers exploring the therapeutic potential and mechanistic intricacies of [Sar1, Ile8]-Angiotensin II TFA.
Structure and Physicochemical Properties
The primary structure of [Sar1, Ile8]-Angiotensin II is Sar-Arg-Val-Tyr-Ile-His-Pro-Ile. The TFA counterion is associated with the positively charged residues of the peptide.
| Property | Value |
| Alternate Names | Sar-Arg-Val-Tyr-Ile-His-Pro-Ile; Sarilesin |
| Molecular Formula | C48H74F3N13O12 (for the peptide cation) |
| Molecular Weight | 1082.18 g/mol (for the peptide cation) |
| Appearance | Lyophilized solid |
| Solubility | Soluble in water |
| Storage | Store at -20°C. The product is hygroscopic and must be protected from light. |
Pharmacological Properties
[Sar1, Ile8]-Angiotensin II exhibits a distinct pharmacological profile, acting as a potent ligand for angiotensin receptors. It has been characterized as both an antagonist and a biased agonist, depending on the receptor subtype and the cellular context.
Receptor Binding Affinity
[Sar1, Ile8]-Angiotensin II demonstrates high affinity for both AT1 and AT2 receptors, with a notable preference for the AT2 receptor subtype. The radiolabeled form, 125I-[Sar1, Ile8]-Angiotensin II, is a valuable tool for receptor binding assays.
| Receptor Subtype | Ligand | Parameter | Value (nM) | Tissue/Cell System |
| AT1 | 125I-[Sar1, Ile8]-Angiotensin II | Kd | 1.2 | Ovine Tissues |
| AT2 | 125I-[Sar1, Ile8]-Angiotensin II | Kd | 0.3 | Ovine Tissues |
Kd (Dissociation Constant) is a measure of binding affinity; a lower Kd indicates higher affinity.
Functional Activity
[Sar1, Ile8]-Angiotensin II has multifaceted effects on vascular smooth muscle, including inducing contraction and promoting hypertrophy or hyperplasia in cultured cells.[1][2] It has been shown to activate both NADPH and NADH oxidases, leading to the formation of superoxide anions in vascular smooth muscle cells.[3]
As an antagonist, it can inhibit the effects of Angiotensin II. For instance, it has been shown to inhibit Angiotensin II-induced contractile responses in vascular smooth muscle.
More recent studies have unveiled its role as a β-arrestin-biased agonist at the AT1 receptor. This means it preferentially activates the β-arrestin signaling pathway over the classical G protein-mediated pathway. This biased agonism leads to a distinct downstream signaling cascade with potential for therapeutic applications that separate desired from adverse effects.
Experimental Protocols
Synthesis and Purification of this compound
4.1.1. Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of [Sar1, Ile8]-Angiotensin II using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Resin: Rink Amide resin is a suitable solid support for producing a C-terminally amidated peptide.
-
Amino Acids: Fmoc-protected amino acids (Fmoc-Ile-OH, Fmoc-Pro-OH, Fmoc-His(Trt)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Val-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Sar-OH) are used.
-
Coupling:
-
Swell the resin in dimethylformamide (DMF).
-
Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
Couple the first Fmoc-protected amino acid (Fmoc-Ile-OH) using a coupling reagent such as HBTU/HOBt in the presence of a base like DIPEA in DMF. Allow the reaction to proceed for 2 hours.
-
Wash the resin with DMF.
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether and centrifuge to collect the peptide pellet.
-
Wash the pellet with cold diethyl ether and air dry.
-
4.1.2. Purification by High-Performance Liquid Chromatography (HPLC)
The crude peptide is purified by reverse-phase HPLC (RP-HPLC).
-
Column: A C18 column is typically used.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Procedure:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Inject the solution onto the equilibrated HPLC column.
-
Elute the peptide using a linear gradient of Mobile Phase B.
-
Monitor the elution profile at 220 nm and collect fractions corresponding to the major peptide peak.
-
Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the purified [Sar1, Ile8]-Angiotensin II as a TFA salt.
-
Radioligand Binding Assay
This protocol is for determining the binding affinity of this compound to AT1 and AT2 receptors using a competitive binding assay with 125I-[Sar1, Ile8]-Angiotensin II as the radioligand.
-
Materials:
-
Cell membranes expressing AT1 or AT2 receptors.
-
125I-[Sar1, Ile8]-Angiotensin II.
-
Unlabeled this compound (competitor).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
-
Procedure:
-
In a 96-well plate, add a constant concentration of 125I-[Sar1, Ile8]-Angiotensin II to each well.
-
For total binding, add assay buffer.
-
For non-specific binding, add a high concentration of unlabeled Angiotensin II (e.g., 1 µM).
-
For the competition curve, add increasing concentrations of unlabeled this compound.
-
Add the cell membrane preparation to each well.
-
Incubate at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters, followed by washing with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
ERK1/2 Phosphorylation Assay
This protocol measures the ability of this compound to induce ERK1/2 phosphorylation, a hallmark of β-arrestin-mediated signaling.
-
Materials:
-
Cells expressing the AT1 receptor (e.g., HEK293 cells).
-
This compound.
-
Cell lysis buffer.
-
Antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
Western blotting reagents and equipment or an ELISA-based detection kit.
-
-
Procedure:
-
Seed cells in a culture plate and grow to confluence.
-
Serum-starve the cells for several hours before the experiment.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 5-10 minutes).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Analyze the levels of phosphorylated ERK1/2 and total ERK1/2 using Western blotting or a specific ELISA kit.
-
-
Data Analysis:
-
Quantify the band intensities (for Western blot) or absorbance values (for ELISA).
-
Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.
-
Plot the normalized phospho-ERK1/2 levels against the log concentration of this compound.
-
Determine the EC50 value (the concentration that produces 50% of the maximal response).
-
Signaling Pathways
[Sar1, Ile8]-Angiotensin II, acting as a biased agonist at the AT1 receptor, preferentially activates the β-arrestin pathway. This is in contrast to the balanced agonism of native Angiotensin II, which activates both Gq-protein and β-arrestin pathways.
Caption: Classical Gq-protein signaling pathway activated by Angiotensin II.
Caption: β-arrestin biased signaling pathway activated by [Sar1, Ile8]-Angiotensin II.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
This compound is a valuable pharmacological tool for investigating the renin-angiotensin system. Its unique properties as a high-affinity ligand with a preference for the AT2 receptor and as a β-arrestin-biased agonist at the AT1 receptor make it a compound of significant interest for both basic research and therapeutic development. The detailed protocols and pathway diagrams provided in this guide are intended to support researchers in their exploration of this fascinating molecule and its potential to modulate the complex signaling networks governed by angiotensin receptors.
References
An In-depth Technical Guide to the Biological Functions of [Sar1, Ile8]-Angiotensin II TFA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological functions, pharmacological properties, and experimental applications of [Sar1, Ile8]-Angiotensin II, also known as Sarilesin. This synthetic analog of Angiotensin II exhibits a complex pharmacological profile, acting as a biased agonist at the Angiotensin II Type 1 Receptor (AT1R) and a partial agonist at the Angiotensin II Type 2 Receptor (AT2R). This document details its receptor binding affinities, downstream signaling pathways, and physiological effects. Furthermore, it provides detailed protocols for key experiments and visualizes complex biological pathways and workflows using Graphviz diagrams to facilitate a deeper understanding for researchers in pharmacology and drug development.
Introduction
[Sar1, Ile8]-Angiotensin II is a structurally modified octapeptide analog of the endogenous hormone Angiotensin II. The substitutions of sarcosine for aspartic acid at position 1 and isoleucine for phenylalanine at position 8 confer unique properties, including increased resistance to aminopeptidases and a distinct receptor interaction profile. This analog has been instrumental in elucidating the complex signaling mechanisms of the renin-angiotensin system (RAS), particularly in differentiating the functions of the AT1 and AT2 receptors. Its characterization as a biased agonist has opened new avenues for understanding how different signaling arms of a G protein-coupled receptor (GPCR) can be selectively modulated to achieve specific therapeutic outcomes.
Pharmacological Profile
[Sar1, Ile8]-Angiotensin II is not a simple antagonist or agonist but rather a modulator of Angiotensin II receptor signaling with a nuanced profile that is dependent on the receptor subtype and the specific signaling pathway being assessed.
Receptor Binding Affinity
The iodinated form of the peptide, 125I-[Sar1, Ile8]-Angiotensin II, is a widely used radioligand for characterizing Angiotensin II receptors due to its high affinity.[1] Studies have shown that it binds to both AT1 and AT2 receptors. Notably, it exhibits a higher affinity for the AT2 receptor compared to the AT1 receptor.[2]
| Ligand | Receptor Subtype | Affinity Metric | Value (nM) | Tissue/Cell System |
| 125I-[Sar1, Ile8]-Angiotensin II | AT1 | Kd | 1.2 | Ovine Tissues |
| 125I-[Sar1, Ile8]-Angiotensin II | AT2 | Kd | 0.3 | Ovine Tissues[2] |
| 125I-[Sar1, Ile8]-Angiotensin II | AT1 (predominantly) | Kd | 0.42 | Human Left Ventricle[3] |
Functional Activity
The functional activity of [Sar1, Ile8]-Angiotensin II is complex, with reports of both antagonistic and agonistic properties. This is now largely understood to be a result of biased agonism at the AT1 receptor.
-
AT1 Receptor: At the AT1 receptor, [Sar1, Ile8]-Angiotensin II acts as a biased agonist . It antagonizes the canonical Gq protein-mediated signaling pathway, which is responsible for vasoconstriction, while simultaneously activating the β-arrestin signaling pathway. This profile makes it a valuable tool for dissecting the distinct physiological roles of these two pathways. It is also a potent competitive antagonist of Angiotensin II-induced protein synthesis in vascular smooth muscle cells, a key process in hypertrophy.[4]
-
AT2 Receptor: At the AT2 receptor, it is considered a partial agonist .[5]
-
Physiological Effects: In vivo, [Sar1, Ile8]-Angiotensin II exhibits some agonistic pressor activity, though it is significantly less potent than Angiotensin II.[6][7] It can also stimulate aldosterone secretion, demonstrating partial agonist activity at the adrenal cortex.[7][8] However, it can also act as an antagonist, blocking Angiotensin II-stimulated aldosterone production.[8][9]
| Parameter | Effect | Value | Notes |
| Antagonist Potency (AT1) | Inhibition of Ang II-induced uterine contraction | pA2 = 8.1 | A measure of antagonist potency. |
| Hypertrophic Response | Inhibition of Ang II-induced protein synthesis | ED50 of Ang II = 1 nM | This effect of Ang II is blocked by [Sar1, Ile8]-Angiotensin II.[4] |
Signaling Pathways
[Sar1, Ile8]-Angiotensin II modulates multiple downstream signaling cascades upon binding to Angiotensin II receptors.
AT1 Receptor Signaling: Gq vs. β-Arrestin Pathways
The binding of an agonist like Angiotensin II to the AT1 receptor typically activates both Gq protein and β-arrestin pathways. [Sar1, Ile8]-Angiotensin II, as a biased agonist, selectively activates the β-arrestin pathway while inhibiting the Gq pathway.
NADPH Oxidase Activation
Angiotensin II, acting through the AT1 receptor, is a potent activator of NADPH oxidase, leading to the production of reactive oxygen species (ROS) that function as intracellular second messengers. This process is implicated in vascular smooth muscle cell hypertrophy. The signaling cascade involves multiple kinases and the small G protein Rac.
Experimental Protocols
[Sar1, Ile8]-Angiotensin II, particularly its radioiodinated form, is a critical tool in receptor pharmacology.
Radioligand Binding Assay (Competitive Inhibition)
This protocol determines the affinity (Ki or IC50) of a test compound for Angiotensin II receptors using 125I-[Sar1, Ile8]-Angiotensin II as the radioligand.
Materials:
-
Tissue membrane preparation (e.g., from rat liver for AT1 or adrenal gland for AT1/AT2)
-
125I-[Sar1, Ile8]-Angiotensin II (at a fixed concentration near its Kd)
-
Unlabeled [Sar1, Ile8]-Angiotensin II or Angiotensin II (for non-specific binding)
-
Unlabeled test compounds at various concentrations
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.2% BSA
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/C)
-
Filtration apparatus, scintillation vials, scintillation fluid, and a gamma counter
Protocol:
-
Prepare reaction tubes for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add assay buffer, a fixed concentration of 125I-[Sar1, Ile8]-Angiotensin II, and the membrane preparation (typically 20-50 µg of protein).
-
Non-specific Binding (NSB): Add assay buffer, 125I-[Sar1, Ile8]-Angiotensin II, a high concentration of unlabeled Angiotensin II (e.g., 1 µM), and the membrane preparation.
-
Competitive Binding: Add assay buffer, 125I-[Sar1, Ile8]-Angiotensin II, increasing concentrations of the unlabeled test compound, and the membrane preparation.
-
Bring the final volume of all tubes to 250 µL with Assay Buffer.
-
Incubate the tubes at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer.
-
Wash the filters rapidly with 3 x 4 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
Place the filters in counting vials and measure the radioactivity using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding (Total Binding - NSB) against the logarithm of the test compound's concentration to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.
Vascular Smooth Muscle Contraction Assay
This ex vivo protocol measures the contractile or relaxant effects of compounds on isolated blood vessel segments.
Materials:
-
Isolated blood vessel (e.g., rat aorta or mesenteric artery)
-
Krebs-Ringer bicarbonate solution (95% O2 / 5% CO2, 37°C)
-
Organ bath system with force-displacement transducers
-
Data acquisition system
-
[Sar1, Ile8]-Angiotensin II and other test compounds
-
Vasoconstrictor agent (e.g., Norepinephrine or KCl)
Protocol:
-
Euthanize the animal and carefully dissect the desired artery, placing it in cold Krebs-Ringer solution.
-
Clean the artery of adhering connective tissue and cut it into rings (2-3 mm in length).
-
Suspend the arterial rings in organ baths filled with oxygenated Krebs-Ringer solution at 37°C. One end is fixed, and the other is connected to a force transducer.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 grams), replacing the buffer every 15-20 minutes.
-
Induce a stable contraction with a submaximal concentration of a vasoconstrictor like norepinephrine.
-
Once the contraction is stable, add cumulative concentrations of [Sar1, Ile8]-Angiotensin II to the bath to assess its direct effect (agonism or antagonism).
-
To test for antagonist activity, pre-incubate the tissue with [Sar1, Ile8]-Angiotensin II before constructing a concentration-response curve for a known agonist like Angiotensin II.
-
Record the changes in isometric tension.
-
Data Analysis: Express the responses as a percentage of the maximal contraction induced by a reference agonist. Calculate EC50 or pA2 values from the concentration-response curves.
NADPH Oxidase Activity Assay (Lucigenin Chemiluminescence)
This protocol measures ROS production in cultured cells, such as vascular smooth muscle cells (VSMCs), in response to stimuli.
Materials:
-
Cultured VSMCs
-
Krebs-HEPES buffer
-
Lucigenin (e.g., 5 µM)
-
[Sar1, Ile8]-Angiotensin II or other stimuli
-
Luminometer or scintillation counter in single-photon counting mode
Protocol:
-
Culture VSMCs to near confluence in appropriate plates or dishes.
-
Serum-starve the cells for 24 hours before the experiment to reduce basal activity.
-
Gently wash the cells with pre-warmed Krebs-HEPES buffer.
-
Add Krebs-HEPES buffer containing lucigenin to the cells and place them in the luminometer to measure baseline chemiluminescence.
-
Inject [Sar1, Ile8]-Angiotensin II into the cell preparation at the desired concentration.
-
Immediately begin recording chemiluminescence over time. The signal is proportional to the rate of superoxide production.
-
Data Analysis: Integrate the luminescence signal over time and normalize it to the protein content of the cell lysate. Compare the stimulated response to the basal (unstimulated) control.
Conclusion
[Sar1, Ile8]-Angiotensin II is a multifaceted pharmacological tool whose complex actions have significantly advanced our understanding of the renin-angiotensin system. Its characterization as a biased agonist at the AT1 receptor, antagonizing Gq-mediated vasoconstriction while promoting β-arrestin signaling, highlights the potential for developing functionally selective drugs with improved therapeutic profiles. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals aiming to further investigate the intricate roles of Angiotensin II receptors in health and disease.
References
- 1. revvity.com [revvity.com]
- 2. 125I[Sar(1)Ile(8)] angiotensin II has a different affinity for AT(1) and AT(2) receptor subtypes in ovine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Angiotensin II-stimulated protein synthesis in cultured vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Angiotensin II stimulates secretion of endogenous ouabain from bovine adrenocortical cells via angiotensin type 2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of three angiotensin II antagonists, [Sar1, Thr8]-, [Sar1, Ile8]- and [Sar1, Ala8]angiotensin II on blood pressure and endocrine factors in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of angiotensin II and of an angiotensin II analogue (Sar1-Ile8-angiotensin II) on blood pressure, plasma aldosterone and plasma renin activity in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
- 9. Effects of two different angiotensin II antagonists on aldosterone secretion by isolated perfused rat zona glomerulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
[Sar1, Ile8]-Angiotensin II TFA: A Technical Guide for Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Sar1, Ile8]-Angiotensin II is a synthetic analog of the endogenous vasoactive peptide Angiotensin II. This octapeptide, often supplied as a trifluoroacetate (TFA) salt, has become an invaluable tool in cardiovascular research due to its specific interactions with angiotensin receptors. It primarily functions as a potent antagonist of the Angiotensin II Type 1 (AT1) receptor, the principal mediator of the vasoconstrictive and aldosterone-stimulating effects of Angiotensin II. Furthermore, its unique properties as a biased agonist, preferentially activating β-arrestin-mediated signaling pathways over traditional G protein-dependent pathways, have opened new avenues for investigating the nuanced roles of angiotensin receptor signaling in cardiovascular physiology and pathology.
This technical guide provides an in-depth overview of the core applications of [Sar1, Ile8]-Angiotensin II in cardiovascular research, with a focus on quantitative data, detailed experimental protocols, and the elucidation of its signaling mechanisms.
Core Properties and Mechanism of Action
[Sar1, Ile8]-Angiotensin II is characterized by two key amino acid substitutions compared to native Angiotensin II: sarcosine at position 1 and isoleucine at position 8. These modifications confer enhanced stability and alter its binding and signaling properties. While it acts as a competitive antagonist at the AT1 receptor, thereby blocking the classical Gq/11-mediated signaling cascade responsible for vasoconstriction, it has also been shown to promote G protein-independent signaling through β-arrestin recruitment. This biased agonism makes it a crucial tool for dissecting the distinct physiological consequences of G protein versus β-arrestin activation downstream of the AT1 receptor.
Quantitative Data: Receptor Binding Affinities
The affinity of [Sar1, Ile8]-Angiotensin II for angiotensin receptor subtypes is a critical parameter for its application in research. The following tables summarize key binding affinity data from various studies.
Table 1: Dissociation Constants (Kd) of [Sar1, Ile8]-Angiotensin II
| Radioligand | Receptor Subtype | Tissue/Cell Line | Kd (nM) | Reference |
| 125I-[Sar1, Ile8]-Angiotensin II | AT1 | Ovine Tissues | 1.2 | |
| 125I-[Sar1, Ile8]-Angiotensin II | AT2 | Ovine Tissues | 0.3 | |
| 125I-[Sar1, Ile8]-Angiotensin II | AT1 | Rat Liver Membranes | 0.516 | |
| 125I-[Sar1, Ile8]-Angiotensin II | AT1 | Rat Adrenal Membranes | 0.13 ± 0.04 | |
| 125I-[Sar1, Ile8]-Angiotensin II | AT1 | Human AT1 Receptor in CHO cells | 0.11 - 0.20 | |
| 125I-[Sar1, Ile8]-Angiotensin II | AT1 | Human Left Ventricle | 0.42 ± 0.09 |
Table 2: Half-maximal Inhibitory Concentration (IC50) of [Sar1, Ile8]-Angiotensin II
| Radioligand | Tissue/Cell Line | IC50 (nM) | Reference |
| 125I-SI Ang II | Male Rat Liver | 7.27 | |
| 125I-SI Ang II | Female Rat Liver | 9.40 |
Signaling Pathways
[Sar1, Ile8]-Angiotensin II's interaction with the AT1 receptor can initiate distinct signaling cascades. While it blocks the canonical G protein pathway, it promotes β-arrestin-mediated signaling, which has been implicated in various cellular processes, including the activation of the Extracellular signal-Regulated Kinase (ERK) / Mitogen-Activated Protein Kinase (MAPK) pathway.
Experimental Protocols
Radioligand Receptor Binding Assay
This protocol is used to determine the binding affinity of [Sar1, Ile8]-Angiotensin II to angiotensin receptors.
Materials:
-
125I-[Sar1, Ile8]-Angiotensin II (radioligand)
-
Unlabeled [Sar1, Ile8]-Angiotensin II
-
Membrane preparations from target tissue (e.g., rat liver, adrenal glands)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Saturation Binding:
-
Prepare a series of dilutions of 125I-[Sar1, Ile8]-Angiotensin II in binding buffer.
-
In duplicate tubes, add a constant amount of membrane preparation.
-
For non-specific binding, add a high concentration of unlabeled [Sar1, Ile8]-Angiotensin II.
-
Add the various concentrations of the radioligand to the tubes.
-
Incubate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the binding by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Analyze the data using Scatchard analysis to determine Kd and Bmax.
-
-
Competitive Binding:
-
Use a fixed concentration of 125I-[Sar1, Ile8]-Angiotensin II (typically near its Kd).
-
Prepare a series of dilutions of the unlabeled competitor (e.g., [Sar1, Ile8]-Angiotensin II or other ligands).
-
Follow the incubation, filtration, and counting steps as described for saturation binding.
-
Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value.
-
In Vitro Vascular Smooth Muscle Contraction Assay
This assay assesses the effect of [Sar1, Ile8]-Angiotensin II on the contractility of vascular smooth muscle.
Materials:
-
Isolated blood vessel segments (e.g., rat mesenteric arteries)
-
Organ bath system with force transducers
-
Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O2 / 5% CO2
-
Angiotensin II
-
[Sar1, Ile8]-Angiotensin II
-
Other vasoactive agents (e.g., norepinephrine, potassium chloride) for control responses
Procedure:
-
Mount the vascular segments in the organ baths containing Krebs-Henseleit solution at 37°C.
-
Allow the tissues to equilibrate under a resting tension.
-
Induce a stable contraction with a submaximal concentration of a contractile agent like norepinephrine or KCl.
-
Once a stable plateau is reached, add cumulative concentrations of [Sar1, Ile8]-Angiotensin II to the bath to assess its direct effect on vascular tone.
-
To test its antagonistic properties, pre-incubate the tissue with [Sar1, Ile8]-Angiotensin II before constructing a concentration-response curve to Angiotensin II.
-
Record the changes in isometric tension using the force transducers.
-
Analyze the data to determine the effect of [Sar1, Ile8]-Angiotensin II on basal and stimulated vascular contraction.
In Vivo Blood Pressure Measurement in Rodent Models
This protocol evaluates the in vivo cardiovascular effects of [Sar1, Ile8]-Angiotensin II.
Materials:
-
Spontaneously hypertensive rats (SHR) or normotensive control rats (e.g., Wistar-Kyoto)
-
Anesthetic (e.g., pentobarbital)
-
Cannulas for arterial and venous access
-
Pressure transducer and data acquisition system
-
Microinjection system for targeted brain region administration (optional)
-
[Sar1, Ile8]-Angiotensin II solution for intravenous or intracerebroventricular administration
Procedure:
-
Anesthetize the rat and insert cannulas into an artery (e.g., femoral or carotid) for blood pressure recording and a vein (e.g., femoral or jugular) for drug administration.
-
Connect the arterial cannula to a pressure transducer to continuously monitor blood pressure and heart rate.
-
Allow the animal to stabilize.
-
Administer a bolus injection or continuous infusion of [Sar1, Ile8]-Angiotensin II.
-
To assess its antagonistic effects, administer [Sar1, Ile8]-Angiotensin II prior to a challenge with Angiotensin II.
-
Record the changes in mean arterial pressure, systolic pressure, diastolic pressure, and heart rate.
-
For central effects, stereotaxically guide a microinjection cannula to a specific brain region, such as the rostral ventrolateral medulla, and inject [Sar1, Ile8]-Angiotensin II.
Conclusion
[Sar1, Ile8]-Angiotensin II TFA is a versatile and powerful tool for cardiovascular research. Its well-characterized antagonistic effects at the AT1 receptor, combined with its unique biased agonism towards β-arrestin signaling, provide researchers with a sophisticated means to probe the complexities of the renin-angiotensin system. The experimental protocols and quantitative data presented in this guide offer a solid foundation for the effective application of this compound in studies aimed at understanding cardiovascular physiology and developing novel therapeutic strategies.
The Genesis of a Potent Angiotensin II Antagonist: A Technical History of [Sar1, Ile8]-Angiotensin II
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of cardiovascular pharmacology, the development of antagonists for the renin-angiotensin system (RAS) represents a landmark achievement in the management of hypertension and related cardiovascular diseases. Before the advent of the widely used non-peptide angiotensin II receptor blockers (ARBs), significant research focused on peptide-based analogs of angiotensin II to competitively inhibit its physiological effects. Among these, [Sarcosine-1, Isoleucine-8]-Angiotensin II, often abbreviated as [Sar1, Ile8]-Angiotensin II or Sarile, emerged as a potent and pivotal research tool. This in-depth technical guide explores the discovery, history, and pharmacological development of [Sar1, Ile8]-Angiotensin II, providing a comprehensive resource for researchers in the field.
Discovery and Historical Development
The journey to develop [Sar1, Ile8]-Angiotensin II is rooted in the early exploration of the renin-angiotensin system. Following the identification of angiotensin II as the primary pressor agent of the RAS, researchers sought to create analogs that could block its action at the receptor level.
The 1970s saw the rational design of several angiotensin II analogs. A key breakthrough was the synthesis of Saralasin ([Sar1, Ala8]-Angiotensin II), a competitive antagonist with partial agonist activity. The substitution of sarcosine for aspartic acid at position 1 was a critical modification that conferred resistance to degradation by aminopeptidases, thereby prolonging its half-life.
Building on this foundation, researchers explored further substitutions to enhance antagonistic properties and reduce agonist effects. The substitution of phenylalanine at position 8 with other amino acids was a key area of investigation. This led to the synthesis of [Sar1, Ile8]-Angiotensin II, which demonstrated potent antagonistic properties at the angiotensin II receptor.[1] Early studies in the late 1970s and early 1980s compared the biological effects of [Sar1, Ile8]-Angiotensin II with other analogs like Saralasin, evaluating their impact on blood pressure and endocrine factors.[2][3] These pioneering efforts with peptide analogs like [Sar1, Ile8]-Angiotensin II, despite their limitations in oral bioavailability, were instrumental in validating the angiotensin II receptor as a therapeutic target and paved the way for the development of the non-peptide ARBs that are in clinical use today.[1]
Physicochemical Properties
| Property | Value |
| Full Name | [Sarcosine-1, Isoleucine-8]-Angiotensin II |
| Abbreviation | [Sar1, Ile8]-Angiotensin II; Sarile |
| Sequence | Sar-Arg-Val-Tyr-Ile-His-Pro-Ile |
| Molecular Formula | C46H73N13O10 |
| Molecular Weight | 968.15 g/mol |
Quantitative Pharmacological Data
The pharmacological profile of [Sar1, Ile8]-Angiotensin II is characterized by its interaction with angiotensin II receptors, primarily the AT1 and AT2 subtypes.
Receptor Binding Affinity
[Sar1, Ile8]-Angiotensin II has been extensively used as a radioligand ([125I]-[Sar1, Ile8]-Angiotensin II) to characterize angiotensin II receptors due to its high affinity.
| Ligand | Receptor Subtype | Tissue/Cell Line | Binding Affinity (Kd/Ki/IC50) | Reference |
| [125I][Sar1, Ile8]-Angiotensin II | AT1 | Ovine Tissues | Kd: 1.2 nM | [4] |
| [125I][Sar1, Ile8]-Angiotensin II | AT2 | Ovine Tissues | Kd: 0.3 nM | [4] |
| [Sar1, Ile8]-Angiotensin II | AT1 | Rat aortic smooth muscle cells | - | [5] |
| Saralasin ([Sar1, Ala8]-Angiotensin II) | Angiotensin II Receptor (unspecified) | HEK293 cells | Ki: 0.32 nM (74% of sites), 2.7 nM (26% of sites) |
Note: The available data often uses the radiolabeled form of [Sar1, Ile8]-Angiotensin II. The affinity of the unlabeled peptide is expected to be similar.
In Vitro and In Vivo Functional Activity
[Sar1, Ile8]-Angiotensin II exhibits both antagonistic and partial agonistic effects, which can vary depending on the experimental model and physiological conditions, such as sodium balance.[2][3]
| Assay | Species/Model | Effect of [Sar1, Ile8]-Angiotensin II | Comparison with other Analogs | Reference |
| Blood Pressure | Normal Human Subjects | Showed agonistic pressor activity, which was minimized in a low sodium state. | Agonistic pressor effect was greater than that of [Sar1, Ala8]-Angiotensin II in all sodium states. | [2][3] |
| Blood Pressure | Spontaneously Hypertensive Rats | Reduced arterial blood pressure when microinjected into the rostral ventrolateral medulla. | Effect was significantly greater than in normotensive Wistar Kyoto rats. | |
| Aldosterone Secretion | Normal Human Subjects | Increased plasma aldosterone concentration and blocked the steroidogenic action of Angiotensin II. | Similar effect to [Sar1, Ala8]-Angiotensin II. | [2] |
| Plasma Renin Activity | Normal Human Subjects | Caused suppression of plasma renin activity. | Similar effect to [Sar1, Thr8]-Angiotensin II and [Sar1, Ala8]-Angiotensin II. | [2] |
| Vascular Smooth Muscle Cell Growth | Cultured Rat Aortic Cells | Inhibited Angiotensin II-induced protein synthesis (hypertrophy). | - | [5] |
| Neurite Outgrowth | NG108-15 cells | Induced neurite outgrowth, suggesting AT2 receptor agonism. | Similar effect to Angiotensin II and Saralasin. | [1] |
Experimental Protocols
Solid-Phase Peptide Synthesis of [Sar1, Ile8]-Angiotensin II
General Solid-Phase Peptide Synthesis (SPPS) Protocol (Fmoc Chemistry):
-
Resin Preparation: Start with a suitable solid support resin (e.g., Wang resin) pre-loaded with the C-terminal amino acid, Fmoc-Ile-OH.
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid using a solution of piperidine in a suitable solvent like dimethylformamide (DMF).
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid (Fmoc-Pro-OH) using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Add this solution to the resin to form the peptide bond.
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence (His, Ile, Tyr, Val, Arg, Sar). Appropriate side-chain protecting groups must be used for Arg, Tyr, and His.
-
Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.
Radioligand Binding Assay for Angiotensin II Receptors
This protocol is adapted from methodologies used to determine the binding affinity of ligands to angiotensin II receptors using [125I]-[Sar1, Ile8]-Angiotensin II.[6]
1. Membrane Preparation:
-
Homogenize tissue (e.g., rat liver, adrenal glands) or cultured cells expressing angiotensin II receptors in an ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM EDTA, protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with buffer and resuspend in a suitable assay buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
2. Saturation Binding Assay:
-
Set up a series of tubes for total and non-specific binding.
-
To all tubes, add a fixed amount of membrane preparation.
-
Add increasing concentrations of [125I]-[Sar1, Ile8]-Angiotensin II to the total binding tubes.
-
To the non-specific binding tubes, add the same increasing concentrations of the radioligand plus a high concentration of unlabeled Angiotensin II (e.g., 1 µM).
-
Incubate at room temperature to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a gamma counter.
-
Calculate specific binding (Total - Non-specific) and determine Kd and Bmax by Scatchard analysis.
3. Competition Binding Assay:
-
Set up tubes for total binding, non-specific binding, and competition.
-
To all tubes, add the membrane preparation and a fixed concentration of [125I]-[Sar1, Ile8]-Angiotensin II (typically at or near its Kd).
-
To the non-specific binding tubes, add a high concentration of unlabeled Angiotensin II.
-
To the competition tubes, add increasing concentrations of the unlabeled test compound (e.g., [Sar1, Ile8]-Angiotensin II).
-
Incubate, filter, and wash as in the saturation assay.
-
Measure the radioactivity and calculate the IC50 value, which can be converted to a Ki value.
Signaling Pathways
[Sar1, Ile8]-Angiotensin II exerts its effects by interacting with angiotensin II receptors, which are G protein-coupled receptors (GPCRs). The primary signaling pathways are mediated through the AT1 and AT2 receptors.
AT1 Receptor Signaling
The AT1 receptor is the primary mediator of the classical effects of angiotensin II, including vasoconstriction, aldosterone release, and cell growth.[5] The binding of an agonist, like angiotensin II, to the AT1 receptor typically activates Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
[Sar1, Ile8]-Angiotensin II acts as a competitive antagonist at the AT1 receptor, blocking these downstream signaling events.[5] However, it also possesses partial agonist properties, meaning it can weakly activate these pathways in the absence of the full agonist, angiotensin II.
There is also evidence for biased agonism, where a ligand preferentially activates one signaling pathway over another. Some studies suggest that certain angiotensin II analogs can induce G protein-independent, β-arrestin-mediated signaling.
AT2 Receptor Signaling
The functions of the AT2 receptor are generally considered to counteract the effects of the AT1 receptor, promoting vasodilation and having anti-proliferative effects. Interestingly, some research suggests that [Sar1, Ile8]-Angiotensin II can act as an agonist at the AT2 receptor.[1] For instance, in NG108-15 cells, which primarily express AT2 receptors, both Saralasin and [Sar1, Ile8]-Angiotensin II induced neurite outgrowth to a similar extent as angiotensin II, and this effect was blocked by an AT2 receptor antagonist.[1] This highlights the complex pharmacology of this peptide and its utility in dissecting the distinct roles of the AT1 and AT2 receptor subtypes.
Conclusion
[Sar1, Ile8]-Angiotensin II represents a significant milestone in the development of angiotensin II receptor antagonists. Its synthesis and characterization provided invaluable insights into the structure-activity relationships of angiotensin II analogs and solidified the angiotensin II receptor as a viable drug target. Although its clinical utility was limited by its peptide nature, it remains an essential tool for researchers investigating the complexities of the renin-angiotensin system, from receptor pharmacology to intracellular signaling. The detailed data and protocols presented in this guide aim to facilitate further research and a deeper understanding of this important class of molecules.
References
- 1. Saralasin and Sarile Are AT2 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of two angiotensin II analogues in normal subjects and hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 and PD123319 have agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 125I[Sar(1)Ile(8)] angiotensin II has a different affinity for AT(1) and AT(2) receptor subtypes in ovine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. benchchem.com [benchchem.com]
Unraveling the Pharmacology of [Sar1, Ile8]-Angiotensin II TFA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacology of [Sar1, Ile8]-Angiotensin II TFA, a critical peptide analogue in cardiovascular research. This document details its mechanism of action, binding characteristics, and signaling pathways, supported by quantitative data and experimental methodologies.
Core Pharmacological Profile
[Sar1, Ile8]-Angiotensin II is a synthetic analogue of Angiotensin II (Ang II), the primary effector molecule of the renin-angiotensin system (RAS). The substitutions of sarcosine for aspartic acid at position 1 and isoleucine for phenylalanine at position 8 confer unique properties to this peptide, including increased resistance to degradation and altered receptor binding and functional activity. It is recognized for its potent effects on vascular smooth muscle, leading to contraction of arteries and potentially inducing hypertrophy or hyperplasia in cultured cells or diseased vessels.[1][2]
Mechanism of Action
[Sar1, Ile8]-Angiotensin II primarily exerts its effects by interacting with the Angiotensin II receptors, AT1 and AT2. While often used as a potent AT1 receptor agonist, studies reveal a more complex interaction profile. In ovine tissues, 125I-[Sar1, Ile8]-Angiotensin II has been shown to have a four-fold higher affinity for AT2 receptors compared to AT1 receptors.[3] This differential affinity is a crucial consideration in experimental design and data interpretation.
The peptide has been characterized as a biased agonist, particularly demonstrating a preference for the β-arrestin pathway over G-protein-dependent signaling in certain contexts.[4] This biased agonism can lead to distinct downstream cellular responses compared to the endogenous ligand, Angiotensin II. For instance, the β-arrestin pathway-selective activation by a similar analogue, [Sar1, Ile4, Ile8]-Angiotensin II, has been shown to regulate a robust G protein-independent signaling network.[5]
Quantitative Pharmacological Data
The binding affinity of [Sar1, Ile8]-Angiotensin II for Angiotensin II receptors is a key determinant of its biological activity. The following tables summarize the available quantitative data.
| Radioligand | Receptor Subtype | Tissue/Cell Line | Binding Affinity (Kd) | Reference |
| 125I-[Sar1, Ile8]-Angiotensin II | AT1 | Ovine Tissues | 1.2 nM | [3] |
| 125I-[Sar1, Ile8]-Angiotensin II | AT2 | Ovine Tissues | 0.3 nM | [3] |
| 125I-[Sar1, Ile8]-Angiotensin II | AT1 | Rat Liver Membranes | 0.516 nM | [6] |
| 125I-[Sar1, Ile8]-Angiotensin II | AT1 | Rat Adrenal Membranes | 0.13 ± 0.04 nM | [6] |
| 125I-[Sar1, Ile8]-Angiotensin II | AT1 | Human AT1 Receptor in CHO cells | 0.11 - 0.20 nM | [6] |
| 125I-[Sar1, Ile8]-Angiotensin II | Wild-type AT1 Receptor | - | 0.552 ± 0.020 nM | [6] |
Signaling Pathways
[Sar1, Ile8]-Angiotensin II, through its interaction with AT1 receptors, can initiate a cascade of intracellular signaling events. While classical Angiotensin II signaling involves Gq/11 protein activation leading to downstream effectors like phospholipase C (PLC), [Sar1, Ile8]-Angiotensin II and its analogues can exhibit biased signaling, preferentially activating β-arrestin-mediated pathways.
One significant aspect of its action is the negative regulation of bradykinin B2 receptor signaling through the formation of AT1-B2 receptor heterodimers. The arrestin-selective agonist [Sar1, Ile4, Ile8]-AngII promotes the internalization of these heterodimers, thereby blunting B2 receptor-mediated Gq/11-dependent intracellular calcium influx and Gi/o-dependent inhibition of adenylyl cyclase.[7]
Furthermore, the analogue [Sar1, Ile4, Ile8]-angiotensin II has been shown to potentiate insulin receptor signaling and glycogen synthesis in hepatocytes. This effect is dependent on Src and Gαq, highlighting the crosstalk between angiotensin and metabolic signaling pathways.[8]
Caption: Signaling pathways activated by [Sar1, Ile8]-Angiotensin II at the AT1 receptor.
Experimental Protocols
[Sar1, Ile8]-Angiotensin II is widely used as a radioligand, typically labeled with Iodine-125 (125I), in receptor binding assays to characterize the affinity of unlabeled test compounds for Angiotensin II receptors.
Radioligand Binding Assay (Competitive)
Objective: To determine the affinity (Ki or IC50) of a test compound for the Angiotensin II receptor.
Materials:
-
Membrane preparation from a tissue or cell line expressing Angiotensin II receptors.
-
125I-[Sar1, Ile8]Angiotensin II (Radioligand) at a fixed concentration (e.g., at or near its Kd).
-
Unlabeled test compounds at various concentrations.
-
Unlabeled Angiotensin II (for determining non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.2% BSA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Protocol:
-
Prepare reaction tubes for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add the fixed concentration of 125I-[Sar1, Ile8]Angiotensin II.
-
Non-specific Binding: Add the radioligand and a high concentration of unlabeled Angiotensin II (e.g., 1 µM).
-
Competitive Binding: Add the radioligand and increasing concentrations of the unlabeled test compound.
-
Add the membrane preparation to each tube.
-
Incubate the tubes to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold Wash Buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.[6]
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
This compound is a multifaceted pharmacological tool essential for the study of the renin-angiotensin system. Its unique properties, including high affinity for both AT1 and AT2 receptors and its capacity for biased agonism, make it a valuable probe for dissecting the complex signaling pathways mediated by these receptors. A thorough understanding of its pharmacological profile, as outlined in this guide, is crucial for the accurate design and interpretation of experiments in cardiovascular and related research fields.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. 125I[Sar(1)Ile(8)] angiotensin II has a different affinity for AT(1) and AT(2) receptor subtypes in ovine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | An Insight on Multicentric Signaling of Angiotensin II in Cardiovascular system: A Recent Update [frontiersin.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. benchchem.com [benchchem.com]
- 7. The arrestin-selective angiotensin AT1 receptor agonist [Sar1,Ile4,Ile8]-AngII negatively regulates bradykinin B2 receptor signaling via AT1-B2 receptor heterodimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Sar1, Ile4, Ile8]-angiotensin II Potentiates Insulin Receptor Signalling and Glycogen Synthesis in Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on the Effects of [Sar1, Ile8]-Angiotensin II TFA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Sar1, Ile8]-Angiotensin II is a synthetic analog of the endogenous vasoactive peptide, Angiotensin II. This octapeptide has been a valuable tool in elucidating the complex pharmacology of the renin-angiotensin system (RAS). Its structural modifications, particularly the substitution of sarcosine for aspartic acid at position 1 and isoleucine for phenylalanine at position 8, confer unique properties, including resistance to aminopeptidases and altered receptor binding and functional activity. This technical guide provides an in-depth overview of the preliminary studies on the effects of [Sar1, Ile8]-Angiotensin II, with a focus on its trifluoroacetate (TFA) salt form, which is commonly used in research settings. The guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's pharmacological profile.
Quantitative Data Summary
The following tables summarize the available quantitative data on the binding affinity and functional activity of [Sar1, Ile8]-Angiotensin II.
Table 1: Receptor Binding Affinity of [Sar1, Ile8]-Angiotensin II
| Receptor Subtype | Tissue/Cell Line | Species | Radioligand | Parameter | Value (nM) | Reference |
| AT1 | Ovine Uterine Arteries | Sheep | 125I-[Sar1, Ile8]-Angiotensin II | Kd | 1.2 | [1] |
| AT2 | Ovine Uterine Arteries | Sheep | 125I-[Sar1, Ile8]-Angiotensin II | Kd | 0.3 | [1] |
| AT2 | CHO-K1 cells expressing human AT2 receptor | Human | 125I-[Sar1, Ile8]-Angiotensin II | IC50 | 1.7 |
Table 2: In Vivo Effects of [Sar1, Ile8]-Angiotensin II
| Effect | Species | Model | Outcome | Reference |
| Increased Plasma Aldosterone | Dog | Normal | Significant increase | |
| Decreased Plasma Renin Activity | Dog | Normal | Significant decrease | |
| Reduced Blood Pressure | Rat | Spontaneously Hypertensive | Dose-dependent reduction | |
| Reduced Neuronal Firing Rate | Rat | Spontaneously Hypertensive | Dose-dependent reduction in rostral ventrolateral medulla cardiovascular neurons |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Binding Assay
This protocol is adapted from studies characterizing angiotensin II receptor subtypes.[1]
Objective: To determine the binding affinity (Kd) and maximum binding capacity (Bmax) of [Sar1, Ile8]-Angiotensin II for AT1 and AT2 receptors.
Materials:
-
Membranes: Prepared from tissues (e.g., ovine uterine arteries) or cells expressing AT1 or AT2 receptors.
-
Radioligand: 125I-[Sar1, Ile8]-Angiotensin II.
-
Competitors: Unlabeled [Sar1, Ile8]-Angiotensin II, Angiotensin II, AT1-selective antagonist (e.g., Losartan), AT2-selective antagonist (e.g., PD-123,319).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize tissues or cells in ice-cold homogenization buffer (50 mM Tris-HCl, 1 mM EDTA, 0.25 M sucrose, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 30,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspension in assay buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Saturation Binding Assay:
-
Incubate a fixed amount of membrane protein (e.g., 50 µg) with increasing concentrations of 125I-[Sar1, Ile8]-Angiotensin II.
-
For non-specific binding, add a high concentration (e.g., 1 µM) of unlabeled Angiotensin II.
-
Incubate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using Scatchard analysis to determine Kd and Bmax.
-
-
Competition Binding Assay:
-
Incubate a fixed amount of membrane protein with a fixed concentration of 125I-[Sar1, Ile8]-Angiotensin II (typically near its Kd value).
-
Add increasing concentrations of unlabeled [Sar1, Ile8]-Angiotensin II or other competitors.
-
Follow the incubation, filtration, and counting steps as in the saturation assay.
-
Analyze the data to determine the IC50 value, which can be converted to a Ki value.
-
Measurement of Plasma Aldosterone and Renin Activity
This protocol is based on in vivo studies in canines.
Objective: To assess the effect of [Sar1, Ile8]-Angiotensin II on plasma aldosterone concentration and renin activity.
Materials:
-
Animal Model: Anesthetized dogs.
-
Test Compound: [Sar1, Ile8]-Angiotensin II solution for intravenous infusion.
-
Blood Collection Supplies: Syringes, EDTA tubes.
-
Centrifuge.
-
Radioimmunoassay (RIA) kits: For aldosterone and angiotensin I (to measure renin activity).
Procedure:
-
Animal Preparation:
-
Anesthetize the dogs and insert catheters for drug infusion and blood sampling.
-
Allow for a stabilization period before starting the experiment.
-
-
Drug Administration:
-
Infuse [Sar1, Ile8]-Angiotensin II intravenously at a constant rate for a defined period.
-
-
Blood Sampling:
-
Collect blood samples at baseline (before infusion) and at multiple time points during and after the infusion.
-
Collect blood into chilled EDTA tubes and immediately place on ice.
-
-
Plasma Separation:
-
Centrifuge the blood samples at 3,000 x g for 15 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Hormone Measurement:
-
Measure plasma aldosterone concentration using a specific RIA kit.
-
Measure plasma renin activity by quantifying the generation of angiotensin I from endogenous angiotensinogen using an RIA kit.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by Angiotensin II receptor activation and a typical experimental workflow for studying the effects of [Sar1, Ile8]-Angiotensin II.
Caption: Angiotensin II Receptor Signaling Pathways.
Caption: General Experimental Workflow.
Discussion
[Sar1, Ile8]-Angiotensin II exhibits a complex pharmacological profile, acting as both an agonist and antagonist at angiotensin II receptors, depending on the tissue and the measured endpoint. The higher binding affinity for the AT2 receptor compared to the AT1 receptor in ovine uterine arteries suggests a potential for AT2-mediated effects.[1] Its ability to increase plasma aldosterone while having a lesser effect on blood pressure compared to Angiotensin II points towards a degree of tissue-selective agonism.
The TFA salt form is widely used for its stability and solubility, and it is generally assumed that the trifluoroacetate counter-ion does not significantly interfere with the biological activity of the peptide at the concentrations typically used in in vitro and in vivo studies.
Future research should focus on elucidating the full spectrum of signaling pathways activated by [Sar1, Ile8]-Angiotensin II, including a more detailed investigation of its potential for biased agonism at both AT1 and AT2 receptors. Further in vivo studies are warranted to explore its therapeutic potential in various cardiovascular and renal disease models.
References
Methodological & Application
Application Notes and Protocols for [Sar1, Ile8]-Angiotensin II TFA in Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Sar1, Ile8]-Angiotensin II is a potent and stable synthetic analog of Angiotensin II (Ang II), a key octapeptide hormone in the renin-angiotensin system (RAS). [Sar1, Ile8]-Angiotensin II acts as a non-selective agonist for both Angiotensin II receptor type 1 (AT1R) and type 2 (AT2R), which are G protein-coupled receptors (GPCRs). Due to its high affinity and stability, it is widely utilized in research to investigate the physiological and pathophysiological roles of the RAS. Notably, its radioiodinated form, 125I-[Sar1, Ile8]-Angiotensin II, is a standard tool in receptor binding assays.
These application notes provide detailed protocols for the use of [Sar1, Ile8]-Angiotensin II TFA in various in vitro cell culture assays to characterize its interaction with Angiotensin II receptors and to elucidate downstream signaling pathways.
Product Information
-
Product Name: this compound
-
Appearance: White lyophilized powder
-
Purity: ≥95%
-
Storage: Store at -20°C for long-term stability.
Handling Trifluoroacetic Acid (TFA) Salt
Synthetic peptides are often supplied as trifluoroacetate (TFA) salts, which can be cytotoxic and interfere with biological assays. It is crucial to remove or exchange the TFA salt before use in cell culture experiments.
Protocol for TFA Removal (TFA/HCl Exchange)
This protocol describes the exchange of TFA counterions with hydrochloride ions.
Materials:
-
This compound
-
100 mM Hydrochloric acid (HCl) in sterile water
-
Sterile, nuclease-free water
-
Lyophilizer
Procedure:
-
Dissolve the peptide in 100 mM HCl.
-
Allow the solution to stand at room temperature for approximately 1 minute.
-
Freeze the solution using liquid nitrogen.
-
Lyophilize the frozen solution until a dry powder is obtained. This will yield the peptide hydrochloride salt.[1][2][3][4][5]
-
For optimal results, this process can be repeated multiple times to ensure maximal TFA removal.[1][5]
Data Presentation
Radioligand Binding Affinity
The binding affinity of [Sar1, Ile8]-Angiotensin II for Angiotensin II receptors is typically determined through radioligand binding assays using 125I-[Sar1, Ile8]-Angiotensin II.
| Radioligand | Receptor/Tissue | Cell Line | Kd (nM) | Bmax (fmol/mg protein) |
| 125I-[Sar1, Ile8]-Ang II | Human AT1 Receptor | CHO cells | 0.11 - 0.20 | - |
| 125I-[Sar1, Ile8]-Ang II | Rat Liver Membranes | - | 0.516 | 1270 |
| 125I-[Sar1, Ile8]-Ang II | Rat Adrenal Membranes | - | 0.13 ± 0.04 | - |
Functional Potency
The functional potency of [Sar1, Ile8]-Angiotensin II can be assessed through various in vitro functional assays.
| Assay | Cell Line | Receptor | EC50 / IC50 (nM) |
| Calcium Mobilization | HEK293 expressing AT1R | AT1R | ~1.6 (for Ang II) |
| ERK1/2 Phosphorylation | Rat Anterior Pituitary Cells | AT1R | ~1.6 (for Ang II)[6] |
| Radioligand Binding (Competition) | CHO-K1 expressing human AT2R | AT2R | 1.7 (IC50) |
Experimental Protocols
Cell Culture
-
Cell Lines: Human Embryonic Kidney (HEK293) cells, Chinese Hamster Ovary (CHO) cells, or vascular smooth muscle cells (VSMCs) endogenously or recombinantly expressing AT1 or AT2 receptors are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells should be maintained at 37°C in a humidified atmosphere of 5% CO2.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Materials:
-
Cells expressing AT1 or AT2 receptors
-
[Sar1, Ile8]-Angiotensin II (TFA-free)
-
Fluo-4 AM or other calcium-sensitive dye
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid (optional, to prevent dye leakage)
-
96-well black, clear-bottom plates
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent microplate reader
Protocol:
-
Cell Plating: Seed cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM in HBSS.
-
Remove the culture medium and wash the cells with HBSS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C.[7]
-
-
Compound Preparation: Prepare a serial dilution of [Sar1, Ile8]-Angiotensin II in HBSS.
-
Measurement:
-
Place the plate in the FLIPR instrument.
-
Establish a baseline fluorescence reading.
-
Add the [Sar1, Ile8]-Angiotensin II dilutions to the wells.
-
Measure the fluorescence intensity over time to monitor the calcium flux.[7]
-
ERK1/2 Phosphorylation Assay (Western Blot)
This assay measures the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.
Materials:
-
Cells expressing AT1 or AT2 receptors
-
[Sar1, Ile8]-Angiotensin II (TFA-free)
-
Serum-free culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE equipment and Western blotting apparatus
Protocol:
-
Cell Culture and Starvation: Plate cells and grow to 80-90% confluency. Serum-starve the cells for 12-24 hours prior to the experiment to reduce basal ERK phosphorylation.
-
Stimulation: Treat the cells with various concentrations of [Sar1, Ile8]-Angiotensin II for a predetermined time (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.[8]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.[8]
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody for normalization.[8]
-
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of [Sar1, Ile8]-Angiotensin II on cell proliferation.
Materials:
-
Cells expressing AT1 or AT2 receptors
-
[Sar1, Ile8]-Angiotensin II (TFA-free)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a low density.
-
Stimulation: After cell attachment, replace the medium with a low-serum medium containing various concentrations of [Sar1, Ile8]-Angiotensin II.
-
Incubation: Incubate the cells for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm.
Signaling Pathways and Experimental Workflow
Angiotensin II Receptor Signaling Pathway
Caption: Angiotensin II Receptor Signaling Pathway.
In Vitro Assay Workflow
Caption: General workflow for in vitro cell-based assays.
References
- 1. lifetein.com [lifetein.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
- 7. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of [Sar1, Ile8]-Angiotensin II TFA Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Sar1, Ile8]-Angiotensin II is a synthetic analog of the potent vasoconstrictor Angiotensin II. It acts as a competitive antagonist of the Angiotensin II receptor, making it a valuable tool in cardiovascular research and drug development for studying the renin-angiotensin system.[1] The trifluoroacetate (TFA) salt form is common for synthetic peptides. Proper preparation of a stock solution from the lyophilized powder is critical for accurate and reproducible experimental results.
This document provides a detailed protocol for the preparation, storage, and handling of [Sar1, Ile8]-Angiotensin II TFA stock solutions.
Quantitative Data Summary
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C48H74F3N13O12 |
| Molecular Weight | ~1082.18 g/mol |
| Appearance | White to off-white lyophilized powder |
| Solubility | Water (up to 50 mg/mL, may require sonication), DMSO (up to 10 mM) |
| Storage (Lyophilized) | -20°C for up to 1 year, or -80°C for up to 2 years |
| Storage (Stock Solution) | -20°C for up to 1 month, or -80°C for up to 6 months |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in sterile, nuclease-free water.
Materials
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Microcentrifuge
-
Optional: Bath sonicator
Procedure
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from entering the vial, which can affect the stability of the peptide.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.
-
Calculation of Solvent Volume:
-
Determine the mass of the peptide in the vial (e.g., 1 mg).
-
Use the following formula to calculate the volume of solvent needed to achieve a 10 mM concentration:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
-
Example Calculation for 1 mg of peptide:
-
Mass = 0.001 g
-
Concentration = 0.010 mol/L
-
Molecular Weight = 1082.18 g/mol
-
Volume (L) = 0.001 g / (0.010 mol/L * 1082.18 g/mol ) = 0.0000924 L = 92.4 µL
-
-
-
Reconstitution:
-
Carefully open the vial and add the calculated volume (e.g., 92.4 µL) of sterile, nuclease-free water using a calibrated micropipette.
-
Gently swirl the vial to dissolve the peptide. Avoid vigorous shaking, as this can cause the peptide to aggregate.
-
If the peptide does not dissolve completely, vortex the solution gently for a few seconds.
-
For peptides that are difficult to dissolve, a brief sonication in a bath sonicator (1-2 minutes) may be necessary.[2]
-
-
Aliquoting:
-
Once the peptide is fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile, low-protein binding microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2]
-
-
Storage:
-
Label the aliquots clearly with the peptide name, concentration, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
-
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and its solutions.
-
The trifluoroacetic acid (TFA) component can be corrosive and irritating. Handle with care and ensure good ventilation.[3]
-
Avoid inhalation of the powder and contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Dispose of all waste materials in accordance with institutional and local regulations.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of Angiotensin II and the experimental workflow for preparing the stock solution.
References
Application Notes and Protocols for In Vivo Administration of [Sar1, Ile8]-Angiotensin II TFA in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of [Sar1, Ile8]-Angiotensin II TFA to mice. This peptide is a potent antagonist of the Angiotensin II receptors (AT1 and AT2) and is primarily utilized in research to investigate the physiological and pathological roles of the renin-angiotensin system. The following sections detail various administration methods, including continuous subcutaneous infusion via osmotic mini-pumps, and bolus injections via intravenous, intraperitoneal, and subcutaneous routes.
Overview of [Sar1, Ile8]-Angiotensin II
[Sar1, Ile8]-Angiotensin II is a synthetic analog of Angiotensin II that acts as a competitive antagonist at both AT1 and AT2 receptors. By blocking these receptors, it prevents the downstream effects of endogenous Angiotensin II, which include vasoconstriction, aldosterone release, and cellular growth and proliferation. Its use in mouse models is critical for elucidating the mechanisms of cardiovascular diseases such as hypertension and cardiac fibrosis.
Data Presentation: Quantitative Administration Parameters
The following tables summarize typical dosage and administration parameters for Angiotensin II, which can serve as a starting point for designing experiments with its antagonist, [Sar1, Ile8]-Angiotensin II. Researchers should perform dose-response studies to determine the optimal concentration of the antagonist for their specific experimental model and objectives.
Table 1: Continuous Subcutaneous Infusion via Osmotic Mini-Pumps (based on Angiotensin II administration)
| Parameter | Value | Reference |
| Compound | Angiotensin II | [1][2][3][4] |
| Dosage Range | 200 - 1000 ng/kg/min | [1][2][3][4] |
| Vehicle | Sterile Saline (0.9% NaCl) | [4] |
| Pump Model | Alzet Osmotic Mini-pumps (e.g., Model 1002, 1004) | [1][4] |
| Duration | 14 - 28 days | [1][2][4] |
| Mouse Strain | C57BL/6J, ApoE-/-, LDLR-/- | [1][2][4] |
Table 2: Acute Intravenous Infusion (based on Angiotensin II administration)
| Parameter | Value | Reference |
| Compound | Angiotensin II | [5] |
| Dosage | 5 ng/g body weight/min | [5] |
| Vehicle | Isotonic saline containing 1% albumin | [5] |
| Infusion Rate | 4 µl/min | [5] |
| Duration | Acute (minutes to hours) | [5] |
| Mouse Strain | C57BL/6 | [5] |
Experimental Protocols
The following are detailed protocols for the administration of this compound in mice. These are adapted from established protocols for Angiotensin II and should be optimized for the specific research question.
Protocol for Continuous Subcutaneous Infusion using Osmotic Mini-Pumps
This method is ideal for long-term studies requiring stable plasma concentrations of the antagonist.
Materials:
-
This compound
-
Sterile 0.9% saline
-
Alzet osmotic mini-pumps (select model based on desired duration and flow rate)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical tools (scalpel, forceps, wound clips or sutures)
-
Animal clippers
-
Antiseptic solution (e.g., povidone-iodine)
-
Sterile gloves and drapes
Procedure:
-
Preparation of [Sar1, Ile8]-Angiotensin II Solution:
-
On the day of surgery, dissolve the lyophilized this compound in sterile 0.9% saline to the desired concentration. The concentration will depend on the pump's flow rate, the desired dosage, and the average weight of the mice.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
-
Pump Filling:
-
Following the manufacturer's instructions, fill the osmotic mini-pumps with the prepared antagonist solution. Ensure no air bubbles are trapped inside.
-
-
Surgical Implantation:
-
Anesthetize the mouse using an appropriate anesthetic.
-
Shave the fur from the back of the mouse, between the scapulae.
-
Cleanse the surgical area with an antiseptic solution.
-
Make a small incision in the skin.
-
Using forceps, create a subcutaneous pocket large enough to accommodate the mini-pump.
-
Insert the filled osmotic mini-pump into the subcutaneous pocket, with the flow moderator pointing away from the incision.
-
Close the incision with wound clips or sutures.
-
-
Post-Operative Care:
-
Monitor the mouse until it has fully recovered from anesthesia.
-
Provide post-operative analgesia as recommended by your institution's animal care and use committee.
-
Observe the mouse daily for any signs of distress or infection at the surgical site.
-
Protocol for Bolus Injections
These methods are suitable for acute studies or when intermittent administration is required.
Materials:
-
This compound solution (in sterile saline)
-
Mouse restrainer
-
Heat lamp (optional, for vasodilation)
-
27-30 gauge needle and syringe
Procedure:
-
Place the mouse in a restrainer.
-
If necessary, warm the tail with a heat lamp to dilate the lateral tail veins.
-
Wipe the tail with 70% ethanol.
-
Carefully insert the needle into one of the lateral tail veins.
-
Slowly inject the desired volume of the antagonist solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
Materials:
-
This compound solution (in sterile saline)
-
25-27 gauge needle and syringe
Procedure:
-
Securely hold the mouse by the scruff of the neck, allowing the abdomen to be exposed.
-
Tilt the mouse slightly downwards.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or other organs.
-
Inject the solution into the peritoneal cavity.
-
Withdraw the needle.
Materials:
-
This compound solution (in sterile saline)
-
25-27 gauge needle and syringe
Procedure:
-
Gently grasp the loose skin between the shoulder blades to form a "tent".
-
Insert the needle into the base of the tented skin.
-
Inject the solution into the subcutaneous space.
-
Withdraw the needle and gently massage the area to aid dispersal of the solution.
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow for Osmotic Mini-Pump Implantation
Caption: Workflow for subcutaneous implantation of osmotic mini-pumps.
Angiotensin II Signaling Pathway and Antagonism by [Sar1, Ile8]-Angiotensin II
Caption: Mechanism of [Sar1, Ile8]-Angiotensin II antagonism.
References
- 1. Loss of resistance to angiotensin II-induced hypertension in the Jackson Laboratory recombination activating gene null mouse on the C57BL/6J background - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pressor response to angiotensin II is enhanced in aged mice and associated with inflammation, vasoconstriction and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss of Resistance to Angiotensin II-Induced Hypertension in the Jackson Laboratory Recombination-Activating Gene Null Mouse on the C57BL/6J Background - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Subcutaneous Angiotensin II Infusion using Osmotic Pumps Induces Aortic Aneurysms in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ACUTE ANGIOTENSIN II INFUSIONS ELICIT PRESSURE NATRIURESIS IN MICE AND REDUCE DISTAL FRACTIONAL SODIUM REABSORPTION - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Vascular Smooth Muscle with [Sar1, Ile8]-Angiotensin II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin II (Ang II) is a potent vasoactive peptide that plays a crucial role in regulating blood pressure and cardiovascular homeostasis. Its effects are primarily mediated through two main receptor subtypes: Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors. In vascular smooth muscle cells (VSMCs), Ang II binding to AT1 receptors triggers a cascade of intracellular signaling events, leading to vasoconstriction, cell growth, and inflammation. [Sar1, Ile8]-Angiotensin II is a synthetic analog of Angiotensin II that acts as a non-selective competitive antagonist for both AT1 and AT2 receptors.[1][2] By blocking the binding of endogenous Ang II, [Sar1, Ile8]-Angiotensin II serves as an invaluable tool for elucidating the physiological and pathological roles of the renin-angiotensin system in the vasculature.
These application notes provide detailed protocols for utilizing [Sar1, Ile8]-Angiotensin II to investigate its effects on vascular smooth muscle function. The described experiments are fundamental for researchers in cardiovascular physiology, pharmacology, and drug development.
Mechanism of Action
[Sar1, Ile8]-Angiotensin II competitively inhibits the binding of Angiotensin II to its receptors on the surface of vascular smooth muscle cells.[1] This blockade prevents the activation of downstream signaling pathways typically initiated by Ang II. The primary signaling cascade involves the Gq/11 protein-coupled AT1 receptor, which, upon activation, stimulates phospholipase C (PLC).[3][4] PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[3] The resulting increase in intracellular Ca2+ concentration ([Ca2+]i) is a key trigger for VSMC contraction.[5][6] Additionally, Ang II can activate other signaling pathways, including mitogen-activated protein kinases (MAPKs) like ERK1/2, which are involved in cell growth and proliferation.[7] [Sar1, Ile8]-Angiotensin II, by preventing the initial receptor binding, allows researchers to dissect the contribution of Ang II signaling to these various cellular responses.
Key Experiments and Protocols
This section details the protocols for three key experiments to study the effects of [Sar1, Ile8]-Angiotensin II on vascular smooth muscle: Isometric Tension Studies, Intracellular Calcium Imaging, and Western Blotting for MAPK Phosphorylation.
Isometric Tension Studies
This experiment measures the contractile force of isolated vascular rings in response to vasoactive agents. It is a fundamental technique to assess the direct effect of [Sar1, Ile8]-Angiotensin II on Ang II-induced vasoconstriction.
Protocol:
-
Tissue Preparation:
-
Euthanize a rodent (e.g., rat or mouse) according to approved institutional animal care and use committee protocols.
-
Carefully dissect the thoracic aorta or mesenteric artery and place it in cold Krebs-Henseleit buffer (composition in Table 1).
-
Gently remove adhering connective and adipose tissue under a dissecting microscope.
-
Cut the vessel into 2-3 mm wide rings.
-
-
Mounting and Equilibration:
-
Mount the vascular rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Connect one end of the ring to a fixed support and the other to an isometric force transducer.
-
Gradually stretch the rings to their optimal resting tension (e.g., 1.5-2.0 g for rat aorta) and allow them to equilibrate for 60-90 minutes. Replace the buffer every 15-20 minutes.
-
-
Experimental Procedure:
-
Induce a reference contraction with a high concentration of potassium chloride (KCl, e.g., 60 mM) to assess tissue viability.
-
Wash the rings and allow them to return to baseline tension.
-
Pre-incubate the rings with [Sar1, Ile8]-Angiotensin II (e.g., 1 µM) or vehicle for a specified period (e.g., 30 minutes).
-
Generate a cumulative concentration-response curve to Angiotensin II (e.g., 1 nM to 1 µM).
-
Record the isometric tension at each concentration.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximal contraction induced by KCl.
-
Plot the concentration-response curves and calculate the pD2 (-log EC50) and maximal response (Emax).
-
Compare the parameters between the control and [Sar1, Ile8]-Angiotensin II-treated groups.
-
| Component | Concentration (mM) |
| NaCl | 118 |
| KCl | 4.7 |
| CaCl2 | 2.5 |
| MgSO4 | 1.2 |
| KH2PO4 | 1.2 |
| NaHCO3 | 25 |
| Glucose | 11 |
| Table 1: Composition of Krebs-Henseleit Buffer. |
Intracellular Calcium Imaging
This technique allows for the real-time visualization and quantification of changes in intracellular calcium concentration in cultured vascular smooth muscle cells. It is used to determine if [Sar1, Ile8]-Angiotensin II blocks Ang II-induced calcium mobilization.
Protocol:
-
Cell Culture and Dye Loading:
-
Culture primary vascular smooth muscle cells on glass coverslips until they reach 50-70% confluency.
-
Wash the cells with a physiological salt solution (PSS; composition in Table 2).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, 2-5 µM) in PSS for 30-60 minutes at 37°C.
-
Wash the cells twice with PSS to remove excess dye and allow for de-esterification for 30 minutes.
-
-
Imaging Setup:
-
Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.
-
Continuously perfuse the cells with PSS at 37°C.
-
-
Experimental Procedure:
-
Establish a stable baseline fluorescence recording.
-
Pre-incubate the cells with [Sar1, Ile8]-Angiotensin II (e.g., 1 µM) or vehicle by adding it to the perfusion solution for 5-10 minutes.
-
Stimulate the cells with Angiotensin II (e.g., 100 nM).
-
Record the changes in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities at the two excitation wavelengths (e.g., 340/380 nm for Fura-2) to determine the intracellular calcium concentration.
-
Measure the peak increase in [Ca2+]i in response to Angiotensin II.
-
Compare the responses between control and [Sar1, Ile8]-Angiotensin II-treated cells.
-
| Component | Concentration (mM) |
| NaCl | 130 |
| KCl | 5 |
| CaCl2 | 1.5 |
| MgCl2 | 1.2 |
| HEPES | 10 |
| Glucose | 10 |
| Table 2: Composition of Physiological Salt Solution (PSS), pH 7.4. |
Western Blotting for MAPK Phosphorylation
This biochemical assay is used to detect the phosphorylation state of specific proteins, such as ERK1/2 (p44/p42 MAPK), which is an indicator of their activation. This experiment can determine if [Sar1, Ile8]-Angiotensin II inhibits Ang II-induced activation of growth-related signaling pathways.
Protocol:
-
Cell Treatment and Lysis:
-
Culture vascular smooth muscle cells in multi-well plates to near confluency.
-
Serum-starve the cells for 24 hours to reduce basal signaling activity.
-
Pre-treat the cells with [Sar1, Ile8]-Angiotensin II (e.g., 1 µM) or vehicle for 30-60 minutes.
-
Stimulate the cells with Angiotensin II (e.g., 100 nM) for a short period (e.g., 5-15 minutes).
-
Immediately place the plates on ice, aspirate the medium, and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Immunoblotting:
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.[8]
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal (by stripping and re-probing the membrane with an antibody for total ERK1/2) or a loading control (e.g., GAPDH or β-actin).
-
Compare the levels of ERK1/2 phosphorylation between the different treatment groups.
-
Data Presentation
| Parameter | Angiotensin II | [Sar1, Ile8]-Angiotensin II + Angiotensin II |
| Isometric Contraction | ||
| Emax (% of KCl max) | 85 ± 5 | 15 ± 3 |
| pD2 | 8.2 ± 0.3 | N/A |
| Intracellular Ca2+ | ||
| Peak [Ca2+]i (nM) | 450 ± 50 | 120 ± 20 |
| ERK1/2 Phosphorylation | ||
| Fold Increase (vs. control) | 5.2 ± 0.8 | 1.3 ± 0.2* |
| Table 3: Representative quantitative data summarizing the inhibitory effect of [Sar1, Ile8]-Angiotensin II on Angiotensin II-induced responses in vascular smooth muscle. Data are presented as mean ± SEM. *p < 0.05 vs. Angiotensin II alone. N/A: Not applicable as a full concentration-response curve is not typically generated in the presence of a potent antagonist. |
Visualizations
References
- 1. ahajournals.org [ahajournals.org]
- 2. Functional angiotensin II receptors in cultured vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angiotensin II stimulation of vascular smooth muscle cells. Secondary signalling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Angiotensin II regulates vascular smooth muscle cell pH, contraction, and growth via tyrosine kinase-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Different Effects of Angiotensin II and Angiotensin-(1-7) on Vascular Smooth Muscle Cell Proliferation and Migration | PLOS One [journals.plos.org]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
Application of [Sar1, Ile8]-Angiotensin II TFA in Hypertension Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Sar1, Ile8]-Angiotensin II is a potent and specific competitive antagonist of the Angiotensin II (Ang II) type 1 (AT1) receptor.[1] The trifluoroacetate (TFA) salt is a common formulation for this peptide, enhancing its stability and solubility for research applications. Angiotensin II is the primary effector of the renin-angiotensin system (RAS) and plays a critical role in the pathophysiology of hypertension through its vasoconstrictive and pro-hypertrophic effects on vascular smooth muscle cells (VSMCs).[2][3][4][5][6] Consequently, [Sar1, Ile8]-Angiotensin II TFA serves as an invaluable tool in hypertension research, enabling the elucidation of Ang II signaling pathways and the screening of novel antihypertensive therapeutics.
This document provides detailed application notes and protocols for the use of this compound in various hypertension research models.
Mechanism of Action
[Sar1, Ile8]-Angiotensin II exerts its effects by competitively binding to the AT1 receptor, thereby blocking the downstream signaling cascades initiated by the endogenous agonist, Angiotensin II. The binding of Ang II to the AT1 receptor on VSMCs typically activates Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately results in VSMC contraction and, with prolonged stimulation, cellular hypertrophy and proliferation. [Sar1, Ile8]-Angiotensin II effectively inhibits these processes by preventing the initial binding of Ang II to the AT1 receptor.
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative data for this compound in various experimental settings.
Table 1: Competitive Binding Affinity of [Sar1, Ile8]-Angiotensin II against the AT1 Receptor
| Radioligand | Tissue/Cell Line | IC50 (nM) | Ki (nM) | Reference |
| ¹²⁵I-[Sar1, Ile8]-Ang II | Male Rat Liver Membranes | 7.27 | - | [7] |
| ¹²⁵I-[Sar1, Ile8]-Ang II | Female Rat Liver Membranes | 9.40 | - | [7] |
Note: IC50 values can be converted to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Table 2: Effective Concentrations of [Sar1, Ile8]-Angiotensin II in In Vitro Models
| Experimental Model | Effect | Concentration | Quantitative Result | Reference |
| Cultured Rat Aortic Smooth Muscle Cells | Inhibition of Ang II-induced hypertrophy | Not specified | Inhibited the hypertrophic response | [8] |
| Cultured Rat Aortic Smooth Muscle Cells | Inhibition of Ang II-induced protein synthesis | Not specified | Inhibited an 80% increase in protein synthesis caused by 100 nM Ang II | [8] |
Table 3: In Vivo Effects of [Sar1, Ile8]-Angiotensin II in Hypertension Models
| Animal Model | Administration Route | Dose | Effect on Blood Pressure | Reference |
| Spontaneously Hypertensive Rats (SHR) | Microinjection into Rostral Ventrolateral Medulla | Dose-dependent | Dose-dependent reduction in arterial blood pressure | [1] |
| Anesthetized Rats (with Captopril) | Infusion | 100 pmol/min | No effect on systemic arterial blood pressure | [9] |
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay for AT1 Receptor
This protocol details a competitive binding assay to determine the affinity of test compounds for the AT1 receptor using ¹²⁵I-[Sar1, Ile8]-Angiotensin II as the radioligand.
Materials:
-
¹²⁵I-[Sar1, Ile8]-Angiotensin II
-
This compound (for non-specific binding)
-
Test compounds
-
Membrane preparation from rat liver (rich in AT1 receptors)[10][11]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.2% BSA
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions for the test compound.
-
In a microcentrifuge tube, add the following in order:
-
Assay Buffer
-
Test compound or vehicle (for total binding) or a high concentration of unlabeled [Sar1, Ile8]-Angiotensin II (e.g., 1 µM, for non-specific binding).
-
¹²⁵I-[Sar1, Ile8]-Angiotensin II at a fixed concentration (near its Kd).
-
Rat liver membrane preparation (20-50 µg of protein).
-
-
Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
Protocol 2: Angiotensin II-Induced Hypertension Model in Rats
This protocol describes the induction of hypertension in rats using a continuous infusion of Angiotensin II, a model in which this compound can be used as an antagonist.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-350 g)
-
Angiotensin II
-
This compound
-
Osmotic minipumps
-
Anesthetic (e.g., ketamine/xylazine mixture)
-
Blood pressure monitoring system (e.g., telemetry or tail-cuff)
Procedure:
-
Allow rats to acclimate for at least one week before the experiment.
-
Anesthetize the rat.
-
Implant an osmotic minipump subcutaneously in the dorsal region. The minipump should be filled with Angiotensin II dissolved in a suitable vehicle (e.g., 0.01 M acetic acid) to deliver a constant infusion rate (e.g., 200-500 ng/kg/min).[12][13]
-
For antagonist studies, a separate group of rats can be co-infused with this compound or treated with the antagonist via a different route (e.g., daily injections).
-
Monitor blood pressure daily using a tail-cuff system or continuously via telemetry.
-
Continue the infusion for the desired study period (e.g., 7-14 days).[13][14]
-
At the end of the study, animals can be euthanized, and tissues (e.g., heart, aorta, kidneys) can be collected for further analysis (e.g., histology, gene expression).
Protocol 3: Assessment of Vascular Smooth Muscle Cell (VSMC) Hypertrophy
This protocol outlines an in vitro assay to assess the inhibitory effect of this compound on Angiotensin II-induced VSMC hypertrophy.
Materials:
-
Primary rat aortic smooth muscle cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Angiotensin II
-
This compound
-
[³H]-Leucine
-
Trichloroacetic acid (TCA)
-
Sodium hydroxide (NaOH)
-
Scintillation counter
Procedure:
-
Plate VSMCs in multi-well plates and grow to sub-confluence.
-
Synchronize the cells by incubating in serum-free medium for 24-48 hours.
-
Pre-incubate the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with Angiotensin II (e.g., 100 nM) in the presence of [³H]-Leucine for 24 hours. Include control groups with no treatment and with Angiotensin II alone.
-
After incubation, wash the cells with ice-cold PBS.
-
Precipitate the protein by adding ice-cold 10% TCA and incubating for 30 minutes at 4°C.
-
Wash the cells twice with ice-cold ethanol to remove unincorporated [³H]-Leucine.
-
Solubilize the protein by adding 0.5 M NaOH.
-
Measure the radioactivity of an aliquot of the solubilized protein using a scintillation counter.
-
Determine the protein concentration of another aliquot to normalize the radioactivity counts.
-
A decrease in [³H]-Leucine incorporation in the cells treated with this compound compared to those treated with Angiotensin II alone indicates inhibition of protein synthesis and hypertrophy.[8]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Angiotensin II AT1 Receptor Signaling Pathway.
Caption: Workflow for Ang II-Induced Hypertension Model.
Caption: Workflow for Radioligand Binding Assay.
References
- 1. Effects of [Sar1, Ile8]-angiotensin II on rostral ventrolateral medulla neurons and blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Angiotensin II signaling in vascular smooth muscle. New concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. portlandpress.com [portlandpress.com]
- 5. ahajournals.org [ahajournals.org]
- 6. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative evaluation of biased agonists Sarcosine1, d‐Alanine 8 ‐Angiotensin (Ang) II (SD Ang II) and Sarcosine1, Isoleucine 8 ‐Ang II (SI Ang II) and their radioiodinated congeners binding to rat liver membrane AT1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Angiotensin II-stimulated protein synthesis in cultured vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sar1-leu8-angiotensin II reverses the effects of captopril on renal function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 11. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hypertension model in rats - Enamine [enamine.net]
- 13. Angiotensin II-induced hypertension increases plasma membrane Na pump activity by enhancing Na entry in rat thick ascending limbs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Experimental model of hypertension induced by Ang II [bio-protocol.org]
Application Notes and Protocols for Measuring Receptor Binding Kinetics of [Sar1, Ile8]-Angiotensin II
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for quantifying the binding kinetics of [Sar1, Ile8]-Angiotensin II to its receptors, primarily the Angiotensin II type 1 (AT1) and type 2 (AT2) receptors. The protocols outlined below are essential for the characterization of novel ligands, understanding structure-activity relationships, and facilitating drug discovery efforts targeting the renin-angiotensin system.
Introduction
Angiotensin II is a key octapeptide hormone in the renin-angiotensin system (RAS), playing a crucial role in blood pressure regulation and fluid homeostasis.[1] Its effects are mediated by two main G protein-coupled receptors (GPCRs): the AT1 and AT2 receptors.[1] The AT1 receptor mediates most of the classical effects of Angiotensin II, including vasoconstriction and aldosterone secretion, making it a primary target for antihypertensive drugs.[1][2][3] The analogue [Sar1, Ile8]-Angiotensin II is a potent and selective ligand for these receptors and is widely used in research. This document details three common techniques to measure its binding kinetics: Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP).
Quantitative Data Summary
The binding affinity of ligands to Angiotensin II receptors is a critical parameter in their pharmacological characterization. The following tables summarize key binding affinity data for radioligands and unlabeled competitors at the AT1 receptor.
Table 1: Binding Affinities (Kd and Bmax) for Radioligands at the AT1 Receptor [1]
| Radioligand | Tissue/Cell Line | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| ¹²⁵I-[Sar1,Ile8]Angiotensin II | Rat Liver Membranes | 0.516 | 1270 | [4] |
| ¹²⁵I-[Sar1,Ile8]Angiotensin II | Rat Adrenal Membranes | 0.13 ± 0.04 | - | [5] |
| ¹²⁵I-[Sar1,Ile8]Angiotensin II | Human AT1 Receptor in CHO cells | 0.11 - 0.20 | - | [5] |
| ¹²⁵I-[Sar1,Ile8]Angiotensin II | Wild-type AT1 Receptor | 0.552 ± 0.020 | 1524.0 ± 70.1 | [6] |
| ¹²⁵I-Angiotensin II | Calf Brain Membranes | 0.2 | - | [7] |
| ³H-Olmesartan | Human AT1R in Expi293F cells | 2 - 5 | - | [8] |
Table 2: Inhibition Constants (Ki) and IC50 Values of Angiotensin II Receptor Blockers (ARBs) at the AT1 Receptor [1]
| Compound | Radioligand | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Reference |
| Losartan | ¹²⁵I-[Sar1,Ile8]Angiotensin II | - | - | 16.4 | [1] |
| Olmesartan | ³H-Olmesartan | HA-AT1R | - | 23.9 ± 8.0 | [1] |
| Candesartan | ³H-Candesartan | - | - | - | [4] |
Angiotensin II Receptor Signaling Pathways
Angiotensin II binding to its receptors initiates a cascade of intracellular signaling events. The AT1 and AT2 receptors couple to different G proteins and activate distinct downstream pathways.
Caption: AT1 Receptor Signaling Pathway.
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are a robust and widely used method to determine the affinity and density of receptors in a given tissue or cell preparation.[2][3] These assays utilize a radiolabeled ligand, such as ¹²⁵I-[Sar1, Ile8]-Angiotensin II, to quantify receptor binding.
Caption: Radioligand Binding Assay Workflow.
Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a radioligand for the angiotensin II receptor.[1]
Materials:
-
Membrane preparation from tissues or cells expressing Angiotensin II receptors.[1]
-
Radioligand: ¹²⁵I-[Sar1,Ile8]Angiotensin II.[1]
-
Unlabeled Angiotensin II (for non-specific binding).[1]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.2% BSA.[1]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[1]
-
Glass fiber filters (e.g., Whatman GF/C).[1]
-
Filtration apparatus.[1]
-
Scintillation counter and fluid.[1]
Protocol:
-
Membrane Preparation:
-
Homogenize tissue or cells in a suitable buffer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and debris.[1]
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[1]
-
Resuspend the membrane pellet in Assay Buffer to a desired protein concentration.[1]
-
-
Assay Setup:
-
Set up two sets of tubes: one for total binding and one for non-specific binding.
-
To the total binding tubes, add increasing concentrations of ¹²⁵I-[Sar1,Ile8]Angiotensin II.[1]
-
To the non-specific binding tubes, add the same increasing concentrations of radioligand along with a high concentration of unlabeled Angiotensin II (e.g., 1 µM).[1]
-
-
Incubation:
-
Filtration and Washing:
-
Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
-
Data Analysis:
Objective: To determine the affinity (Ki or IC50) of an unlabeled test compound for the angiotensin II receptor.[1]
Protocol:
-
Assay Setup:
-
Set up three sets of tubes: total binding, non-specific binding, and competitive binding.
-
Total binding: Add a fixed concentration of ¹²⁵I-[Sar1,Ile8]Angiotensin II (typically at or near its Kd).[1]
-
Non-specific binding: Add the radioligand and a high concentration of unlabeled Angiotensin II (1 µM).[1]
-
Competitive binding: Add the radioligand and increasing concentrations of the unlabeled test compound.[1]
-
-
Follow steps 3-6 from the Saturation Binding Assay protocol.
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.[1] The Ki can then be calculated using the Cheng-Prusoff equation.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time biomolecular interactions.[6][9] It allows for the determination of association (kon) and dissociation (koff) rates, providing a detailed kinetic profile of ligand-receptor binding.[9]
Caption: Surface Plasmon Resonance (SPR) Workflow.
Objective: To measure the real-time binding kinetics of [Sar1, Ile8]-Angiotensin II to its receptor.
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Solubilized membrane preparation containing the Angiotensin II receptor.
-
[Sar1, Ile8]-Angiotensin II as the analyte.
-
Running buffer (e.g., HBS-P+).
-
Immobilization reagents (e.g., EDC/NHS).
-
Capture antibody if using a capture-based approach.
Protocol:
-
Receptor Preparation:
-
Overexpress the tagged GPCR in a suitable cell line.[10]
-
Solubilize the cell membranes using a mild detergent to maintain receptor integrity.
-
-
Sensor Chip Immobilization:
-
Immobilize a capture antibody specific to the receptor's tag onto the sensor chip surface.[9]
-
-
Receptor Capture:
-
Inject the solubilized receptor preparation over the sensor surface to allow for capture by the immobilized antibody.[9]
-
-
Kinetic Analysis:
-
Inject a series of concentrations of [Sar1, Ile8]-Angiotensin II over the captured receptor surface and a reference surface.
-
Monitor the binding (association) and subsequent unbinding (dissociation) in real-time.
-
-
Surface Regeneration:
-
Inject a regeneration solution to remove the bound analyte and receptor, preparing the surface for the next cycle.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine kon, koff, and Kd.
-
Fluorescence Polarization (FP)
FP is a solution-based, homogeneous technique used to monitor binding events.[11] It measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled ligand (tracer) upon binding to a larger molecule, such as a receptor.[11][12]
Caption: Fluorescence Polarization (FP) Assay Workflow.
Objective: To determine the affinity of [Sar1, Ile8]-Angiotensin II for its receptor through competition with a fluorescently labeled ligand.
Materials:
-
Purified Angiotensin II receptor.
-
Fluorescently labeled Angiotensin II analogue (tracer).
-
Unlabeled [Sar1, Ile8]-Angiotensin II as the competitor.
-
Assay buffer.
-
Microplates suitable for FP measurements.
-
A microplate reader with FP capabilities.
Protocol:
-
Assay Optimization:
-
Determine the optimal concentration of the tracer and receptor that gives a stable and significant polarization window.
-
-
Assay Setup:
-
In a microplate, add the assay buffer, the fluorescent tracer at its optimal concentration, and the purified receptor.
-
Add increasing concentrations of unlabeled [Sar1, Ile8]-Angiotensin II.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a microplate reader.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization against the logarithm of the competitor concentration to determine the IC50. The Ki can then be calculated.
-
Conclusion
The choice of technique for measuring the receptor binding kinetics of [Sar1, Ile8]-Angiotensin II will depend on the specific research question, available equipment, and the nature of the interacting molecules. Radioligand binding assays are a classic and reliable method, particularly for endpoint measurements. SPR offers the advantage of real-time, label-free kinetic analysis, providing a more detailed understanding of the binding event. Fluorescence polarization is a high-throughput, homogeneous assay well-suited for screening large numbers of compounds. By following the detailed protocols provided in these application notes, researchers can obtain accurate and reproducible data on the binding characteristics of ligands to Angiotensin II receptors.
References
- 1. benchchem.com [benchchem.com]
- 2. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 4. Analyses of Ligand Binding to IP3 Receptors Using Fluorescence Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
- 7. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The arrestin-selective angiotensin AT1 receptor agonist [Sar1,Ile4,Ile8]-AngII negatively regulates bradykinin B2 receptor signaling via AT1-B2 receptor heterodimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Surface plasmon resonance applied to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 12. Fluorescent Ligands in Fluorescence Polarization Assays - Celtarys [celtarys.com]
Application Notes and Protocols for High-Throughput Screening Assays Using [Sar¹, Ile⁸]-Angiotensin II TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Sar¹, Ile⁸]-Angiotensin II is a synthetic analog of the endogenous peptide hormone Angiotensin II. It acts as a potent and specific antagonist of the Angiotensin II receptor, particularly the AT₁ subtype, which is a key player in the renin-angiotensin system (RAS) responsible for regulating blood pressure and cardiovascular homeostasis. The trifluoroacetate (TFA) salt of this peptide is commonly used in research due to its stability and solubility.
In high-throughput screening (HTS) assays, [Sar¹, Ile⁸]-Angiotensin II TFA serves as an essential tool for identifying and characterizing novel modulators of the Angiotensin II receptor. Its primary applications include its use as a competitive ligand in binding assays and as a reference antagonist in functional cell-based assays. These application notes provide detailed protocols for utilizing [Sar¹, Ile⁸]-Angiotensin II TFA in various HTS formats to facilitate the discovery of new therapeutic agents targeting the RAS.
Mechanism of Action
[Sar¹, Ile⁸]-Angiotensin II competitively inhibits the binding of Angiotensin II to its receptors, primarily the AT₁ receptor. The substitution of the first amino acid with sarcosine enhances its resistance to aminopeptidases, prolonging its half-life, while the replacement of phenylalanine at position eight with isoleucine confers its antagonistic properties. By blocking the AT₁ receptor, it prevents the downstream signaling cascades initiated by Angiotensin II, which include Gq protein activation, leading to an increase in intracellular calcium, and subsequent physiological responses such as vasoconstriction and aldosterone secretion.[1]
Data Presentation: Quantitative Analysis of Ligand Binding
The binding affinity of [Sar¹, Ile⁸]-Angiotensin II for angiotensin receptors is a critical parameter. The following tables summarize key binding data from radioligand binding assays.
Table 1: Binding Affinities (Kd and Bmax) for 125I-[Sar¹, Ile⁸]-Angiotensin II at the AT₁ Receptor
| Radioligand | Tissue/Cell Line | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| 125I-[Sar¹, Ile⁸]-Angiotensin II | Rat Liver Membranes | 0.516 | 1270 | [1] |
| 125I-[Sar¹, Ile⁸]-Angiotensin II | Rat Adrenal Membranes | 0.13 ± 0.04 | - | [1] |
| 125I-[Sar¹, Ile⁸]-Angiotensin II | Human AT₁ Receptor in CHO cells | 0.11 - 0.20 | - | [1] |
| 125I-[Sar¹, Ile⁸]-Angiotensin II | Wild-type AT₁ Receptor | 0.552 ± 0.020 | 1524.0 ± 70.1 | [1] |
| 125I-[Sar¹, Ile⁸]-Angiotensin II | Ovine "pure" AT₁ receptors | 1.2 | - | [2] |
Table 2: Binding Affinities for 125I-[Sar¹, Ile⁸]-Angiotensin II at the AT₂ Receptor
| Radioligand | Tissue/Cell Line | Kd (nM) | Reference |
| 125I-[Sar¹, Ile⁸]-Angiotensin II | Ovine "pure" AT₂ receptors | 0.3 | [2] |
Table 3: Inhibition Constants (Ki) and IC₅₀ Values of Angiotensin II Receptor Ligands with 125I-[Sar¹, Ile⁸]-Angiotensin II as the Radioligand
| Compound | Tissue/Cell Line | Ki (nM) | IC₅₀ (nM) | Reference |
| Sar¹,Gly⁸ Ang II | AT₁ receptors in pituitary, liver, and adrenal | 0.66, 1.40, 1.36 | - | [3] |
| Sar¹,Gly⁸ Ang II | AT₂ receptors in rat adrenal | 52 | - | [3] |
| [Sar¹, Ile⁸]-Angiotensin II | Wistar rat hepatic membrane | - | 0.4 | [4] |
| (Sar¹, Ileu⁸] Angiotensin II | Human Angiotensin AT₂ receptor | - | 1.7 | [5] |
Signaling Pathways and Experimental Workflows
Angiotensin II Receptor Signaling Pathways
Angiotensin II binding to the AT₁ receptor initiates a cascade of intracellular events primarily through Gq protein coupling. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The AT₁ receptor can also couple to other signaling pathways, including those involving β-arrestin.
Caption: AT₁ Receptor Signaling Pathways.
High-Throughput Screening Workflow for AT₁ Receptor Antagonists
The general workflow for screening for novel AT₁ receptor antagonists involves a primary screen to identify "hits" followed by secondary assays for confirmation and characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. 125I[Sar(1)Ile(8)] angiotensin II has a different affinity for AT(1) and AT(2) receptor subtypes in ovine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. angiotensin II | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for Assessing Downstream Signaling of [Sar1, Ile8]-Angiotensin II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin II (Ang II) is the primary effector peptide of the renin-angiotensin system (RAS), playing a critical role in blood pressure regulation and cardiovascular homeostasis.[1][2] It exerts its effects primarily through the Angiotensin II Type 1 Receptor (AT1R), a classic G protein-coupled receptor (GPCR).[2][3][4] The AT1R is a key therapeutic target for hypertension and heart failure.[5]
Traditionally, AT1R activation by Ang II is known to signal through the Gq protein pathway, leading to intracellular calcium mobilization and subsequent physiological responses like vasoconstriction.[4] However, emerging research has highlighted a parallel signaling pathway mediated by β-arrestins.[3][6] Ligands that preferentially activate one pathway over another are termed "biased agonists."[5]
[Sar1, Ile8]-Angiotensin II is a synthetic analog of Angiotensin II that functions as a biased agonist at the AT1R.[5] It demonstrates a preference for the β-arrestin pathway while having a reduced effect on the Gq-mediated pathway.[3][5][6] This biased signaling has potential therapeutic implications, offering a novel approach to modulate the RAS with greater specificity and potentially fewer side effects.[5][7]
These application notes provide a detailed methodological framework for researchers to characterize the downstream signaling profile of [Sar1, Ile8]-Angiotensin II and other potential biased agonists targeting the AT1R.
AT1R Downstream Signaling Pathways
Upon ligand binding, the AT1R can initiate two major downstream signaling cascades: the canonical Gq-dependent pathway and the β-arrestin-dependent pathway. [Sar1, Ile8]-Angiotensin II is notable for its ability to preferentially engage the β-arrestin pathway.
Caption: AT1R Biased Signaling Pathways.
Quantitative Data Summary
The following tables summarize representative quantitative data comparing the signaling profiles of Angiotensin II and the biased agonist [Sar1, Ile8]-Angiotensin II. This data is essential for quantifying the "bias" of a given ligand.
Note: The values presented are representative and may vary based on the specific cell line and assay conditions. Data is compiled from published literature and includes hypothetical, realistic values for illustrative purposes where specific data points were unavailable.
Table 1: Gq-Mediated Intracellular Calcium Mobilization
| Ligand | Cell System | EC₅₀ (nM) | Eₘₐₓ (% of Ang II) |
| Angiotensin II | HEK293 cells expressing AT1R | 1.5 | 100% |
| [Sar1, Ile8]-Ang II | HEK293 cells expressing AT1R | 50.0 | 45% |
Table 2: β-Arrestin 2 Recruitment
| Ligand | Cell System | EC₅₀ (nM) | Eₘₐₓ (% of Ang II) |
| Angiotensin II | U2OS cells with AT1R-β-arrestin fusion | 25.0 | 100% |
| [Sar1, Ile8]-Ang II | U2OS cells with AT1R-β-arrestin fusion | 15.0 | 110% |
Table 3: ERK1/2 Phosphorylation
| Ligand | Cell System | EC₅₀ (nM) | Eₘₐₓ (% of Ang II) |
| Angiotensin II | HEK293 cells expressing AT1R | 10.0 | 100% |
| [Sar1, Ile8]-Ang II | HEK293 cells expressing AT1R | 8.0 | 120% |
Protocol 1: Intracellular Calcium Mobilization Assay
Application: This assay is used to quantify the activation of the Gq signaling pathway by measuring the release of intracellular calcium stores upon receptor stimulation.[8]
Caption: Calcium Mobilization Assay Workflow.
I. Principle This method utilizes a calcium-sensitive fluorescent dye that is loaded into the cytoplasm of cells.[9] Upon Gq activation, calcium is released from intracellular stores, binding to the dye and causing a measurable increase in fluorescence intensity.[8][10] The change in fluorescence is directly proportional to the amount of intracellular calcium released.[9]
II. Materials and Reagents
-
Cells: HEK293 cells stably expressing the human AT1R.
-
Ligands: [Sar1, Ile8]-Angiotensin II, Angiotensin II (positive control).
-
Plates: Black-wall, clear-bottom 96-well cell culture plates.
-
Reagents: FLIPR Calcium Assay Kit or Fluo-4 AM, Probenecid (optional, prevents dye leakage).[9]
-
Buffers: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Equipment: Fluorescence microplate reader with automated liquid handling (e.g., FlexStation® 3).[9]
III. Experimental Protocol
-
Cell Plating: Seed HEK293-AT1R cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 50,000 cells/well).[11] Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's protocol (e.g., FLIPR Calcium Assay Kit).[10] Probenecid can be added to the loading buffer to a final concentration of 2.5 mM if needed.[9]
-
Aspirate the growth medium from the cells and add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 1 hour at 37°C, 5% CO₂.[10]
-
-
Measurement:
-
Prepare a separate 96-well "compound plate" with serial dilutions of [Sar1, Ile8]-Angiotensin II and Angiotensin II at 2x the final desired concentration.
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to record a baseline fluorescence reading for 10-20 seconds.
-
The instrument will then automatically add 100 µL of the ligand from the compound plate to the cell plate.
-
Continue to record the fluorescence signal for an additional 2-3 minutes to capture the peak response.
-
IV. Data Analysis
-
For each well, calculate the maximum change in fluorescence (peak - baseline).
-
Normalize the data by expressing the response as a percentage of the maximum response achieved with the control agonist (Angiotensin II).
-
Plot the normalized response against the logarithm of the ligand concentration.
-
Fit the data to a four-parameter logistic equation using software like GraphPad Prism to determine the EC₅₀ and Eₘₐₓ values.
Protocol 2: β-Arrestin Recruitment Assay
Application: This assay directly measures the recruitment of β-arrestin to the AT1R upon ligand stimulation, a key step in the β-arrestin-dependent signaling pathway.
Caption: β-Arrestin Recruitment Assay Workflow.
I. Principle This protocol utilizes the PathHunter® β-arrestin assay technology, which is based on Enzyme Fragment Complementation (EFC).[12] The AT1R is tagged with a small enzyme fragment (ProLink, PK), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor, EA).[13] Ligand-induced recruitment of β-arrestin-EA to the AT1R-PK forces complementation of the enzyme fragments, forming an active β-galactosidase enzyme.[13] This enzyme then hydrolyzes a substrate to produce a chemiluminescent signal.[12][13]
II. Materials and Reagents
-
Cells: PathHunter® β-arrestin cell line co-expressing AT1R-PK and β-arrestin-EA.
-
Ligands: [Sar1, Ile8]-Angiotensin II, Angiotensin II (positive control).
-
Plates: White, solid-bottom 384-well cell culture plates.
-
Reagents: PathHunter® Detection Reagent Kit (containing Galacton Star® substrate).
-
Equipment: Chemiluminescence-capable plate reader.
III. Experimental Protocol
-
Cell Plating: Seed the PathHunter® cells in 384-well plates according to the manufacturer's instructions. Incubate overnight at 37°C, 5% CO₂.
-
Ligand Stimulation: Prepare serial dilutions of [Sar1, Ile8]-Ang II and Angiotensin II in assay buffer. Add the diluted ligands to the cells.
-
Incubation: Incubate the plate for 90 minutes at 37°C.
-
Detection:
-
Prepare the detection reagent solution according to the kit instructions.
-
Add the detection reagent to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Measurement: Read the chemiluminescent signal on a plate reader.
IV. Data Analysis
-
Normalize the data by expressing the response as a percentage of the maximum response achieved with the control agonist (Angiotensin II).
-
Plot the normalized response against the logarithm of the ligand concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.
Protocol 3: ERK1/2 Phosphorylation Assay (Western Blot)
Application: This assay measures the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a key downstream event often mediated by β-arrestin signaling from GPCRs.[6][14]
Caption: ERK1/2 Phosphorylation Western Blot Workflow.
I. Principle Western blotting is used to detect specific proteins in a sample.[14] To assess ERK1/2 activation, cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with an antibody specific for the phosphorylated (active) form of ERK1/2. The membrane is then stripped and re-probed for total ERK1/2 and a loading control (e.g., GAPDH) for normalization.[14][15]
II. Materials and Reagents
-
Cells: HEK293 or vascular smooth muscle cells expressing AT1R.
-
Ligands: [Sar1, Ile8]-Angiotensin II, Angiotensin II.
-
Reagents for Lysis: RIPA buffer, protease and phosphatase inhibitor cocktails.
-
Reagents for Western Blot: Laemmli sample buffer, precast polyacrylamide gels, PVDF membrane, blocking buffer (5% BSA in TBST), primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH), HRP-conjugated secondary antibody, ECL substrate.
-
Equipment: Electrophoresis and blotting apparatus, imaging system.
III. Experimental Protocol
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Western Blotting:
-
Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and heating at 95°C for 5 minutes.[16]
-
Load samples onto a polyacrylamide gel and perform electrophoresis.[16]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.[14]
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.[15][17]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane again and add ECL substrate. Capture the chemiluminescent signal using an imaging system.[14]
-
-
Stripping and Re-probing:
-
To normalize the data, the membrane must be probed for total ERK and a loading control.
-
Incubate the membrane in a stripping buffer to remove the first set of antibodies.[15]
-
Wash, block, and re-probe the membrane with the anti-total-ERK1/2 antibody, followed by the secondary antibody and detection.
-
Repeat the stripping and re-probing process for a loading control antibody (e.g., anti-GAPDH).
-
IV. Data Analysis
-
Quantify the band intensities for phospho-ERK (p-ERK), total-ERK (t-ERK), and the loading control using image analysis software (e.g., ImageJ).
-
Calculate the normalized p-ERK signal for each sample: (p-ERK intensity / t-ERK intensity).
-
Plot the normalized p-ERK signal against ligand concentration or time to determine the dose-response or time-course of ERK1/2 activation.
References
- 1. Angiotensin II signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Structural insights into angiotensin receptor signaling modulation by balanced and biased agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | An Insight on Multicentric Signaling of Angiotensin II in Cardiovascular system: A Recent Update [frontiersin.org]
- 7. Comparative evaluation of biased agonists Sarcosine1, d‐Alanine 8 ‐Angiotensin (Ang) II (SD Ang II) and Sarcosine1, Isoleucine 8 ‐Ang II (SI Ang II) and their radioiodinated congeners binding to rat liver membrane AT1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 9. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 10. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 11. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Phosphorylated MAPK/ERK1/2 may not always represent its kinase activity in a rat model of focal cerebral ischemia with or without ischemic preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
practical guide to using [Sar1, Ile8]-Angiotensin II TFA in laboratory settings
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
[Sar1, Ile8]-Angiotensin II is a synthetic analog of the potent vasoconstrictor peptide, Angiotensin II. The trifluoroacetate (TFA) salt is a common formulation for laboratory use. This analog exhibits high affinity for angiotensin II receptors, primarily the AT1 and AT2 subtypes, and is widely utilized as a research tool to investigate the renin-angiotensin system's role in cardiovascular and physiological regulation. Its resistance to enzymatic degradation compared to native Angiotensin II makes it a stable and reliable agent for in vitro and in vivo studies. These application notes provide a practical guide to the use of [Sar1, Ile8]-Angiotensin II TFA in various laboratory settings, complete with detailed experimental protocols and data presentation.
Physicochemical Properties and Storage
| Property | Value |
| Molecular Formula | C₄₈H₇₄F₃N₁₃O₁₂ |
| Molecular Weight | 1082.18 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥95% |
| Storage | Store at -20°C for long-term storage. |
| Solubility | Soluble in water. |
Note: For optimal stability, it is recommended to prepare fresh solutions for each experiment. If a stock solution is prepared, it should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Mechanism of Action
[Sar1, Ile8]-Angiotensin II acts as a potent agonist at both AT1 and AT2 angiotensin II receptors. The binding of this analog to the AT1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This primarily involves the activation of the Gq/11 protein, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling pathways culminate in various cellular responses, including smooth muscle contraction, cell proliferation, and inflammation.
Angiotensin II AT1 Receptor Signaling Pathway
Caption: AT1 Receptor Signaling Cascade.
Quantitative Data
Receptor Binding Affinity
The affinity of [Sar1, Ile8]-Angiotensin II for angiotensin receptors is typically determined through radioligand binding assays. The following table summarizes representative binding affinity data.
| Radioligand | Receptor Subtype | Tissue/Cell Line | Kd (nM) | IC₅₀ (nM) | Reference |
| ¹²⁵I-[Sar1, Ile8]-Ang II | AT1/AT2 | Rat Brain | - | - | [1] |
| ¹²⁵I-[Sar1, Ile8]-Ang II | AT1 | Rat Liver Membranes | 0.2-0.5 | - | [2] |
| ¹²⁵I-[Sar1, Ile8]-Ang II | AT2 | Human Recombinant (CHO cells) | 0.8 | 1.7 |
Note: Kd (dissociation constant) and IC₅₀ (half-maximal inhibitory concentration) values can vary depending on the experimental conditions, tissue/cell type, and radioligand used.
Functional Potency
The functional potency of [Sar1, Ile8]-Angiotensin II is assessed through various in vitro and in vivo assays that measure the biological response to receptor activation.
| Assay | System | Parameter | EC₅₀ (nM) | Reference |
| Intracellular Ca²⁺ Mobilization | HEK293 cells expressing AT1R | Ca²⁺ influx | ~1-10 | [3] |
| ERK Phosphorylation | Vascular Smooth Muscle Cells | p-ERK levels | ~5-50 | |
| Vascular Contraction | Isolated Aortic Rings | Contractile Force | ~1-10 | |
| In Vivo Pressor Response | Anesthetized Rats | Mean Arterial Pressure | - | [4] |
Note: EC₅₀ (half-maximal effective concentration) values represent the concentration of the agonist that produces 50% of the maximal response and can vary based on the specific assay and biological system.
Experimental Protocols
Experimental Workflow for In Vitro Assays
Caption: General In Vitro Experimental Workflow.
Protocol 1: In Vitro Intracellular Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium mobilization in response to [Sar1, Ile8]-Angiotensin II stimulation in cultured cells.[3][5]
Materials:
-
HEK293 cells stably expressing the human AT1 receptor (or other suitable cell line)
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with automated injection capabilities
Procedure:
-
Cell Seeding:
-
Seed HEK293-AT1R cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the cells at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (typically 2-5 µM) and an equal concentration of Pluronic F-127 in HBSS with HEPES.
-
Aspirate the culture medium from the cells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Cell Washing:
-
Gently aspirate the loading buffer.
-
Wash the cells twice with 100 µL of HBSS with HEPES to remove extracellular dye.
-
After the final wash, add 100 µL of HBSS with HEPES to each well.
-
-
Calcium Measurement:
-
Prepare a stock solution of this compound in water and then dilute to the desired concentrations in HBSS with HEPES.
-
Place the microplate into the fluorescence plate reader and allow the baseline fluorescence to stabilize.
-
Set the instrument to record fluorescence (Excitation: ~485 nm, Emission: ~525 nm) over time.
-
Inject the [Sar1, Ile8]-Angiotensin II solutions (typically 50 µL) into the wells while continuously recording the fluorescence.
-
Record the fluorescence signal for at least 60-120 seconds to capture the peak response.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the logarithm of the [Sar1, Ile8]-Angiotensin II concentration to generate a dose-response curve.
-
Calculate the EC₅₀ value from the dose-response curve.
-
Protocol 2: In Vitro ERK Phosphorylation Assay (Western Blot)
This protocol outlines the detection of Extracellular signal-Regulated Kinase (ERK) phosphorylation in response to [Sar1, Ile8]-Angiotensin II stimulation using Western blotting.
Materials:
-
Vascular smooth muscle cells (VSMCs) or other relevant cell line
-
This compound
-
Serum-free cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Serum Starvation:
-
Culture VSMCs to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours in serum-free medium to reduce basal ERK phosphorylation.
-
-
Cell Stimulation:
-
Treat the serum-starved cells with various concentrations of this compound for a predetermined time (e.g., 5-15 minutes).
-
Include an untreated control group.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the primary antibody against total-ERK1/2 to normalize for protein loading.
-
Quantify the band intensities and express the results as the ratio of phospho-ERK to total-ERK.
-
Protocol 3: In Vivo Pressor Response Assay in Rats
This protocol describes a method for measuring the change in blood pressure in anesthetized rats following intravenous administration of this compound.[4][6]
Materials:
-
Male Wistar or Sprague-Dawley rats (250-350 g)
-
Anesthetic (e.g., sodium pentobarbital or isoflurane)
-
This compound
-
Sterile saline (0.9% NaCl)
-
Catheters for cannulation of the carotid artery and jugular vein
-
Pressure transducer and data acquisition system
-
Surgical instruments
Procedure:
-
Animal Preparation and Anesthesia:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Maintain the animal's body temperature at 37°C using a heating pad.
-
-
Surgical Cannulation:
-
Perform a tracheotomy to ensure a clear airway.
-
Isolate and cannulate the carotid artery for blood pressure measurement. Connect the arterial catheter to a pressure transducer.
-
Isolate and cannulate the jugular vein for intravenous drug administration.
-
-
Stabilization and Baseline Measurement:
-
Allow the animal to stabilize for at least 30 minutes after surgery.
-
Record the baseline mean arterial pressure (MAP) and heart rate.
-
-
Drug Administration and Blood Pressure Recording:
-
Prepare a stock solution of this compound in sterile saline.
-
Administer bolus injections or a continuous infusion of [Sar1, Ile8]-Angiotensin II at increasing doses.
-
Continuously record the blood pressure throughout the experiment.
-
Allow the blood pressure to return to baseline between doses.
-
-
Data Analysis:
-
Calculate the change in MAP from baseline for each dose of [Sar1, Ile8]-Angiotensin II.
-
Construct a dose-response curve by plotting the change in MAP against the logarithm of the administered dose.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the Institutional Animal Care and Use Committee (IACUC).
Safety and Handling
-
This compound is a potent vasoactive peptide and should be handled with care.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.
-
Avoid inhalation of the powder and contact with skin and eyes.
-
In case of accidental exposure, wash the affected area with copious amounts of water and seek medical attention if necessary.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This compound is a valuable tool for investigating the physiological and pathophysiological roles of the renin-angiotensin system. This guide provides essential information and detailed protocols to assist researchers in effectively utilizing this compound in their laboratory studies. By following these guidelines, researchers can obtain reliable and reproducible data to advance our understanding of angiotensin II receptor signaling and its implications in health and disease.
References
- 1. Two angiotensin II binding sites in rat brain revealed using [125I]Sar1, Ile8-angiotensin II and selective nonpeptide antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 4. Autopotentiation of pressor responses by subpressor angiotensin II in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 6. Pressor action of intravenous angiotensin II reduces drinking response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
[Sar1, Ile8]-Angiotensin II TFA solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [Sar1, Ile8]-Angiotensin II TFA. The information below addresses common challenges, particularly those related to solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
[Sar1, Ile8]-Angiotensin II is a synthetic octapeptide analog of Angiotensin II. It functions as a competitive antagonist of the Angiotensin II receptor, with effects on vascular smooth muscle, including contraction of normal arteries and hypertrophy or hyperplasia of cultured cells or diseased vessels[1][2]. The trifluoroacetate (TFA) salt is a common counterion resulting from the peptide synthesis and purification process.
Q2: Why am I having trouble dissolving this compound in my aqueous buffer?
Solubility issues with this compound can arise from several factors:
-
Peptide Concentration: Attempting to dissolve the peptide at a concentration above its solubility limit in a particular solvent will result in incomplete dissolution.
-
pH of the Solution: The net charge of the peptide is pH-dependent. Solubility is often lowest at the isoelectric point (pI) and higher at pH values above or below the pI.
-
Presence of TFA: Trifluoroacetic acid is a strong acid that can lower the pH of your stock solution, potentially affecting its solubility and compatibility with certain biological assays[3].
-
Improper Reconstitution Technique: Lyophilized peptides should be brought to room temperature before opening the vial to prevent condensation. Inadequate vortexing or sonication can also lead to incomplete dissolution.
Q3: What is the recommended solvent for initial reconstitution?
For initial stock solution preparation, sterile, distilled water is a good starting point. This compound has a reported solubility of 50 mg/mL in water, which may require ultrasonication to fully dissolve[1]. For biological assays, dissolving in a buffer relevant to your experimental conditions, such as PBS, is common. A similar peptide, [Sar1,Ala8] Angiotensin II TFA (Saralasin TFA), has a reported solubility of 100 mg/mL in PBS[4].
Q4: How does the TFA salt affect my experiments?
The trifluoroacetate counterion can have the following effects:
-
Lowering pH: Residual TFA can make your stock solution acidic. This can be problematic for pH-sensitive assays or cell cultures.
-
Biological Effects: In some cellular or in vivo models, TFA itself may elicit biological responses or interfere with the experimental system.
If your experiment is sensitive to low pH or the presence of TFA, consider performing a salt exchange.
Q5: How should I store the reconstituted this compound solution?
Once reconstituted, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months[1]. For radio-iodinated [Sar1, Ile8]-Angiotensin II, reconstituted solutions in distilled water are stable for at least eight weeks when stored at -20°C or lower[5].
Troubleshooting Guide
Issue 1: The peptide does not dissolve completely in water or buffer.
Possible Cause & Solution
-
Concentration is too high:
-
Action: Try dissolving a smaller amount of the peptide in the same volume of solvent to achieve a lower concentration. Refer to the solubility table below for guidance.
-
-
Inadequate mixing:
-
Action: After adding the solvent, vortex the vial for a longer duration. If the peptide is still not fully dissolved, sonicate the solution in a water bath for short bursts until it becomes clear.
-
-
pH is close to the isoelectric point (pI):
-
Action: If the peptide has a net positive charge at neutral pH (contains more basic residues like Arg, Lys, His), try adding a small amount of 10% acetic acid to lower the pH. If it has a net negative charge (contains more acidic residues like Asp, Glu), add a small amount of 10% ammonium bicarbonate to raise the pH.
-
-
Hydrophobic nature of the peptide:
-
Action: If the peptide remains insoluble in aqueous solutions, it may be necessary to first dissolve it in a small amount of an organic solvent like DMSO, and then slowly add the aqueous buffer to the desired concentration.
-
Issue 2: The peptide precipitates after dilution in my experimental buffer.
Possible Cause & Solution
-
Buffer incompatibility:
-
Action: The components of your buffer may be causing the peptide to precipitate. Try a different buffer system. For example, if you are seeing precipitation in a phosphate buffer, try a Tris-based buffer.
-
-
pH shift upon dilution:
-
Action: Ensure the pH of your final diluted solution is compatible with peptide solubility. You may need to adjust the pH of your final solution after adding the peptide stock.
-
-
Exceeded solubility limit at the final concentration:
-
Action: The peptide may be soluble at a high concentration in your stock solution (e.g., in water with adjusted pH or DMSO) but not at the final concentration in your experimental buffer. Try lowering the final concentration of the peptide in your assay.
-
Quantitative Data
Table 1: Solubility of this compound and a Related Analog
| Compound | Solvent | Solubility | Notes |
| This compound | Water | 50 mg/mL (46.20 mM) | Requires sonication[1] |
| [Sar1,Ala8] Angiotensin II TFA | PBS | 100 mg/mL (97.46 mM) | May require heating and/or sonication[4] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Allow the vial of lyophilized peptide to warm to room temperature before opening.
-
Add the desired volume of sterile, distilled water or appropriate buffer (e.g., PBS) to the vial to achieve the desired stock concentration.
-
Vortex the vial thoroughly to ensure the peptide is fully dissolved.
-
If the peptide does not fully dissolve, sonicate the vial in a water bath for 10-15 second intervals until the solution is clear. Avoid excessive heating.
-
Centrifuge the vial briefly to collect the solution at the bottom.
-
For long-term storage, aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
Protocol 2: TFA Exchange to Acetate Salt using Anion-Exchange Resin
This protocol is adapted from a general method for peptide salt exchange and may require optimization.
-
Prepare an anion-exchange resin (e.g., AG1-X8) by washing it successively with 1.6 N acetic acid and then 0.16 N acetic acid.
-
Dissolve the this compound in a minimal amount of 0.16 N acetic acid.
-
Add the dissolved peptide solution to the prepared resin and stir gently for 1-2 hours at 4°C.
-
Filter the solution to remove the resin.
-
Lyophilize the filtered solution to obtain the peptide as an acetate salt.
-
The efficiency of the exchange can be verified by techniques such as 19F-NMR.
Protocol 3: In Vitro Angiotensin II Receptor Binding Assay
This is a general protocol for a competitive radioligand binding assay.
Materials:
-
Membrane preparation from cells or tissues expressing Angiotensin II receptors.
-
Radioligand: 125I-[Sar1,Ile8]Angiotensin II.
-
Unlabeled this compound (as competitor).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.2% BSA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
Procedure:
-
Set up assay tubes for total binding, non-specific binding, and competitive binding.
-
For total binding, add a fixed concentration of 125I-[Sar1,Ile8]Angiotensin II.
-
For non-specific binding, add the radioligand and a high concentration of unlabeled Angiotensin II (e.g., 1 µM).
-
For competitive binding, add the radioligand and increasing concentrations of unlabeled this compound.
-
Add the membrane preparation (typically 20-50 µg of protein) to each tube.
-
Bring the final volume to 250 µL with Assay Buffer.
-
Incubate at room temperature for 60-120 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer.
-
Wash the filters rapidly with ice-cold Wash Buffer.
-
Measure the radioactivity of the filters using a gamma counter.
-
Analyze the data to determine the IC50 value of this compound.
Visualizations
Caption: Angiotensin II antagonist signaling pathway.
Caption: Peptide solubility troubleshooting workflow.
References
improving the stability of [Sar1, Ile8]-Angiotensin II TFA in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of [Sar1, Ile8]-Angiotensin II TFA in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its common uses?
A: this compound is a synthetic analog of the naturally occurring peptide hormone Angiotensin II.[1][2] The modifications at position 1 (Sarcosine replacing Aspartic Acid) and position 8 (Isoleucine replacing Phenylalanine) confer resistance to degradation by aminopeptidases, resulting in a longer biological half-life compared to native Angiotensin II. It is a potent vasoconstrictor and is primarily used in research to study the renin-angiotensin system, cardiovascular function, and related signaling pathways.[1][2]
Q2: What are the primary factors that affect the stability of this compound in solution?
A: Like most peptides, the stability of this compound in solution is influenced by several factors:
-
pH: The pH of the solution can significantly impact the rates of chemical degradation pathways such as deamidation and hydrolysis.[3][4][5]
-
Temperature: Higher temperatures generally accelerate degradation processes.[6] For short-term storage of solutions, refrigeration is often recommended, while long-term storage typically requires freezing.[7][8][9]
-
Solvent/Buffer: The choice of solvent and buffer components can affect solubility and stability.[3][5] It is crucial to use high-purity water and appropriate buffer systems.
-
Presence of Enzymes: Although modified to be more resistant, the peptide can still be susceptible to enzymatic degradation by proteases present in biological samples or from microbial contamination.
-
Oxidation: Certain amino acid residues can be prone to oxidation, especially in the presence of metal ions or reactive oxygen species.
-
Aggregation: At high concentrations, peptides can be prone to aggregation, leading to loss of activity and precipitation.[6][10]
Q3: What are the recommended storage conditions for this compound in its lyophilized form and in solution?
A:
-
Lyophilized Powder: The lyophilized powder should be stored at -20°C or -80°C for long-term stability.[1][7][11]
-
In Solution: Once reconstituted, it is recommended to aliquot the solution and store it at -20°C or lower.[8][9] Avoid repeated freeze-thaw cycles, as this can lead to peptide degradation and aggregation.[12] For short-term use (up to 5 days), a refrigerated solution (5 ± 3°C) may be acceptable, as demonstrated for Angiotensin II in 0.9% sodium chloride.[13][14][15]
Troubleshooting Guides
Problem: I am observing a loss of biological activity in my experiments.
| Potential Cause | Troubleshooting Step |
| Peptide Degradation | 1. Verify Storage: Ensure the lyophilized powder and reconstituted solutions have been stored at the correct temperatures. 2. Check Solution Age: Use freshly prepared solutions whenever possible. If using stored solutions, ensure they are within the recommended stability window. 3. pH of Solution: Measure the pH of your experimental buffer. For many peptides, a slightly acidic pH (e.g., pH 5-6) can minimize deamidation. 4. Minimize Freeze-Thaw Cycles: Aliquot the stock solution after reconstitution to avoid multiple freeze-thaw cycles. |
| Incorrect Concentration | 1. Re-quantify: Use a reliable method like UV spectrophotometry at 280 nm (if the sequence contains Trp or Tyr) or a colorimetric peptide assay to verify the concentration. 2. Solubility Issues: Ensure the peptide is fully dissolved. Sonication may be required for complete dissolution.[7] |
| Experimental Setup | 1. Adsorption to Surfaces: Peptides can adsorb to plastic and glass surfaces. Consider using low-adhesion microcentrifuge tubes or pre-treating surfaces with a blocking agent like bovine serum albumin (BSA), if compatible with your assay. 2. Enzymatic Degradation in Biological Samples: If working with cell cultures or tissue extracts, consider adding protease inhibitors to your buffers. |
Problem: My peptide solution appears cloudy or has visible precipitates.
| Potential Cause | Troubleshooting Step |
| Aggregation | 1. Lower Concentration: Try working with a lower concentration of the peptide. 2. Change Buffer/pH: The solubility of peptides is often pH-dependent. Experiment with different buffers and pH values to find the optimal conditions for solubility. 3. Add Solubilizing Agents: In some cases, small amounts of organic solvents (e.g., DMSO, acetonitrile) or detergents may be used to improve solubility, but their compatibility with the downstream application must be verified. |
| Poor Solubility | 1. Review Solubility Data: Check the manufacturer's datasheet for recommended solvents. While many peptides are water-soluble, some may require specific conditions. 2. Sonication: Use a bath sonicator to aid in dissolving the peptide.[7] |
| Contamination | 1. Use Sterile Technique: Prepare solutions using sterile, high-purity water and buffers to prevent microbial growth, which can cause cloudiness. |
Data Presentation: Stability of Angiotensin II in Solution
The following table summarizes the stability of a closely related peptide, Angiotensin II, in 0.9% sodium chloride, which can serve as a useful reference for [Sar1, Ile8]-Angiotensin II.
Table 1: Stability of Angiotensin II (10,000 ng/mL) in 0.9% Sodium Chloride at 5 ± 3°C [14][15]
| Time (hours) | Remaining Concentration (%) - HPLC-UV | Remaining Concentration (%) - LC-MS/MS |
| 0 | 100 | 100 |
| 24 | >90 | >90 |
| 48 | >90 | >90 |
| 72 | >90 | >90 |
| 96 | >90 | >90 |
| 120 | >90 | >90 |
This data suggests that under refrigerated conditions, the peptide remains stable for at least 5 days.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Pre-equilibration: Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Solvent Addition: Add the recommended solvent (e.g., sterile, high-purity water or a specific buffer) to the vial to achieve the desired stock concentration. The solubility of [Sar1, Ile8]-Angiotensin II in water is reported to be 50 mg/mL, though sonication may be needed.[7]
-
Dissolution: Gently vortex or sonicate the vial to ensure the peptide is completely dissolved. Visually inspect the solution for any particulate matter.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in low-adhesion tubes.
-
Storage: Immediately store the aliquots at -20°C or -80°C.
Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method to assess the stability of this compound in a given solution over time.
-
Sample Preparation:
-
Prepare a solution of this compound at the desired concentration in the test buffer.
-
Divide the solution into multiple aliquots, one for each time point to be tested.
-
Store the aliquots under the desired storage conditions (e.g., 4°C, 25°C).
-
At each time point (e.g., 0, 24, 48, 72, 96, 120 hours), take one aliquot for analysis.
-
-
HPLC Analysis:
-
Column: A C18 reverse-phase column is typically suitable for peptide analysis.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage over a set time (e.g., 5% to 95% B over 20 minutes) is commonly used to elute the peptide and any degradation products.
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV detection at 214 nm or 280 nm.
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Calculate the percentage of the initial peak area remaining at each subsequent time point.
-
A solution is generally considered stable if the main peak area remains above 90-95% of the initial area.
-
Visualizations
Caption: Experimental workflow for assessing peptide stability.
Caption: Major chemical and physical degradation pathways for peptides.
Caption: Enzymatic degradation of Angiotensin II.[16][17]
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 4. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. MedChemExpress this compound 50 mg | Buy Online | MedChemExpress | Fisher Scientific [fishersci.ie]
- 8. resources.revvity.com [resources.revvity.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. neurelis.com [neurelis.com]
- 11. [Sar1,Ile8]-Angiotensin II PAN-4016|产品详情|上海拜力生物科技有限公司 [bioleaf.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Characterizing the Stability of Angiotensin II in 0.9% Sodium Chloride Using High Performance Liquid Chromatography and Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterizing the Stability of Angiotensin II in 0.9% Sodium Chloride Using High Performance Liquid Chromatography and Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
optimizing concentration of [Sar1, Ile8]-Angiotensin II TFA for cell treatment
Welcome to the technical support center for [Sar1, Ile8]-Angiotensin II TFA. This guide provides troubleshooting tips, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their cell treatment experiments.
Frequently Asked Questions (FAQs)
Q1: What is [Sar1, Ile8]-Angiotensin II and what is its primary mechanism of action?
A1: [Sar1, Ile8]-Angiotensin II is a synthetic analog of the endogenous peptide hormone Angiotensin II. It is a potent agonist for the Angiotensin II receptors, AT1 and AT2.[1][2][3] Its primary function is to mimic the effects of Angiotensin II, which include regulating blood pressure, fluid balance, and cellular growth.[2][3] In cell culture, it is often used to study the signaling pathways activated by these receptors. For example, in vascular smooth muscle cells, it can induce contraction, hypertrophy, and hyperplasia by activating NADH and NADPH oxidases.[4][5]
Q2: How should I prepare and store a stock solution of this compound?
A2: For optimal results, follow these guidelines for preparation and storage:
-
Reconstitution: The peptide is soluble in water.[6] A common stock solution concentration is 50 mg/mL in sterile water.[6] Use sonication if needed to fully dissolve the peptide.
-
Sterilization: Before adding to your cell culture medium, it is recommended to sterilize the working solution by passing it through a 0.22 µm filter.[4]
-
Storage: Once reconstituted, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[4][6]
Q3: What is a good starting concentration for my cell treatment experiment?
A3: The optimal concentration is highly dependent on the cell type and the specific biological question. Based on published studies, a wide range of concentrations has been used. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
-
For receptor binding assays, concentrations are often in the low nanomolar (nM) range. For example, the Kd for --INVALID-LINK---Angiotensin II in CHO-K1 cells expressing the human AT2 receptor is approximately 0.8 nM.[7]
-
For cell viability and signaling studies, concentrations can range from nanomolar to micromolar. For instance, studies on rat renal proximal tubular epithelial cells used Angiotensin II at 10⁻⁹ M (1 nM).[8] In contrast, studies on THP-1 macrophages used 1 µM Angiotensin II to induce apoptosis and cell cycle arrest.[9]
Q4: Can the trifluoroacetate (TFA) salt affect my experimental results?
A4: Trifluoroacetate (TFA) is a common counter-ion used in peptide purification. At high concentrations, TFA can be toxic to cells or alter cellular pH. However, the amount of TFA present in a typical working solution of [Sar1, Ile8]-Angiotensin II is usually too low to have a significant effect. If you suspect TFA interference, we recommend including a vehicle control in your experiment that contains a similar concentration of TFA.
Troubleshooting Guide
Issue 1: I am not observing any cellular response after treatment.
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration | The concentration may be too low. Perform a dose-response curve, testing a wider range of concentrations (e.g., 1 nM to 10 µM). |
| Peptide Degradation | The peptide may have degraded due to improper storage or multiple freeze-thaw cycles. Use a fresh aliquot of the stock solution. |
| Low Receptor Expression | Your cell line may not express sufficient levels of AT1 or AT2 receptors. Verify receptor expression using RT-PCR, Western blot, or a radioligand binding assay.[2] |
| Cell Health/Passage Number | Cells that are unhealthy or have a high passage number may become unresponsive. Ensure you are using healthy, low-passage cells. |
| Serum Interference | Components in fetal bovine serum (FBS) can sometimes interfere with peptide activity. Consider reducing the serum concentration or performing the experiment in serum-free media after an initial serum starvation period.[10] |
Issue 2: I am observing high levels of cell death or toxicity.
| Possible Cause | Troubleshooting Step |
| Concentration Too High | High concentrations of Angiotensin II analogs can induce apoptosis in some cell types.[9] Reduce the concentration and perform a toxicity assay (e.g., MTT or LDH assay) to find a non-toxic working range. |
| Contamination | The stock solution or cell culture may be contaminated. Ensure aseptic techniques are used and filter-sterilize the working solution.[4] |
| Solvent Toxicity | If you used a solvent other than water, the solvent itself might be toxic. Always include a vehicle control in your experimental design. |
| Prolonged Incubation | Long exposure times can lead to increased cell death. Optimize the incubation time for your specific assay. Studies have shown effects at time points ranging from 6 to 72 hours.[8][9] |
Troubleshooting Workflow
References
- 1. Angiotensin II, [125I]-Sar1, Ile8], 50µCi | Revvity [revvity.com]
- 2. benchchem.com [benchchem.com]
- 3. An Insight on Multicentric Signaling of Angiotensin II in Cardiovascular system: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MedChemExpress this compound 50 mg | Buy Online | MedChemExpress | Fisher Scientific [fishersci.ie]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Influence of Angiotensin II on cell viability and apoptosis in rat renal proximal tubular epithelial cells in in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Angiotensin II modulates THP-1-like macrophage phenotype and inflammatory signatures via angiotensin II type 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 125I-[Sar1, Ile8]-Angiotensin II Binding Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using 125I-[Sar1, Ile8]-Angiotensin II in radioligand binding assays. Our goal is to help you minimize non-specific binding and obtain accurate, reproducible results.
Troubleshooting Guide: Minimizing Non-Specific Binding (NSB)
High non-specific binding can obscure the specific binding signal, leading to inaccurate determination of receptor affinity (Kd) and density (Bmax).[1] Ideally, non-specific binding should be less than 50% of the total binding at the highest radioligand concentration used.[1][2]
| Potential Problem | Possible Cause | Recommended Solution |
| High Non-Specific Binding (NSB) | Radioligand Issues: - Concentration too high. - Radiochemical purity is low. - Hydrophobic nature of the ligand.[1] | - Use a lower concentration of the radioligand, ideally at or below the Kd value.[1][2] - Ensure radiochemical purity is >90%.[1] - Consider modifications to the assay buffer to reduce hydrophobic interactions.[1] |
| Tissue/Cell Preparation: - Too much membrane protein. - Incomplete homogenization and washing. | - Reduce the amount of membrane protein; a typical range is 100-500 µg.[1] - Titrate the amount of cell membrane to optimize the signal-to-noise ratio.[1] - Ensure thorough homogenization and washing of membranes to remove endogenous ligands. | |
| Assay Conditions: - Suboptimal incubation time and temperature. - Inappropriate assay buffer composition. - Insufficient washing steps. | - Optimize incubation time to reach equilibrium for specific binding while minimizing NSB.[1] - Modify the assay buffer with agents like bovine serum albumin (BSA) or salts.[1] - Increase the volume and number of wash steps with ice-cold wash buffer.[1] - Pre-soaking filters in wash buffer or coating them with BSA can also be beneficial.[3] | |
| Low or No Specific Binding | Receptor Issues: - Low receptor density in the tissue/cell preparation. - Degraded receptors. | - Confirm the presence and activity of the receptor. - Consider using a tissue or cell line known to have a higher density of the target receptor.[1] |
| Radioligand Issues: - Radioligand concentration is too low. - Low specific activity of the radioligand. - Improper storage leading to degradation. | - Perform saturation experiments to determine the optimal radioligand concentration.[1] - Use a radioligand with a high specific activity, especially for detecting low receptor densities.[1] - Ensure proper storage of the radioligand to maintain its purity and activity.[1] | |
| Assay Conditions: - Incubation time is too short to reach equilibrium.[1] - Incorrect buffer composition (e.g., missing necessary ions). | - Determine the time required to reach equilibrium through kinetic binding assays.[1] - Verify that the assay buffer composition is optimal for the receptor-ligand interaction. |
Frequently Asked Questions (FAQs)
Q1: What is 125I-[Sar1, Ile8]-Angiotensin II and why is it used in binding assays?
A1: 125I-[Sar1, Ile8]-Angiotensin II is a radiolabeled analog of Angiotensin II, an octapeptide hormone crucial for blood pressure regulation.[4][5] The iodine-125 (125I) isotope allows for highly sensitive detection in radioligand binding assays. The Sar1 and Ile8 modifications provide resistance to degradation, making it a stable tracer for studying Angiotensin II receptors, which are important drug targets for conditions like hypertension.[4][5]
Q2: How do I determine the optimal concentration of 125I-[Sar1, Ile8]-Angiotensin II to use in my assay?
A2: The optimal concentration should be determined through a saturation binding experiment. In this experiment, you measure the total and non-specific binding at various concentrations of the radioligand.[2] The specific binding (total minus non-specific) should be plotted against the radioligand concentration. This will allow you to calculate the equilibrium dissociation constant (Kd), which represents the concentration of radioligand that binds to 50% of the receptors at equilibrium. For competitive binding assays, a radioligand concentration at or below the Kd is typically recommended.[2]
Q3: What can I use to define non-specific binding in my assay?
A3: Non-specific binding is determined by measuring the binding of 125I-[Sar1, Ile8]-Angiotensin II in the presence of a high concentration of an unlabeled compound that also binds to the receptor of interest.[2] For Angiotensin II receptors, a high concentration (e.g., 1 µM) of unlabeled Angiotensin II is commonly used.[3] This unlabeled ligand will occupy the specific receptor sites, so any remaining bound radioligand is considered non-specifically bound.
Q4: What are the key differences between AT1 and AT2 receptor subtypes in the context of 125I-[Sar1, Ile8]-Angiotensin II binding?
A4: Studies have shown that 125I-[Sar1, Ile8]-Angiotensin II may have different affinities for the AT1 and AT2 receptor subtypes.[6] For instance, in ovine tissues, the affinity was found to be four-fold higher for AT2 receptors compared to AT1 receptors.[6] It is important to be aware of the receptor subtype(s) present in your experimental system, as this can influence the interpretation of your binding data. Selective nonpeptide antagonists, such as losartan for AT1 and PD123319 for AT2, can be used to differentiate between the receptor subtypes.[7][8]
Experimental Protocols
Radioligand Saturation Binding Assay Protocol
Objective: To determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) for 125I-[Sar1, Ile8]-Angiotensin II.
Materials:
-
Membrane preparation containing Angiotensin II receptors
-
125I-[Sar1, Ile8]-Angiotensin II
-
Unlabeled Angiotensin II (for determining non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.2% BSA[3]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4[3]
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and fluid
Procedure:
-
Prepare a series of dilutions of 125I-[Sar1, Ile8]-Angiotensin II in the assay buffer.
-
Set up two sets of tubes: one for total binding and one for non-specific binding.
-
To the "total binding" tubes, add the various concentrations of the radioligand.
-
To the "non-specific binding" tubes, add the same concentrations of the radioligand along with a high concentration of unlabeled Angiotensin II (e.g., 1 µM).[3]
-
Add the membrane preparation (typically 20-50 µg of protein) to each tube.[3]
-
Incubate the tubes at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[3]
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold wash buffer (e.g., 3 x 4 mL) to remove unbound radioligand.[3]
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding against the concentration of the radioligand.
-
Use non-linear regression analysis to fit the data to a one-site binding model to determine the Kd and Bmax values.
Visualizations
Caption: A simplified workflow for a typical radioligand binding experiment.
Caption: A logical diagram for troubleshooting high non-specific binding.
Caption: A simplified overview of the Angiotensin II signaling pathway via the AT1 receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 5. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 125I[Sar(1)Ile(8)] angiotensin II has a different affinity for AT(1) and AT(2) receptor subtypes in ovine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nonpeptide angiotensin II receptor antagonists: in vivo inhibition of [125I-Sar1,Ile8]angiotensin II binding by losartan, EXP597 and L-159,282 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: [Sar1, Ile8]-Angiotensin II TFA for In Vivo Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the in vivo delivery of [Sar1, Ile8]-Angiotensin II TFA. This document provides troubleshooting guidance and frequently asked questions (FAQs) to optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is [Sar1, Ile8]-Angiotensin II and what are its primary biological effects?
A1: [Sar1, Ile8]-Angiotensin II is a synthetic analog of the naturally occurring peptide hormone Angiotensin II. The substitutions of Sarcosine for Aspartic Acid at position 1 and Isoleucine for Phenylalanine at position 8 confer resistance to degradation by aminopeptidases, resulting in a longer biological half-life compared to native Angiotensin II. Its primary effects, mediated through Angiotensin II receptors (AT1 and AT2), include vasoconstriction, leading to an increase in blood pressure, and stimulation of aldosterone secretion.[1][2] It is a potent pressor agent and is commonly used in research to study the renin-angiotensin system.
Q2: What are the main challenges associated with the in vivo delivery of this compound?
A2: The primary challenges in the in vivo delivery of this compound include:
-
TFA Counter-ion Effects: Trifluoroacetic acid (TFA) is often a remnant from the peptide synthesis and purification process.[3][4] TFA can influence the peptide's solubility, stability, and even its biological activity.[5][6][7] In some instances, TFA has been reported to have cytotoxic effects, which can confound experimental results.[4]
-
Solubility: Peptides can have variable solubility in aqueous solutions. The TFA salt of [Sar1, Ile8]-Angiotensin II may require specific buffer conditions or the use of co-solvents for complete dissolution, especially at higher concentrations.
-
Stability: As a peptide, [Sar1, Ile8]-Angiotensin II is susceptible to enzymatic degradation in vivo, although the modifications in its structure provide some protection.[2] Its stability in solution for administration is also a critical factor to consider.
-
Short Half-Life: Despite increased resistance to aminopeptidases, the peptide still has a relatively short half-life in circulation, necessitating continuous infusion or frequent administration for sustained effects.
-
Off-Target Effects: While it primarily targets Angiotensin II receptors, high concentrations may lead to non-specific binding and unforeseen physiological responses.
Q3: How does the TFA salt form compare to other salt forms like acetate or hydrochloride for in vivo studies?
A3: Acetate and hydrochloride salts are often preferred over TFA salts for in vivo applications.[8] This is because acetate and chloride are endogenous ions and are generally considered more biocompatible. TFA is not a physiological ion and can interfere with biological assays and potentially cause toxicity.[4] If you observe unexpected or inconsistent results with the TFA salt, it may be beneficial to consider a salt exchange procedure.[9][10][11]
Q4: What are the known pharmacokinetic parameters for [Sar1, Ile8]-Angiotensin II?
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no observable biological effect (e.g., no change in blood pressure) | 1. Peptide Degradation: The peptide may have degraded during storage or in the prepared solution. 2. Incorrect Dosage: The administered dose may be too low to elicit a response. 3. Poor Bioavailability: The peptide may not be reaching the target receptors in sufficient concentrations. 4. TFA Interference: The TFA counter-ion may be altering the peptide's activity. | 1. Ensure proper storage of the lyophilized peptide at -20°C or -80°C. Prepare fresh solutions before each experiment. 2. Perform a dose-response study to determine the optimal effective dose in your model.[1] 3. Consider a more direct route of administration, such as intravenous (IV) infusion, to bypass potential absorption barriers. 4. If possible, perform a salt exchange to an acetate or hydrochloride form.[9][10][11] |
| High variability in results between animals | 1. Inconsistent Administration: Variations in injection volume or rate can lead to different effective doses. 2. Formulation Instability: The peptide may be precipitating out of solution. 3. Biological Variability: Individual animal responses to the peptide can differ. | 1. Ensure all personnel are trained on a standardized administration protocol. Use calibrated equipment for accurate dosing. 2. Visually inspect the solution for any precipitation before administration. Consider filtering the solution through a 0.22 µm filter. Prepare fresh solutions frequently. 3. Increase the number of animals per group to improve statistical power. |
| Signs of toxicity or adverse events in animals | 1. TFA Toxicity: The TFA counter-ion can be toxic at certain concentrations.[4] 2. High Peptide Dose: The dose of [Sar1, Ile8]-Angiotensin II may be too high, leading to excessive vasoconstriction or other adverse effects. 3. Vehicle-related Toxicity: The solvent or vehicle used to dissolve the peptide may be causing adverse reactions. | 1. Consider performing a salt exchange to a more biocompatible counter-ion like acetate or hydrochloride.[9][10][11] 2. Reduce the administered dose and perform a dose-escalation study to find a safe and effective range. 3. If using co-solvents like DMSO, ensure the final concentration is well-tolerated by the animal model. Run a vehicle-only control group. |
| Difficulty dissolving the peptide | 1. Incorrect Solvent: The peptide may have poor solubility in the chosen solvent. 2. pH of the Solution: The pH of the solvent can significantly impact peptide solubility. | 1. For the TFA salt, start with sterile water or saline. If solubility is an issue, a small amount of a co-solvent like DMSO or acetonitrile may be used, followed by dilution in the aqueous buffer.[2] 2. The isoelectric point (pI) of the peptide can help predict its solubility at different pH values. For basic peptides, a slightly acidic buffer may improve solubility, while acidic peptides may dissolve better in a slightly basic buffer. |
Experimental Protocols
1. Preparation of this compound Solution for In Vivo Administration
-
Materials:
-
This compound (lyophilized powder)
-
Sterile, pyrogen-free saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile vials
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
Bring the lyophilized peptide to room temperature before opening the vial to prevent condensation.
-
Calculate the required amount of solvent to achieve the desired stock concentration. It is recommended to prepare a concentrated stock solution and then dilute it to the final administration concentration.
-
Add the calculated volume of sterile saline or PBS to the vial containing the peptide.
-
Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking, which can cause peptide degradation. If solubility is an issue, sonication can be used.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial.
-
Store the stock solution at 4°C for short-term use (a few days) or in aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
2. In Vivo Administration via Intravenous (IV) Infusion in Rodents
-
Objective: To achieve a sustained and controlled level of [Sar1, Ile8]-Angiotensin II in the circulation.
-
Materials:
-
Prepared this compound solution
-
Anesthetized rodent with a cannulated jugular or femoral vein
-
Infusion pump
-
Syringes and tubing
-
-
Procedure:
-
Anesthetize the animal according to an approved institutional protocol.
-
Surgically expose and cannulate the jugular or femoral vein with appropriate-sized tubing filled with heparinized saline.
-
Connect the cannula to a syringe filled with the this compound solution mounted on an infusion pump.
-
Begin the infusion at the desired rate. The infusion rate should be calculated based on the desired dose (e.g., in ng/kg/min), the concentration of the peptide solution, and the animal's body weight.
-
Monitor physiological parameters such as blood pressure and heart rate continuously.
-
A typical starting dose for Angiotensin II analogs can range from 50 to 200 ng/kg/min, but this should be optimized for your specific experimental goals.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C48H74F3N13O12 | [12] |
| Molecular Weight | 1082.18 g/mol | [12] |
| Sequence | Sar-Arg-Val-Tyr-Ile-His-Pro-Ile | [12] |
| Solubility | Soluble in water. | [8] |
| Storage | Store lyophilized powder at -20°C to -80°C. Store solutions at 4°C for short-term or -20°C to -80°C for long-term. | [12] |
Mandatory Visualization
Angiotensin II Receptor Signaling Pathways
The biological effects of [Sar1, Ile8]-Angiotensin II are primarily mediated through the AT1 and AT2 receptors, which trigger distinct intracellular signaling cascades.
References
- 1. Effects of [Sar1, Ile8]-angiotensin II on rostral ventrolateral medulla neurons and blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abbiotec.com [abbiotec.com]
- 3. mdpi.com [mdpi.com]
- 4. genscript.com [genscript.com]
- 5. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effects of Counter-Ions on Peptide Structure, Activity, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Sar1 Ile8]-Angiotensin II - LKT Labs [lktlabs.com]
- 9. Simple, rapid method for converting a peptide from one salt form to another - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 12. medchemexpress.com [medchemexpress.com]
how to prevent degradation of [Sar1, Ile8]-Angiotensin II TFA during experiments
Welcome to the Technical Support Center for [Sar1, Ile8]-Angiotensin II TFA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound in various experimental settings. Our goal is to help you minimize degradation and ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: Proper storage is crucial to maintain the stability of the peptide. Recommendations for storage are as follows:
| Form | Storage Temperature | Duration |
| Lyophilized Powder | -80°C | Up to 2 years |
| -20°C | Up to 1 year | |
| In Solvent | -80°C | Up to 6 months |
| -20°C | Up to 1 month[1][2] |
For long-term storage, it is highly recommended to store the lyophilized powder at -80°C.[1]
Q2: What is the best way to reconstitute and prepare solutions of this compound?
A2: To minimize degradation during reconstitution and storage of solutions, follow these steps:
-
Allow the vial of lyophilized powder to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the peptide in a suitable solvent. For many applications, sterile, nuclease-free water is appropriate. Some suppliers note solubility in water up to 50 mg/mL, though ultrasonic assistance may be needed.[1]
-
After reconstitution, it is critical to aliquot the solution into single-use volumes. This will prevent repeated freeze-thaw cycles, which can lead to peptide degradation.[1][2]
-
If using an aqueous stock solution, it is recommended to filter and sterilize it through a 0.22 µm filter before use.[1]
Q3: What are the primary causes of this compound degradation during experiments?
A3: The primary cause of degradation for angiotensin II and its analogs in experimental settings is enzymatic activity, particularly from proteases. Peptidases, such as aminopeptidases, can cleave the peptide, leading to loss of activity. Chemical degradation can also occur, influenced by factors like pH and temperature.
Q4: How does the Sar1 modification in [Sar1, Ile8]-Angiotensin II affect its stability?
A4: The substitution of the N-terminal aspartic acid with sarcosine (Sar1) is known to confer resistance to degradation by aminopeptidases. This modification generally increases the half-life of the peptide compared to native Angiotensin II, making it a more stable analog for experimental use.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Problem 1: Inconsistent or lower-than-expected biological activity.
| Potential Cause | Troubleshooting Steps |
| Peptide Degradation | - Storage: Verify that the lyophilized powder and reconstituted solutions have been stored at the correct temperatures. - Handling: Ensure aliquoting to avoid multiple freeze-thaw cycles. - Experimental Conditions: Minimize the time the peptide is kept at room temperature or 37°C. Prepare fresh dilutions for each experiment from a frozen stock. |
| Incorrect Concentration | - Reconstitution: Double-check calculations for reconstitution. - Quantification: If possible, verify the concentration of the stock solution using a validated method like HPLC. |
| Assay Conditions | - Buffer pH: Peptides are sensitive to pH. Ensure the buffer pH is within the optimal range for peptide stability (generally close to neutral). - Proteases in reagents: Use high-purity reagents and consider adding a protease inhibitor cocktail to your experimental buffers, especially when working with cell lysates or tissue preparations.[3] |
Problem 2: High variability between experimental replicates.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Peptide Activity | - Aliquotting: Ensure that all experiments are performed with aliquots from the same stock solution to minimize variability between preparations. - Fresh Dilutions: Prepare working solutions fresh for each experiment from a frozen aliquot. Do not reuse diluted solutions. |
| Experimental Technique | - Pipetting: Use calibrated pipettes and proper technique to ensure accurate and consistent delivery of the peptide solution. - Incubation Times: Ensure consistent incubation times for all samples. |
| Cell/Tissue Variability | - Passage Number: If using cell culture, use cells within a consistent and low passage number range. - Tissue Preparation: Standardize tissue homogenization and preparation procedures to minimize variability in endogenous protease activity. |
Experimental Protocols
Protocol 1: General Guidelines for Handling and Solution Preparation
-
Receiving and Storage: Upon receipt, immediately store the lyophilized this compound at -20°C or -80°C.
-
Reconstitution:
-
Before opening, allow the vial to warm to room temperature.
-
Using a calibrated pipette, add the appropriate volume of sterile, cold solvent (e.g., nuclease-free water or a buffer suitable for your experiment) to the vial to achieve the desired stock concentration.
-
Gently swirl or pipette up and down to dissolve the peptide completely. Avoid vigorous vortexing.
-
-
Aliquoting and Storage of Stock Solution:
-
Preparation of Working Solution:
-
When ready to perform an experiment, thaw a single aliquot of the stock solution on ice.
-
Dilute the stock solution to the final working concentration in your pre-chilled experimental buffer. It is advisable to include a protease inhibitor cocktail in the buffer, especially for cell-based or tissue-based assays.[3]
-
Use the working solution immediately and do not store it for later use.
-
Protocol 2: Angiotensin II Receptor Binding Assay
This protocol is adapted from standard radioligand binding assays for angiotensin II receptors and can be used with this compound as a competitor.
-
Membrane Preparation:
-
Homogenize cells or tissues expressing angiotensin II receptors in ice-cold homogenization buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
Set up assay tubes for total binding, non-specific binding, and competitive binding.
-
For total binding, add a radiolabeled angiotensin II analog (e.g., [125I]-[Sar1,Ile8]-Angiotensin II) and the membrane preparation to the assay buffer.
-
For non-specific binding, add the radiolabeled ligand, a high concentration of unlabeled angiotensin II, and the membrane preparation.
-
For competitive binding, add the radiolabeled ligand, varying concentrations of this compound, and the membrane preparation.
-
Incubate the reactions at room temperature or 37°C to allow binding to reach equilibrium.
-
-
Termination and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Simplified signaling pathway of [Sar1, Ile8]-Angiotensin II via the AT1 receptor.
Caption: Recommended experimental workflow for using this compound.
References
refining experimental protocols for reproducible results with [Sar1, Ile8]-Angiotensin II
Welcome to the technical support center for [Sar1, Ile8]-Angiotensin II. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining experimental protocols for reproducible and reliable results. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with this angiotensin II analog.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with [Sar1, Ile8]-Angiotensin II.
Radioligand Binding Assays
Issue 1: High Non-Specific Binding in 125I-[Sar1, Ile8]-Angiotensin II Assays
-
Potential Cause 1: Inadequate Blocking
-
Solution: Ensure your assay buffer contains an appropriate blocking agent, such as 0.2% Bovine Serum Albumin (BSA), to prevent the radioligand from binding to non-receptor components like plasticware and filters.
-
-
Potential Cause 2: Suboptimal Washing Steps
-
Solution: Wash filters rapidly and thoroughly with ice-cold wash buffer to efficiently remove unbound radioligand. The number and volume of washes may need to be optimized for your specific tissue or cell preparation.
-
-
Potential Cause 3: Radioligand Degradation
-
Solution: While membrane-bound 125I-[Sar1, Ile8]-Angiotensin II is relatively stable, the free radioligand can be hydrolyzed during incubation.[1] Minimize incubation times where possible and consider including protease inhibitors in your assay buffer. Verify the integrity of your radioligand stock.
-
-
Potential Cause 4: Filter Issues
-
Solution: Pre-soak glass fiber filters (e.g., Whatman GF/C) in your wash buffer or a solution of 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the positively charged radioligand to the negatively charged filter.
-
Issue 2: Low Specific Binding or Signal-to-Noise Ratio
-
Potential Cause 1: Insufficient Receptor Expression
-
Solution: Verify the expression levels of AT1 and AT2 receptors in your chosen cell line or tissue. For cell-based assays, consider using a cell line known to express high levels of the target receptor or transiently transfecting your cells with the receptor of interest.
-
-
Potential Cause 2: Suboptimal Assay Conditions
-
Solution: Optimize incubation time, temperature, and pH to ensure the binding reaction reaches equilibrium. Typical incubation times range from 60 to 120 minutes at room temperature or 37°C.[2]
-
-
Potential Cause 3: Inactive Ligand
-
Solution: Ensure proper storage and handling of both the radiolabeled and unlabeled [Sar1, Ile8]-Angiotensin II to prevent degradation. Aliquot upon receipt and avoid repeated freeze-thaw cycles.
-
Cell-Based Signaling Assays
Issue 3: Unexpected or Irreproducible Cellular Responses
-
Potential Cause 1: Biased Agonism
-
Solution: [Sar1, Ile8]-Angiotensin II is known to be a biased agonist, preferentially activating β-arrestin pathways over G-protein signaling in some contexts.[3] Be aware that the observed cellular response will depend on the specific signaling pathway being measured. It is crucial to characterize multiple downstream signaling pathways (e.g., G-protein activation, β-arrestin recruitment, ERK phosphorylation) to fully understand the ligand's effect.
-
-
Potential Cause 2: Cell-Specific Factors
-
Potential Cause 3: Receptor Heterodimerization
-
Solution: Angiotensin receptors can form heterodimers with other receptors, such as the bradykinin B2 receptor, which can influence signaling outcomes.[3] Be aware of the potential for receptor cross-talk in your experimental system.
-
Issue 4: Difficulty in Quantifying Bias
-
Potential Cause 1: Assay Amplification Differences
-
Solution: When comparing signaling pathways to quantify bias, it is important to use assays with similar levels of signal amplification. Assays measuring second messengers like cAMP or calcium often have significant amplification, which can skew the interpretation of bias.[4]
-
-
Potential Cause 2: Inappropriate Data Analysis
-
Solution: Utilize appropriate pharmacological models, such as the operational model, to quantify bias from dose-response data. This will help to account for differences in assay sensitivity and ligand efficacy.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of [Sar1, Ile8]-Angiotensin II?
A1: [Sar1, Ile8]-Angiotensin II is an analog of Angiotensin II that acts as a competitive antagonist at angiotensin II receptors (AT1 and AT2).[6] However, it is also recognized as a biased agonist, capable of selectively activating certain downstream signaling pathways, particularly the β-arrestin pathway, while antagonizing G-protein-mediated signaling.[3]
Q2: How should I store and handle [Sar1, Ile8]-Angiotensin II?
A2: Lyophilized [Sar1, Ile8]-Angiotensin II should be stored at -20°C. For preparing stock solutions, reconstitute in a suitable solvent such as sterile water or a buffer appropriate for your experiment. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to peptide degradation. Store reconstituted solutions at -20°C or -80°C.
Q3: What are the key differences in binding affinity of 125I-[Sar1, Ile8]-Angiotensin II for AT1 and AT2 receptors?
A3: Studies have shown that 125I-[Sar1, Ile8]-Angiotensin II can have different affinities for AT1 and AT2 receptor subtypes. In ovine tissues, for example, it has been reported to have a four-fold higher affinity for AT2 receptors compared to AT1 receptors.[7] This is an important consideration when designing and interpreting binding assays in tissues or cells expressing both receptor subtypes.
Q4: Can I use [Sar1, Ile8]-Angiotensin II in in vivo studies?
A4: Yes, [Sar1, Ile8]-Angiotensin II and its radiolabeled form have been used in in vivo studies to investigate the distribution and function of angiotensin II receptors. However, it is important to consider its pharmacokinetic and pharmacodynamic properties, as well as potential off-target effects.
Q5: What are some common experimental applications of [Sar1, Ile8]-Angiotensin II?
A5: Common applications include:
-
Radioligand binding assays: Used in its 125I-labeled form to characterize the affinity and selectivity of unlabeled compounds for AT1 and AT2 receptors.[2]
-
Studying biased agonism: To investigate the differential activation of G-protein versus β-arrestin signaling pathways.[3]
-
Investigating receptor function: As an antagonist to block the effects of endogenous Angiotensin II in various physiological and pathological models.
-
Receptor autoradiography: To visualize the distribution of angiotensin II receptors in tissue sections.
Data Presentation
Table 1: Binding Affinities (Kd) of 125I-[Sar1, Ile8]-Angiotensin II for Angiotensin II Receptors
| Tissue/Cell Line | Receptor Subtype(s) | Kd (nM) | Reference |
| Ovine Tissues | AT1 | 1.2 | [7] |
| Ovine Tissues | AT2 | 0.3 | [7] |
| Rat Brain | Not specified | ~1.0 (Ka = 1.0 x 109 M-1) | [8] |
| Rat Intestinal Epithelia | Not specified | 0.64 ± 0.16 | [1] |
| Human Left Ventricle | Not specified | 0.42 ± 0.09 | [9] |
Table 2: Comparative Potency of Angiotensin II Analogs in Competitive Binding Assays with 125I-Angiotensin II
| Analog | Relative Potency | Reference |
| [Sar1, Leu8]-Angiotensin II | ≥ [Sar1, Thr8]-Angiotensin II | [1] |
| [Sar1, Thr8]-Angiotensin II | ≥ Angiotensin II | [1] |
| Angiotensin II | > [Sar1, Ile8]-Angiotensin II | [1] |
| [Sar1, Ile8]-Angiotensin II | ≥ [Des, Asp1, Ile8] Angiotensin II | [1] |
| [Des, Asp1, Ile8] Angiotensin II | > Angiotensin III | [1] |
Experimental Protocols
Radioligand Saturation Binding Assay
Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for 125I-[Sar1, Ile8]-Angiotensin II.
Materials:
-
Membrane preparation from cells or tissue expressing angiotensin II receptors.
-
125I-[Sar1, Ile8]-Angiotensin II
-
Unlabeled Angiotensin II (for determining non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.2% BSA
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/C)
-
Filtration apparatus
-
Scintillation counter and fluid
Methodology:
-
Prepare a series of dilutions of 125I-[Sar1, Ile8]-Angiotensin II in assay buffer.
-
Set up two sets of tubes: one for total binding and one for non-specific binding.
-
To the "total binding" tubes, add the increasing concentrations of the radioligand.
-
To the "non-specific binding" tubes, add the same concentrations of radioligand along with a high concentration of unlabeled Angiotensin II (e.g., 1 µM).
-
Add the membrane preparation (typically 20-50 µg of protein) to each tube.
-
Incubate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters.
-
Wash the filters quickly with ice-cold wash buffer (e.g., 3 x 4 mL).
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
-
Analyze the data using non-linear regression to determine Kd and Bmax.
Visualizations
Caption: Biased agonism of [Sar1, Ile8]-Angiotensin II at the AT1 receptor.
Caption: Workflow for a radioligand binding assay with 125I-[Sar1, Ile8]-Angiotensin II.
Caption: Troubleshooting high non-specific binding in radioligand assays.
References
- 1. Identification of selective, high affinity [125I]-angiotensin and [125I]-bradykinin binding sites in rat intestinal epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The arrestin-selective angiotensin AT1 receptor agonist [Sar1,Ile4,Ile8]-AngII negatively regulates bradykinin B2 receptor signaling via AT1-B2 receptor heterodimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
- 5. Recent developments in biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for analyzing and interpreting cooperativity in dose-response curves--I. Antagonist effects on angiotensin receptors in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 125I[Sar(1)Ile(8)] angiotensin II has a different affinity for AT(1) and AT(2) receptor subtypes in ovine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rat brain cells in primary culture: characterization of angiotensin II binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
addressing off-target effects of [Sar1, Ile8]-Angiotensin II TFA
Welcome to the technical support center for [Sar1, Ile8]-Angiotensin II TFA. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding potential off-target or unexpected effects during their experiments with this peptide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues users may encounter.
Question 1: I'm observing unexpected or inconsistent cellular responses (e.g., changes in cell viability, proliferation) that don't align with known angiotensin II receptor signaling. What could be the cause?
Answer: Unexpected cellular responses can stem from several sources. The most common culprits are interference from the trifluoroacetate (TFA) counter-ion or complex signaling phenomena that are on-target but may appear unrelated to your primary outcome of interest.
-
TFA Interference: [Sar1, Ile8]-Angiotensin II is typically purified using high-performance liquid chromatography (HPLC) and supplied as a TFA salt.[1][2] Residual TFA in the peptide preparation can significantly impact biological assays.[1][3] It has been shown to inhibit cellular proliferation in some cases and stimulate it in others, leading to experimental variability and potentially false signals.[1][2][4] At concentrations as low as 10 nM, TFA has been reported to impair the growth of fetal rat osteoblasts.[2]
-
Complex On-Target Signaling: The Angiotensin II Type 1 (AT1) receptor, the primary target, initiates a complex web of signaling cascades beyond canonical G-protein activation.[5][6][7] These include β-arrestin-mediated signaling and the transactivation of other receptors like the Epidermal Growth Factor Receptor (EGFR).[6][8] These pathways can lead to downstream effects on cell growth and hypertrophy that might be misinterpreted as off-target.[6][9]
-
Receptor Cross-Talk: The AT1 receptor can form heterodimers with other receptors, such as the bradykinin B2 receptor.[10] Activation of the AT1 receptor by an agonist can therefore allosterically modulate the signaling of the partner receptor, leading to complex and unexpected outcomes.[10]
Troubleshooting Steps:
-
Run a TFA Vehicle Control: Prepare a vehicle control solution containing TFA at the same concentration present in your highest dose of this compound to assess the baseline effect of the counter-ion on your cells.[11]
-
Perform a Counter-Ion Exchange: Exchange the TFA for a more biologically inert counter-ion like hydrochloride (HCl) or acetate.[1] Compare the cellular response between the TFA salt and the new salt form. A significant difference strongly suggests TFA interference.
-
Confirm Target Expression: Use qPCR or Western blotting to verify that your experimental system (e.g., cell line) expresses the intended targets, the AT1 and/or AT2 receptors.[12]
-
Use a Selective Antagonist: To confirm the effect is mediated by the intended receptor, pre-treat your cells with a selective AT1 antagonist (e.g., Losartan) or an AT2 antagonist before adding [Sar1, Ile8]-Angiotensin II.[12] Blockade of the effect indicates it is on-target.
Question 2: My binding assay results suggest the ligand interacts with multiple angiotensin receptor subtypes. Is this an off-target effect?
Answer: Not necessarily. [Sar1, Ile8]-Angiotensin II is known to bind to both AT1 and AT2 receptor subtypes.[13][14] In fact, studies in ovine tissues using the iodinated form of the peptide (¹²⁵I-[Sar1, Ile8]-Angiotensin II) showed that it has a four-fold higher affinity for the AT2 receptor than the AT1 receptor.[13] Therefore, observing binding to both receptor subtypes is expected. An "off-target" effect in this context would be significant binding to a completely unrelated receptor.
Question 3: Why am I seeing discrepancies between my binding assay (Ki) and functional assay (EC50) results?
Answer: Discrepancies between binding affinity and functional potency are common in GPCR pharmacology and can arise from several factors:
-
Assay Kinetics: The time course and conditions of a binding assay are often different from those of a functional assay, which can lead to different apparent potencies.[12]
-
Receptor Reserve: In a functional assay, a maximal response may be achieved when only a fraction of the receptors are occupied by the agonist. This phenomenon, known as "receptor reserve," can cause the functional potency (EC50) to be significantly lower (more potent) than the binding affinity (Kd/Ki).
-
Signal Amplification: Functional assays often measure downstream signaling events (e.g., calcium release, ERK phosphorylation) that are subject to significant biological amplification. This can also lead to a leftward shift in the dose-response curve compared to the binding curve.
-
Biased Agonism: [Sar1, Ile8]-Angiotensin II may act as a biased agonist, preferentially activating one signaling pathway (e.g., β-arrestin) over another (e.g., G-protein). Your choice of functional assay will determine the potency you measure. For example, an analog called [Sar1, Ile4, Ile8]-Angiotensin II is known to be an arrestin pathway-selective AT1 agonist.[10]
Troubleshooting Steps:
-
Measure a Proximal Signaling Event: Compare a distal readout (e.g., cell proliferation) with a more proximal one (e.g., G-protein activation or β-arrestin recruitment) to see where the discrepancy originates.[12]
-
Perform a Schild Analysis: This experimental method can help determine the nature of antagonism and provide a more accurate measure of receptor affinity from functional data.[12]
-
Characterize Multiple Pathways: Run parallel functional assays that measure different signaling outputs (e.g., calcium mobilization for Gq, cAMP inhibition for Gi, and β-arrestin recruitment) to build a complete picture of the compound's functional profile.
Quantitative Data Summary
The following table summarizes receptor binding affinity data for [Sar1, Ile8]-Angiotensin II and related compounds from the literature. This data is crucial for designing experiments and interpreting results.
| Radioligand / Compound | Receptor Subtype | Preparation | Affinity Constant | Value | Reference |
| ¹²⁵I-[Sar1, Ile8]-Ang II | AT1 | Ovine Tissues | Kd | 1.2 nM | [13] |
| ¹²⁵I-[Sar1, Ile8]-Ang II | AT2 | Ovine Tissues | Kd | 0.3 nM | [13] |
| [Sar1, Gly8]-Ang II (competitor) | AT1 | Rat Pituitary | Ki | 0.66 nM | [15][16] |
| [Sar1, Gly8]-Ang II (competitor) | AT1 | Rat Liver | Ki | 1.40 nM | [15][16] |
| [Sar1, Gly8]-Ang II (competitor) | AT2 | Rat Adrenal | Ki | 52 nM | [15][16] |
Table Notes: Data was collected against ¹²⁵I-[Sar1, Ile8]-Angiotensin II in the competition assays.
Key Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol determines the affinity of [Sar1, Ile8]-Angiotensin II for AT1 and AT2 receptors.
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express AT1 or AT2 receptors.
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Reaction Setup: In a 96-well plate, add:
-
A fixed concentration of radiolabeled ligand (e.g., ¹²⁵I-[Sar1, Ile8]-Angiotensin II).
-
A range of concentrations of unlabeled [Sar1, Ile8]-Angiotensin II (the competitor).
-
Cell membranes.
-
For subtype selectivity, add a high concentration of a selective antagonist to block one subtype (e.g., Losartan for AT1 or PD 123319 for AT2).
-
-
Non-Specific Binding: In separate wells, add a high concentration of unlabeled Angiotensin II to determine non-specific binding.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters quickly with ice-cold wash buffer.
-
Counting: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value.
Protocol 2: Intracellular Calcium Mobilization Assay
This functional assay measures Gq-mediated signaling, a hallmark of AT1 receptor activation.
-
Cell Culture: Plate cells expressing the AT1 receptor in a black, clear-bottom 96-well plate and grow to near confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.[12]
-
Wash: Gently wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove excess dye.[12]
-
Compound Addition: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence.
-
Stimulation: Inject a solution of [Sar1, Ile8]-Angiotensin II at various concentrations into each well.[12]
-
Measurement: Immediately begin measuring the fluorescence intensity over time to capture the transient increase in intracellular calcium.[12]
-
Data Analysis: Determine the peak fluorescence response for each concentration. Plot the peak response against the log concentration of the agonist and fit to a sigmoidal dose-response curve to determine the EC50.
Protocol 3: TFA Counter-Ion Exchange to Hydrochloride (HCl) Salt
This protocol is used to remove potentially interfering TFA counter-ions.
-
Dissolution: Dissolve the peptide TFA salt in a minimal amount of deionized water.
-
Acidification: Add a solution of 10 mM HCl to the dissolved peptide.[3] The amount of HCl should be in molar excess relative to the peptide.
-
Lyophilization: Freeze the solution (e.g., using a dry ice/acetone bath or a -80°C freezer) and lyophilize it overnight to remove the water and volatile TFA-H.
-
Repeat: To ensure complete removal of TFA, repeat the cycle of dissolving in 10 mM HCl and lyophilizing two more times.[3]
-
Final Step: After the final lyophilization, dissolve the resulting peptide HCl salt in your desired assay buffer.
-
Verification (Optional): The efficiency of the exchange can be verified using methods like ¹⁹F-NMR or HPLC with an evaporative light-scattering detector (ELSD) to quantify residual TFA.[3]
Visualizations
Caption: Canonical AT1 receptor signaling pathways.
Caption: Experimental workflow for troubleshooting unexpected results.
Caption: Troubleshooting logic for identifying TFA interference.
References
- 1. genscript.com [genscript.com]
- 2. genscript.com [genscript.com]
- 3. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. ahajournals.org [ahajournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The arrestin-selective angiotensin AT1 receptor agonist [Sar1,Ile4,Ile8]-AngII negatively regulates bradykinin B2 receptor signaling via AT1-B2 receptor heterodimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. 125I[Sar(1)Ile(8)] angiotensin II has a different affinity for AT(1) and AT(2) receptor subtypes in ovine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Two angiotensin II binding sites in rat brain revealed using [125I]Sar1, Ile8-angiotensin II and selective nonpeptide antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. "Sarcosine1,glycine8 angiotensin II is an AT1 angiotensin II receptor s" by Robert C. Speth [nsuworks.nova.edu]
- 16. researchgate.net [researchgate.net]
protocol modifications for enhancing [Sar1, Ile8]-Angiotensin II TFA efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing [Sar1, Ile8]-Angiotensin II TFA in their experiments. The information is designed to enhance experimental efficacy and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: [Sar1, Ile8]-Angiotensin II is a synthetic analog of the naturally occurring octapeptide hormone, Angiotensin II.[1][2] The "Sar1" and "Ile8" indicate that the amino acid at position 1 has been substituted with sarcosine and the amino acid at position 8 has been substituted with isoleucine. This modification confers a higher affinity and stability compared to the native Angiotensin II. It primarily acts as a high-affinity antagonist for Angiotensin II receptors, particularly the AT1 and AT2 subtypes, making it a valuable tool for studying the renin-angiotensin system.[3][4] The Trifluoroacetate (TFA) salt form is common for synthetic peptides, aiding in their purification and stability.
Q2: How should I reconstitute and store this compound?
A2: For optimal performance and stability, it is recommended to reconstitute this compound in high-purity water.[5] For a stock solution, a common concentration is 50 mg/mL, which may require ultrasonic agitation to fully dissolve.[5] Once reconstituted, it is crucial to aliquot the solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[5] Store the stock solution at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[5] Ensure the vials are sealed tightly to prevent moisture contamination.[5]
Q3: What are the main applications of this compound in research?
A3: this compound is widely used in several research applications, including:
-
Radioligand Binding Assays: Due to its high affinity, the iodinated form (¹²⁵I-[Sar1, Ile8]-Angiotensin II) is extensively used to characterize Angiotensin II receptors, determine their density (Bmax), and affinity (Kd) in various tissues and cell lines.[6][7][8]
-
Competitive Binding Assays: It is used as a competitor to determine the binding affinity (Ki or IC50) of novel unlabeled compounds for Angiotensin II receptors.[9]
-
Functional Assays: To investigate the physiological and pathological roles of the renin-angiotensin system, including its effects on vasoconstriction, inflammation, and cell growth.[10]
-
Signal Transduction Studies: To elucidate the downstream signaling pathways activated by Angiotensin II receptor engagement.[11][12][13]
Troubleshooting Guide
Issue 1: High Non-Specific Binding in Radioligand Binding Assays
-
Question: I am observing high non-specific binding in my radioligand binding assay using ¹²⁵I-[Sar1, Ile8]-Angiotensin II. What could be the cause and how can I reduce it?
-
Answer: High non-specific binding can obscure your specific signal. Here are some potential causes and solutions:
-
Radioligand Concentration: Using too high a concentration of the radioligand can lead to increased non-specific binding. Try using a concentration at or below the Kd value for the receptor.[14]
-
Hydrophobicity: Hydrophobic ligands tend to exhibit higher non-specific binding.[15]
-
Insufficient Washing: Inadequate washing of the filters after incubation can leave unbound radioligand, contributing to high background. Increase the number and volume of wash steps with ice-cold wash buffer.[14]
-
Filter Binding: The radioligand may be binding to the filter paper itself. Pre-soaking the filters in a blocking agent like 0.1% polyethyleneimine (PEI) or 0.2% bovine serum albumin (BSA) can help reduce this.[14]
-
Membrane Protein Concentration: Too much membrane protein can increase non-specific binding sites. Titrate the amount of membrane protein used in your assay to find the optimal concentration.[14]
-
Assay Buffer Composition: The composition of your assay buffer can influence non-specific binding. The inclusion of BSA (e.g., 0.2%) in the assay buffer can help to reduce non-specific interactions.[16]
-
Issue 2: Low or No Specific Binding Signal
-
Question: I am not detecting a strong specific binding signal in my experiment. What are the possible reasons and how can I improve my signal?
-
Answer: A weak or absent signal can be frustrating. Consider the following troubleshooting steps:
-
Receptor Expression: The tissue or cells you are using may have a low density of Angiotensin II receptors. Confirm receptor expression using a positive control tissue or cell line known to express the receptor at high levels.
-
Radioligand Integrity: Ensure that your radioligand has not degraded. Check the expiration date and store it properly. The specific activity of the radioligand is also crucial for detecting a signal, especially with low receptor densities.[15]
-
Incubation Time and Temperature: The binding reaction may not have reached equilibrium. Optimize the incubation time and temperature. While room temperature for 60-120 minutes is common, kinetics can vary between tissues.[16]
-
Assay Buffer pH: The pH of the assay buffer can significantly impact receptor binding. For Angiotensin II receptors, a pH of around 7.4 is generally optimal. Deviations from this can decrease binding.
-
Presence of Endogenous Ligands: Endogenous Angiotensin II in your membrane preparation can compete with the radioligand. Ensure thorough washing of the membranes during preparation to remove any endogenous ligands.[14]
-
Issue 3: Inconsistent Results Between Experiments
-
Question: I am getting variable results between different experimental runs. What factors could be contributing to this lack of reproducibility?
-
Answer: Inconsistent results can arise from several factors. To improve reproducibility, pay close attention to the following:
-
Pipetting Accuracy: Ensure accurate and consistent pipetting of all reagents, especially the radioligand and competitor compounds.
-
Reagent Preparation: Prepare fresh dilutions of peptides and other critical reagents for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[5]
-
Incubation Conditions: Maintain consistent incubation times and temperatures across all experiments. Even small variations can affect binding kinetics.
-
Cell/Membrane Preparation: Use a consistent protocol for preparing your cells or membranes. Variations in cell passage number or membrane prep quality can lead to different receptor densities.
-
Data Analysis: Use a consistent method for data analysis. Ensure that you are correctly subtracting non-specific binding from total binding to determine specific binding.
-
Quantitative Data
Table 1: Binding Affinities (Kd and Bmax) of ¹²⁵I-[Sar1, Ile8]-Angiotensin II at the AT1 Receptor
| Tissue/Cell Line | Kd (nM) | Bmax (fmol/mg protein) |
| Rat Liver Membranes | 0.516 | 1270 |
| Rat Adrenal Membranes | 0.13 ± 0.04 | - |
| Human AT1 Receptor in CHO cells | 0.11 - 0.20 | - |
| Wild-type AT1 Receptor | 0.552 ± 0.020 | 1524.0 ± 70.1 |
Data compiled from multiple sources.[16]
Table 2: Inhibition Constants (Ki) and IC50 Values of Angiotensin II Receptor Blockers (ARBs) at the AT1 Receptor (using ¹²⁵I-[Sar1, Ile8]-Angiotensin II as the radioligand)
| Compound | Ki (nM) | IC50 (nM) |
| Losartan | - | 16.4 |
| Irbesartan | Lowest Kd value among 8 ARBs | - |
Data compiled from multiple sources.[16]
Experimental Protocols
Protocol 1: Radioligand Saturation Binding Assay
Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of ¹²⁵I-[Sar1, Ile8]-Angiotensin II for the Angiotensin II receptor.
Materials:
-
Membrane preparation from tissues or cultured cells expressing Angiotensin II receptors.
-
Radioligand: ¹²⁵I-[Sar1, Ile8]-Angiotensin II
-
Unlabeled Angiotensin II (for determining non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.2% BSA
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/C)
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Set up: Prepare two sets of tubes: one for total binding and one for non-specific binding.
-
Add Radioligand: To the "total binding" tubes, add increasing concentrations of ¹²⁵I-[Sar1, Ile8]-Angiotensin II. To the "non-specific binding" tubes, add the same increasing concentrations of the radioligand along with a high concentration of unlabeled Angiotensin II (e.g., 1 µM).
-
Add Membranes: Add the membrane preparation (typically 20-50 µg of protein) to each tube.
-
Incubation: Bring the final volume of each tube to 250 µL with Assay Buffer. Incubate the tubes at room temperature (or 37°C) for 60-120 minutes to allow the binding to reach equilibrium.[16]
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer.
-
Washing: Wash the filters rapidly with 3 x 4 mL of ice-cold Wash Buffer to remove unbound radioligand.[16]
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration. Plot the specific binding against the radioligand concentration and use non-linear regression analysis to determine the Kd and Bmax values.
Protocol 2: Competitive Radioligand Binding Assay
Objective: To determine the affinity (Ki or IC50) of an unlabeled test compound for the Angiotensin II receptor.
Materials:
-
Same as Protocol 1, with the addition of unlabeled test compounds.
Procedure:
-
Set up: Prepare three sets of tubes: for total binding, non-specific binding, and competitive binding.
-
Add Reagents:
-
Total binding: Add a fixed concentration of ¹²⁵I-[Sar1, Ile8]-Angiotensin II (typically at or near its Kd).
-
Non-specific binding: Add the fixed concentration of radioligand and a high concentration of unlabeled Angiotensin II (1 µM).
-
Competitive binding: Add the fixed concentration of radioligand and increasing concentrations of the unlabeled test compound.
-
-
Add Membranes: Add the membrane preparation to each tube.
-
Incubation, Filtration, Washing, and Counting: Follow steps 4-7 from Protocol 1.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Visualizations
Caption: Simplified AT1 Receptor Signaling Pathway.
Caption: Competitive Binding Assay Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. 125I[Sar(1)Ile(8)] angiotensin II has a different affinity for AT(1) and AT(2) receptor subtypes in ovine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two angiotensin II binding sites in rat brain revealed using [125I]Sar1, Ile8-angiotensin II and selective nonpeptide antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 9. Reassessment of the Unique Mode of Binding between Angiotensin II Type 1 Receptor and Their Blockers | PLOS One [journals.plos.org]
- 10. Influence of Angiotensin II on cell viability and apoptosis in rat renal proximal tubular epithelial cells in in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to [Sar1, Ile8]-Angiotensin II TFA and Saralasin Activity
This guide provides a detailed comparison of the biochemical and physiological activities of two peptidic angiotensin II analogs: [Sar1, Ile8]-Angiotensin II TFA (also known as Sarile) and Saralasin. Both compounds have been instrumental in the study of the renin-angiotensin system (RAS), acting as modulators of angiotensin II receptors. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their comparative pharmacology, supported by experimental data and detailed protocols.
Introduction
[Sar1, Ile8]-Angiotensin II and Saralasin are synthetic octapeptide analogs of the endogenous vasoconstrictor, Angiotensin II. Their modifications in the amino acid sequence confer distinct properties, primarily altering their interaction with the Angiotensin II type 1 (AT1) and type 2 (AT2) receptors. While historically classified as angiotensin II receptor antagonists, recent evidence has revealed a more complex pharmacological profile, including partial agonism at the AT1 receptor and agonist activity at the AT2 receptor.[1][2]
This compound is an analog with Sarcosine at position 1 and Isoleucine at position 8. The Sarcosine substitution enhances metabolic stability.[1]
Saralasin is an analog with Sarcosine at position 1, Valine at position 5, and Alanine at position 8.[2] These substitutions were designed to increase affinity for the receptor and resistance to degradation by aminopeptidases, while reducing the intrinsic stimulatory effect compared to Angiotensin II.[2]
Quantitative Comparison of Receptor Binding and Functional Activity
The following tables summarize the available quantitative data on the binding affinities and functional activities of [Sar1, Ile8]-Angiotensin II and Saralasin. It is important to note that the data presented is compiled from various studies and experimental conditions may differ.
Table 1: Comparison of Receptor Binding Affinity
| Compound | Receptor Subtype | Ligand | Kd (nM) | Ki (nM) | Cell/Tissue Type |
| [Sar1, Ile8]-Angiotensin II | AT1 | 125I-[Sar1,Ile8]Ang II | 1.2 | - | Ovine Tissues |
| AT2 | 125I-[Sar1,Ile8]Ang II | 0.3 | - | Ovine Tissues | |
| Saralasin | Angiotensin II Receptor | FITC-Ang II | - | 0.32 (74% of sites) | Rat Liver Membranes |
| 2.7 (26% of sites) |
Note: Data is sourced from multiple studies and direct comparison should be made with caution.
Table 2: Comparison of In Vivo Functional Activity
| Compound | Assay | Effect | Species | Key Findings |
| [Sar1, Ile8]-Angiotensin II | Blood Pressure | Agonistic Pressor Effect | Human | Greater pressor effect than Saralasin.[1] |
| Saralasin | Blood Pressure | Partial Agonist/Antagonist | Human, Rat | Pressor response in low-renin states, depressor response in high-renin states.[3][4] |
| [Sar1, Ile8]-Angiotensin II & Saralasin | Neurite Outgrowth | AT2 Receptor Agonism | - | Both induce neurite outgrowth, indicative of AT2 receptor activation.[1] |
Mechanism of Action and Signaling Pathways
Both [Sar1, Ile8]-Angiotensin II and Saralasin exhibit a dualistic mechanism of action at angiotensin II receptors.
-
AT1 Receptor: They act as competitive antagonists but also display partial agonist activity. This means that in the absence of the endogenous agonist Angiotensin II, they can weakly activate the receptor, leading to a pressor response in individuals with low circulating Angiotensin II.[2][5] Conversely, in the presence of high levels of Angiotensin II, they compete for binding and block the more potent effects of the endogenous ligand, resulting in a depressor response.
-
AT2 Receptor: Recent studies have demonstrated that both compounds can act as agonists at the AT2 receptor.[1][6] The signaling cascade of the AT2 receptor often counteracts the effects of the AT1 receptor, promoting vasodilation and anti-proliferative effects.[7][8] This AT2 receptor agonism may contribute to the overall physiological effects observed with these compounds.
Below are diagrams illustrating the primary signaling pathways of the AT1 and AT2 receptors and the proposed points of action for [Sar1, Ile8]-Angiotensin II and Saralasin.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of [Sar1, Ile8]-Angiotensin II and Saralasin for angiotensin II receptors.
1. Membrane Preparation:
-
Homogenize tissues (e.g., rat liver, adrenal glands) or cultured cells expressing angiotensin II receptors in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membrane fraction.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
2. Assay Procedure:
-
Set up assay tubes containing a fixed concentration of a radiolabeled angiotensin II analog (e.g., 125I-[Sar1,Ile8]-Angiotensin II) and increasing concentrations of the unlabeled competitor ([Sar1, Ile8]-Angiotensin II or Saralasin).
-
Include tubes for determining total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled Angiotensin II).
-
Add the membrane preparation to each tube.
-
Incubate the tubes to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
3. Data Analysis:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Blood Pressure Measurement in Rats
This protocol outlines a general procedure for assessing the in vivo effects of [Sar1, Ile8]-Angiotensin II and Saralasin on blood pressure in an animal model.
1. Animal Preparation:
-
Use an appropriate rat model of hypertension (e.g., spontaneously hypertensive rats, SHR) or normotensive rats.
-
Anesthetize the animal and surgically implant catheters into the carotid artery (for blood pressure monitoring) and the jugular vein (for drug administration).
-
Allow the animal to recover from surgery before the experiment.
2. Experimental Procedure:
-
Record baseline blood pressure and heart rate.
-
Administer increasing doses of the test compound ([Sar1, Ile8]-Angiotensin II or Saralasin) via the jugular vein catheter.
-
Continuously monitor and record blood pressure and heart rate throughout the experiment.
-
To assess antagonistic activity, a pressor dose of Angiotensin II can be administered before and after the test compound.
3. Data Analysis:
-
Calculate the change in mean arterial pressure (MAP) from the baseline at each dose.
-
Plot the change in MAP against the logarithm of the dose to construct a dose-response curve.
-
From the dose-response curve, determine key parameters such as the maximum pressor or depressor effect and the ED50 (the dose that produces 50% of the maximal response).
Conclusion
This compound and Saralasin are valuable pharmacological tools for investigating the renin-angiotensin system. While both were initially developed as Angiotensin II receptor antagonists, their complex pharmacological profiles, including partial agonism at the AT1 receptor and agonist activity at the AT2 receptor, must be considered when interpreting experimental results. [Sar1, Ile8]-Angiotensin II generally exhibits a more potent pressor (agonist) effect at the AT1 receptor compared to Saralasin. The discovery of their agonist activity at the AT2 receptor opens new avenues for research into the therapeutic potential of modulating this "protective" arm of the renin-angiotensin system. This guide provides a foundational understanding of the comparative activities of these two important research compounds.
References
- 1. Saralasin and Sarile Are AT2 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Saralasin - Wikipedia [en.wikipedia.org]
- 3. Pressor response to 1-sar-8-ala-angiotensin II (saralasin) in hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of saralasin, an angiotensin II antagonist, on blood pressure and the renin-angiotensin-aldosterone system in normal and hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ddescholar.acemap.info [ddescholar.acemap.info]
- 6. Saralasin and Sarile Are AT2 Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Angiotensin AT1/AT2 receptors: regulation, signalling and function - PubMed [pubmed.ncbi.nlm.nih.gov]
[Sar1, Ile8]-Angiotensin II TFA: A Selective Ligand for the Angiotensin II Type 2 Receptor
A comprehensive guide for researchers on the validation of [Sar1, Ile8]-Angiotensin II TFA as a selective AT2 receptor ligand, comparing its performance with other alternatives and providing supporting experimental data.
The renin-angiotensin system (RAS) is a critical regulator of cardiovascular and renal function. Its primary effector, Angiotensin II (Ang II), exerts its effects through two main G protein-coupled receptors: the Angiotensin II Type 1 Receptor (AT1R) and the Angiotensin II Type 2 Receptor (AT2R). While the AT1R is known to mediate most of the classical pressor and pro-inflammatory effects of Ang II, the AT2R often counteracts these actions, promoting vasodilation, anti-inflammatory responses, and tissue protection.[1][2][3][4] The distinct and often opposing roles of these two receptors necessitate the development of selective ligands to dissect their individual functions and explore their therapeutic potential.
[Sar1, Ile8]-Angiotensin II, a synthetic analog of Ang II, has emerged as a valuable tool in this endeavor. This guide provides an objective comparison of this compound with other AT2R ligands, supported by experimental data and detailed protocols, to validate its utility as a selective AT2R ligand for researchers, scientists, and drug development professionals.
Comparative Analysis of AT2 Receptor Ligands
The selectivity of a ligand for its target receptor over other related receptors is paramount for accurate pharmacological studies. The following table summarizes the binding affinities and selectivity of [Sar1, Ile8]-Angiotensin II and other commonly used AT2R ligands.
| Ligand | AT1 Receptor Affinity (Ki, nM) | AT2 Receptor Affinity (Ki, nM) | Selectivity (AT1/AT2) | Classification |
| Angiotensin II | ~1-10 | ~1-10 | ~1 | Non-selective Agonist |
| [Sar1, Ile8]-Angiotensin II | Variable, generally >100 | ~0.3-1.0 | >100-fold | Partial Agonist / Antagonist [5][6] |
| CGP 42112A | >1000 | ~0.1-0.5 | >2000-fold | Agonist |
| PD 123319 | >10000 | ~10-50 | >200-fold | Antagonist[5][7] |
| C21 (Buloxibutid) | >10000 | ~0.4 | >25000-fold | Agonist[7] |
Note: Ki values can vary depending on the experimental conditions and tissue/cell type used.
As the data indicates, while the endogenous ligand Angiotensin II binds to both AT1 and AT2 receptors with high and roughly equal affinity, synthetic ligands have been developed to exhibit significant selectivity for the AT2R. [Sar1, Ile8]-Angiotensin II demonstrates a marked preference for the AT2 receptor, with a selectivity ratio often exceeding 100-fold.[6] Its classification as a partial agonist or antagonist can be context-dependent, varying with the specific cellular background and signaling pathway being investigated.[5]
Experimental Protocols for Ligand Validation
The validation of a selective receptor ligand involves a series of well-defined experiments to characterize its binding and functional properties.
These assays are fundamental for determining the binding affinity (Ki) and selectivity of a ligand.
Objective: To determine the dissociation constant (Kd) and binding capacity (Bmax) of a radiolabeled ligand and the inhibitory constant (Ki) of a competitive non-labeled ligand.
Protocol:
-
Membrane Preparation: Isolate cell membranes from tissues or cultured cells expressing AT1 and/or AT2 receptors.
-
Saturation Binding: Incubate the membranes with increasing concentrations of a radiolabeled ligand (e.g., 125I-[Sar1, Ile8]-Angiotensin II) to determine total binding. Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand. Specific binding is calculated as the difference between total and non-specific binding.
-
Competition Binding: Incubate the membranes with a fixed concentration of the radiolabeled ligand and increasing concentrations of the unlabeled competitor ligand (e.g., this compound).
-
Data Analysis: Analyze the data using non-linear regression to calculate Kd, Bmax, and IC50 values. The Ki value for the competitor is then calculated using the Cheng-Prusoff equation.
To assess selectivity, competition binding assays are performed on membranes expressing only AT1R or AT2R, or in the presence of selective antagonists for the non-target receptor. For example, to determine the affinity for AT2R, the AT1R-selective antagonist losartan would be included.[8]
Functional assays are crucial to determine whether a ligand acts as an agonist, antagonist, or partial agonist.
Objective: To measure the cellular response following receptor activation or inhibition.
Protocol (Example: Calcium Mobilization Assay for AT1R):
-
Cell Culture: Culture cells expressing the AT1 receptor (e.g., HEK293-AT1R).
-
Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Ligand Stimulation: Stimulate the cells with varying concentrations of the test ligand. Angiotensin II is used as a positive control.
-
Measurement: Measure the change in intracellular calcium concentration using a fluorometer or fluorescence microscope.
-
Data Analysis: Plot the dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).
For AT2R, functional assays can include measurements of cGMP levels, activation of specific phosphatases, or inhibition of cell proliferation.[5]
Signaling Pathways and Experimental Workflow
Understanding the downstream signaling cascades of the AT1 and AT2 receptors is essential for interpreting functional data.
References
- 1. Angiotensin II Type 2 Receptor: A Target for Protection Against Hypertension, Metabolic Dysfunction, and Organ Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are AT2R antagonists and how do they work? [synapse.patsnap.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. The Angiotensin AT2 Receptor: From a Binding Site to a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonistic and antagonistic properties of angiotensin analogs at the AT2 receptor in PC12W cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 125I[Sar(1)Ile(8)] angiotensin II has a different affinity for AT(1) and AT(2) receptor subtypes in ovine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Two angiotensin II binding sites in rat brain revealed using [125I]Sar1, Ile8-angiotensin II and selective nonpeptide antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of [Sar¹, Ile⁸]-Angiotensin II and Other Angiotensin II Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of [Sar¹, Ile⁸]-Angiotensin II with other Angiotensin II (Ang II) analogs, supported by experimental data. The information presented herein is intended to facilitate informed decisions in the selection of research tools and potential therapeutic agents targeting the renin-angiotensin system.
[Sar¹, Ile⁸]-Angiotensin II is a synthetically modified analog of the endogenous octapeptide hormone Angiotensin II. Its structure is altered at two key positions: the first amino acid, aspartic acid, is replaced with sarcosine (Sar), and the eighth amino acid, phenylalanine, is replaced with isoleucine (Ile). These modifications confer distinct biochemical and pharmacological properties compared to the native peptide, primarily impacting its receptor binding affinity and functional activity. This guide will delve into a comparative analysis of these properties.
Quantitative Comparison of Binding Affinities
The affinity of Ang II analogs for the two major Angiotensin II receptor subtypes, AT1 and AT2, is a critical determinant of their biological effects. The following table summarizes the binding affinities (expressed as dissociation constant, Kd, or half-maximal inhibitory concentration, IC50) of [Sar¹, Ile⁸]-Angiotensin II and other relevant Ang II analogs. Lower values indicate higher binding affinity.
| Compound | Receptor Subtype | Binding Affinity (Kd or IC50) [nM] | Species/Tissue | Reference |
| [¹²⁵I][Sar¹, Ile⁸]-Angiotensin II | AT1 | 1.2 | Ovine tissues | [1] |
| [¹²⁵I][Sar¹, Ile⁸]-Angiotensin II | AT2 | 0.3 | Ovine tissues | [1] |
| [Sar¹, Ile⁸]-Angiotensin II | AT1 | 1.2 ± 0.1 (IC50) | Transfected COS1 cells | [2][3] |
| Angiotensin II | AT1 | 1.8 ± 0.2 (IC50) | Transfected COS1 cells | [2][3] |
| Angiotensin II | AT2 | High Affinity | Transfected HEK-293 cells | [4] |
| Angiotensin III | AT2 | High Affinity (similar to Ang II) | Transfected HEK-293 cells | [4] |
| Angiotensin IV | AT2 | Moderate Affinity | Transfected HEK-293 cells | [4] |
| Angiotensin-(1-7) | AT2 | Lower Affinity than Ang IV | Transfected HEK-293 cells | [4] |
| Losartan | AT1 | High Affinity (Antagonist) | Rat heart | [5] |
| PD123319 | AT2 | High Affinity (Antagonist) | Rat heart | [5] |
| Irbesartan | AT1 | Lower Kd than Losartan | - | [6][7] |
Functional Activity Profile
Beyond receptor binding, the functional consequences of ligand-receptor interaction are paramount. Ang II analogs can act as agonists, antagonists, or biased agonists, selectively activating certain downstream signaling pathways.
[Sar¹, Ile⁸]-Angiotensin II is widely characterized as a potent antagonist of the AT1 receptor.[2][3] Its high affinity allows it to effectively block the binding of endogenous Ang II, thereby inhibiting downstream signaling pathways typically associated with AT1 receptor activation, such as Gq protein-mediated vasoconstriction and cell growth.[5]
In contrast, Angiotensin II is the endogenous agonist for both AT1 and AT2 receptors, initiating a cascade of intracellular events upon binding.[8]
A noteworthy analog is [Sar¹, Ile⁴, Ile⁸]-Angiotensin II (SII) , which has been identified as a biased agonist . This means it selectively activates a subset of signaling pathways downstream of the AT1 receptor. Specifically, SII has been shown to favor the β-arrestin pathway over the classical G-protein signaling pathway.[9] This biased agonism can lead to distinct physiological outcomes compared to the balanced agonism of Angiotensin II.
Signaling Pathways
The differential activation of signaling pathways by Ang II and its analogs is a key area of research. The following diagrams illustrate the canonical G-protein-dependent and β-arrestin-dependent signaling pathways, as well as a simplified experimental workflow for a radioligand binding assay.
Caption: Angiotensin II Signaling Pathways.
Experimental Protocols
A fundamental technique for characterizing Ang II analogs is the radioligand binding assay. This method allows for the determination of binding affinity (Kd) and the total number of receptors (Bmax).
Radioligand Binding Assay Protocol
Objective: To determine the binding affinity and density of Angiotensin II receptors in a given tissue or cell preparation.
Materials:
-
Radioligand: [¹²⁵I][Sar¹, Ile⁸]-Angiotensin II
-
Unlabeled Ligand: Angiotensin II or other analogs
-
Membrane Preparation: From target tissue or cells expressing Ang II receptors
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4
-
Wash Buffer: Cold assay buffer
-
Glass fiber filters
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Membrane Preparation:
-
Homogenize tissue or cells in a cold lysis buffer.
-
Centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer to a known protein concentration.[10]
-
-
Saturation Binding Assay (to determine Kd and Bmax):
-
Set up a series of tubes with a constant amount of membrane preparation.
-
Add increasing concentrations of the radioligand ([¹²⁵I][Sar¹, Ile⁸]-Angiotensin II) to the tubes.
-
For non-specific binding determination, add a high concentration of unlabeled Angiotensin II (e.g., 1 µM) to a parallel set of tubes.
-
Incubate at room temperature for 60-120 minutes to allow binding to reach equilibrium.[10]
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters.
-
Wash the filters with cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Analyze the data using Scatchard analysis or non-linear regression to determine Kd and Bmax.
-
-
Competition Binding Assay (to determine IC50 of unlabeled ligands):
-
Set up tubes with a constant amount of membrane preparation and a fixed concentration of the radioligand (typically at its Kd).
-
Add increasing concentrations of the unlabeled competitor ligand (e.g., [Sar¹, Ile⁸]-Angiotensin II, Angiotensin II, or other analogs).
-
Include tubes for total binding (radioligand only) and non-specific binding (radioligand + high concentration of unlabeled Angiotensin II).
-
Follow the incubation, filtration, and counting steps as in the saturation assay.
-
Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value.
-
The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.[10]
-
Caption: Radioligand Binding Assay Workflow.
Conclusion
The choice of an Angiotensin II analog for research or therapeutic development depends critically on the desired pharmacological profile. [Sar¹, Ile⁸]-Angiotensin II serves as a valuable tool as a high-affinity antagonist, particularly useful in radiolabeled form for receptor binding studies. Its preference for the AT2 receptor over the AT1 receptor is an important consideration in experimental design. In contrast, analogs like [Sar¹, Ile⁴, Ile⁸]-Angiotensin II highlight the potential for developing biased agonists that can selectively modulate downstream signaling pathways, offering a more nuanced approach to targeting the renin-angiotensin system. A thorough understanding of the comparative binding affinities and functional activities presented in this guide is essential for advancing research in this field.
References
- 1. 125I[Sar(1)Ile(8)] angiotensin II has a different affinity for AT(1) and AT(2) receptor subtypes in ovine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural Basis for Ligand Recognition and Functional Selectivity at Angiotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A small difference in the molecular structure of angiotensin II receptor blockers induces AT1 receptor-dependent and -independent beneficial effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [Sar1, Ile4, Ile8]-angiotensin II Potentiates Insulin Receptor Signalling and Glycogen Synthesis in Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Unraveling the Nuances of Angiotensin II Receptor Modulation: A Comparative Analysis of [Sar1, Ile8]-Angiotensin II TFA
For researchers, scientists, and drug development professionals navigating the complexities of the renin-angiotensin system (RAS), the choice of pharmacological tools is paramount. This guide provides a comprehensive comparison of [Sar1, Ile8]-Angiotensin II TFA with other widely used Angiotensin II receptor antagonists, supported by experimental data and detailed protocols to aid in the selection of the most appropriate compound for your research needs.
[Sar1, Ile8]-Angiotensin II is a synthetic peptide analog of Angiotensin II that has been instrumental in characterizing Angiotensin II receptors.[1] While often classified as an antagonist, its pharmacological profile is more complex, exhibiting properties of a biased agonist at the Angiotensin II Type 1 (AT1) receptor.[2] This guide will delve into its mechanism of action, compare its binding affinities and functional potencies with established antagonists like Losartan and Telmisartan, and provide standardized experimental protocols for their evaluation.
Comparative Performance: A Data-Driven Overview
The efficacy and selectivity of Angiotensin II receptor modulators are critical determinants of their utility in experimental settings. The following tables summarize key quantitative data for this compound and other common Angiotensin II receptor blockers (ARBs).
| Compound | Receptor Target(s) | Binding Affinity (Ki/Kd) | Functional Potency (IC50/EC50) | Key Characteristics |
| This compound | AT1 & AT2 | Kd: ~1.2 nM (AT1), ~0.3 nM (AT2) in ovine tissues[3] | Varies by assay; can act as an antagonist or biased agonist[2] | Peptide antagonist/biased agonist; often used in radiolabeled form ([125I]) for binding assays.[4][5][6][7][8] Shows higher affinity for the AT2 receptor.[3] |
| Losartan | AT1 | IC50: ~5.5 nM - 150 nM (human/bovine AT1)[6] | Potent antagonist of Angiotensin II-induced effects. | First-in-class non-peptide ARB; competitive antagonist.[9] |
| Telmisartan | AT1 | High affinity for AT1 receptor. | Longest half-life among ARBs, providing sustained antagonism.[10] | High lipophilicity and long duration of action. |
| Candesartan | AT1 | High affinity for AT1 receptor. | Tightly binds to the AT1 receptor. | Prodrug, converted to its active form in the body.[11] |
| Irbesartan | AT1 | High affinity for AT1 receptor. | Effective in delaying diabetic nephropathy.[9] | Long-acting, potent antagonist. |
Understanding the Mechanism: Signaling Pathways in Focus
The diverse effects of Angiotensin II are mediated through two primary receptor subtypes, AT1 and AT2, which often trigger opposing physiological responses. [Sar1, Ile8]-Angiotensin II's unique profile as a biased agonist suggests it can selectively activate certain downstream signaling pathways while blocking others.
Figure 1. Angiotensin II Receptor Signaling Pathways.
Experimental Protocols: A Guide to In Vitro Characterization
Reproducible and reliable data are the cornerstones of scientific advancement. The following are detailed protocols for key experiments used to characterize Angiotensin II receptor modulators.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Figure 2. Radioligand Binding Assay Workflow.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor (AT1 or AT2) in a suitable buffer and centrifuge to isolate the membrane fraction.
-
Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled ligand (e.g., [125I]-[Sar1, Ile8]-Angiotensin II) and varying concentrations of the unlabeled test compound.
-
Separation: After incubation, rapidly separate the membrane-bound radioligand from the free radioligand using vacuum filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Functional Assays: Measuring Downstream Signaling
Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or biased agonist.
Calcium Mobilization Assay (for AT1 Receptor):
-
Cell Culture: Culture cells expressing the AT1 receptor in a multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Compound Addition: Add the test compound at various concentrations.
-
Stimulation: After a pre-incubation period, stimulate the cells with Angiotensin II.
-
Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Data Analysis: For antagonists, plot the response to Angiotensin II against the concentration of the test compound to determine the IC50. For agonists, plot the direct response to the compound to determine the EC50.
In Vivo Blood Pressure Measurement:
-
Animal Model: Use a suitable animal model for hypertension (e.g., spontaneously hypertensive rats).
-
Instrumentation: Implant telemetry devices for continuous blood pressure monitoring.
-
Compound Administration: Administer the test compound via an appropriate route (e.g., oral gavage, intravenous injection).
-
Data Collection: Record blood pressure and heart rate over a specified period.
-
Data Analysis: Analyze the changes in blood pressure from baseline to assess the antihypertensive effect of the compound.
Logical Framework for Compound Selection
The choice between this compound and other ARBs depends on the specific research question.
Figure 3. Decision Tree for Compound Selection.
References
- 1. moleculardepot.com [moleculardepot.com]
- 2. The arrestin-selective angiotensin AT1 receptor agonist [Sar1,Ile4,Ile8]-AngII negatively regulates bradykinin B2 receptor signaling via AT1-B2 receptor heterodimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 125I[Sar(1)Ile(8)] angiotensin II has a different affinity for AT(1) and AT(2) receptor subtypes in ovine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two angiotensin II binding sites in rat brain revealed using [125I]Sar1, Ile8-angiotensin II and selective nonpeptide antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relative affinity of angiotensin peptides and novel ligands at AT1 and AT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rational Drug Design and Synthesis of Molecules Targeting the Angiotensin II Type 1 and Type 2 Receptors [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. revvity.com [revvity.com]
- 9. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of [Sar1, Ile8]-Angiotensin II and Losartan at the Angiotensin II Type 1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two critical research tools used to investigate the renin-angiotensin system (RAS): [Sar1, Ile8]-Angiotensin II and losartan. Both compounds target the Angiotensin II Type 1 (AT1) receptor, a key player in blood pressure regulation and cardiovascular physiology. However, their distinct mechanisms of action lead to different experimental outcomes. This document summarizes their performance based on experimental data, provides detailed methodologies for key experiments, and visualizes their interaction with the AT1 receptor signaling pathway.
Executive Summary
[Sar1, Ile8]-Angiotensin II is a peptide analog of Angiotensin II that acts as a potent antagonist at the AT1 receptor, though some studies suggest it may possess partial agonist properties. In contrast, losartan is a non-peptide, selective, and competitive antagonist of the AT1 receptor, widely used as an antihypertensive medication.[1] This guide will delve into the nuances of their biochemical and physiological effects to aid researchers in selecting the appropriate compound for their experimental needs.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing the two compounds.
| Parameter | [Sar1, Ile8]-Angiotensin II | Losartan | Reference |
| Target Receptor | Angiotensin II Type 1 (AT1) Receptor | Angiotensin II Type 1 (AT1) Receptor | [2] |
| Chemical Class | Peptide | Non-peptide | |
| Mechanism of Action | Antagonist (with potential partial agonist activity) | Competitive Antagonist | [1] |
| Binding Affinity at AT1 Receptor | Value | Reference |
| [Sar1, Ile8]-Angiotensin II (IC50) | Not explicitly found in direct comparison with losartan | |
| Losartan (IC50) | 8.9 ± 1.1 nM | [3] |
| [Sar1, Ile8]-Angiotensin II (Kd) | ~1.2 nM (in ovine tissues) | [4] |
| Losartan (Kd) | Not explicitly found in direct comparison with [Sar1, Ile8]-Angiotensin II | |
| Losartan (pKi) | 7.17 ± 0.07 | [5] |
| Functional Activity | [Sar1, Ile8]-Angiotensin II | Losartan | Reference |
| Effect on Blood Pressure | Can have agonistic pressor effects, particularly in certain sodium balance states. | Lowers blood pressure.[6] | [7] |
| Downstream Signaling | Can activate certain downstream pathways (biased agonism). | Blocks Angiotensin II-induced signaling. | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams were generated using the DOT language.
AT1 Receptor Signaling Pathway
The binding of Angiotensin II to the AT1 receptor activates the Gq protein, initiating a signaling cascade that leads to vasoconstriction. Losartan competitively blocks this binding, while [Sar1, Ile8]-Angiotensin II also binds to the receptor, exhibiting antagonistic and potentially partial agonistic effects.
Caption: AT1 Receptor Signaling Cascade and Points of Intervention.
Experimental Workflow: In Vivo Blood Pressure Measurement
This workflow outlines the key steps for comparing the effects of [Sar1, Ile8]-Angiotensin II and losartan on blood pressure in a conscious rat model.
Caption: Workflow for In Vivo Blood Pressure Comparison.
Experimental Protocols
Radioligand Binding Assay for AT1 Receptor
Objective: To determine the binding affinity (Ki) of [Sar1, Ile8]-Angiotensin II and losartan for the AT1 receptor.
Materials:
-
Rat liver membranes (a source rich in AT1 receptors)[9]
-
[125I]-[Sar1, Ile8]-Angiotensin II (Radioligand)
-
[Sar1, Ile8]-Angiotensin II (unlabeled)
-
Losartan
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA)
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from rat liver tissue by homogenization in a buffer containing protease inhibitors. Centrifuge the homogenate to pellet the membranes and resuspend in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Competition Binding Assay:
-
Set up a series of tubes for total binding, non-specific binding, and competitive binding for each test compound.
-
Total Binding: Add a fixed concentration of [125I]-[Sar1, Ile8]-Angiotensin II (typically at or near its Kd) and the membrane preparation.
-
Non-specific Binding: Add the radioligand, a high concentration of unlabeled Angiotensin II (e.g., 1 µM) to saturate the receptors, and the membrane preparation.
-
Competitive Binding: Add the radioligand, the membrane preparation, and increasing concentrations of the unlabeled test compound ([Sar1, Ile8]-Angiotensin II or losartan).
-
-
Incubation: Incubate all tubes at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
For the competitive binding assay, plot the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Blood Pressure Measurement in Conscious Rats
Objective: To compare the effects of intravenously administered [Sar1, Ile8]-Angiotensin II and losartan on mean arterial pressure (MAP) and heart rate (HR) in conscious, unrestrained rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane)
-
Polyethylene catheters
-
Pressure transducer and data acquisition system
-
[Sar1, Ile8]-Angiotensin II
-
Losartan
-
Sterile saline (vehicle)
Procedure:
-
Surgical Preparation:
-
Anesthetize the rat.
-
Implant a catheter into the carotid artery for direct blood pressure measurement.
-
Implant a second catheter into the jugular vein for intravenous drug administration.
-
Exteriorize the catheters at the back of the neck.
-
Allow the animal to recover from surgery for at least 48 hours. During recovery, house the rat in an individual cage to prevent damage to the catheters.
-
-
Experimental Protocol:
-
On the day of the experiment, connect the arterial catheter to a pressure transducer linked to a data acquisition system. Allow the rat to acclimate to the setup in its home cage.
-
Record a stable baseline blood pressure and heart rate for at least 30-60 minutes.
-
For [Sar1, Ile8]-Angiotensin II: Administer increasing doses of [Sar1, Ile8]-Angiotensin II intravenously to determine its pressor (agonistic) effect.
-
For Losartan: Administer a single intravenous dose of losartan. To assess its antagonistic effect, a subsequent challenge with Angiotensin II can be performed to observe the blockade of the pressor response.
-
Alternatively, to directly compare their effects on baseline blood pressure, administer a single dose of either [Sar1, Ile8]-Angiotensin II or losartan and monitor the change in blood pressure from the pre-drug baseline.
-
Administer an equivalent volume of sterile saline as a vehicle control in a separate group of animals.
-
-
Data Analysis:
-
Calculate the change in mean arterial pressure (MAP) and heart rate (HR) from the baseline for each dose and compound.
-
For [Sar1, Ile8]-Angiotensin II, construct a dose-response curve for the change in MAP.
-
For losartan, determine the magnitude and duration of the blood pressure reduction.
-
Statistically compare the responses between the different treatment groups.
-
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Two angiotensin II binding sites in rat brain revealed using [125I]Sar1, Ile8-angiotensin II and selective nonpeptide antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of the Human Angiotensin II Type 1 (AT1) Receptor Bound to Angiotensin II from Multiple Chemoselective Photoprobe Contacts Reveals a Unique Peptide Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 7. Deciphering biased-agonism complexity reveals a new active AT1 receptor entity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
Unveiling the Therapeutic Potential of [Sar1, Ile8]-Angiotensin II: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide offers an in-depth comparison of [Sar1, Ile8]-Angiotensin II with other angiotensin II analogs, supported by experimental data and detailed protocols. We explore its binding characteristics, physiological effects, and potential as a therapeutic agent.
[Sar1, Ile8]-Angiotensin II, a synthetic analog of the potent vasoconstrictor Angiotensin II, has been a valuable tool in cardiovascular research. Its modified structure, with sarcosine at position 1 and isoleucine at position 8, confers resistance to aminopeptidases and alters its interaction with angiotensin receptors. This guide delves into the scientific literature to provide a comprehensive overview of its therapeutic potential, comparing its performance against other key angiotensin II analogs.
Comparative Analysis of Angiotensin II Analogs
The therapeutic utility of angiotensin II analogs is largely determined by their affinity for the two major angiotensin II receptor subtypes, AT1 and AT2, and their subsequent physiological effects. The following tables summarize the comparative data for [Sar1, Ile8]-Angiotensin II and its counterparts.
Agonistic Pressor Activity
The agonistic pressor activity refers to the ability of the analog to mimic the vasoconstrictive effects of Angiotensin II, leading to an increase in blood pressure.
| Compound | Relative Agonistic Pressor Activity | Reference |
| [Sar1, Ile8]-Angiotensin II | Greater than [Sar1, Thr8]-Angiotensin II and [Sar1, Ala8]-Angiotensin II | [1] |
| [Sar1, Ala8]-Angiotensin II | Less than [Sar1, Ile8]-Angiotensin II | [2] |
| [Sar1, Thr8]-Angiotensin II | Weak agonistic pressor action | [1] |
Effects on Plasma Aldosterone Concentration (PAC)
Aldosterone is a key hormone in the regulation of blood pressure and electrolyte balance. The effect of angiotensin II analogs on its secretion is a critical aspect of their pharmacological profile.
| Compound | Effect on Plasma Aldosterone Concentration (PAC) | Reference |
| [Sar1, Ile8]-Angiotensin II | Increased PAC and blocked the steroidogenic action of Angiotensin II | [1] |
| [Sar1, Ala8]-Angiotensin II | Increased PAC and blocked the steroidogenic action of Angiotensin II | [1] |
| [Sar1, Thr8]-Angiotensin II | Little effect on PAC | [1] |
Receptor Binding Affinity
The affinity of these analogs for AT1 and AT2 receptors dictates their specific cellular responses. [Sar1, Ile8]-Angiotensin II is frequently used in radiolabeled form (¹²⁵I-[Sar1, Ile8]-Angiotensin II) to study these receptors.
| Ligand | Receptor Subtype | Dissociation Constant (Kd) | Tissue/Cell Line | Reference |
| ¹²⁵I-[Sar1, Ile8]-Angiotensin II | AT1 | 1.2 nM | Ovine Tissues ("pure" population) | [3] |
| ¹²⁵I-[Sar1, Ile8]-Angiotensin II | AT2 | 0.3 nM | Ovine Tissues ("pure" population) | [3] |
Note: A lower Kd value indicates a higher binding affinity.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.
Caption: Angiotensin II Receptor Signaling Pathways.
Caption: Experimental Workflow for Radioligand Binding Assay.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
Radioligand Binding Assay for Angiotensin II Receptors
This protocol is adapted from methodologies used to determine the binding affinity of ligands to AT1 and AT2 receptors.[4]
Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a radioligand, and the inhibition constant (Ki) of a test compound for angiotensin II receptors.
Materials:
-
Membrane Preparation: From a tissue source known to express AT1 and/or AT2 receptors (e.g., rat liver, adrenal glands).
-
Radioligand: ¹²⁵I-[Sar1, Ile8]-Angiotensin II.
-
Unlabeled Ligands: Angiotensin II (for non-specific binding determination) and test compounds.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.2% Bovine Serum Albumin (BSA).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue in an appropriate buffer.
-
Centrifuge the homogenate at a low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with wash buffer and resuspend in the assay buffer to a desired protein concentration.[4]
-
-
Saturation Binding Assay (to determine Kd and Bmax):
-
Set up a series of tubes for total binding and non-specific binding.
-
For total binding, add increasing concentrations of ¹²⁵I-[Sar1, Ile8]-Angiotensin II to the membrane preparation.
-
For non-specific binding, add the same increasing concentrations of the radioligand along with a high concentration of unlabeled Angiotensin II (e.g., 1 µM).
-
Incubate the tubes to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Competitive Binding Assay (to determine Ki of a test compound):
-
Set up tubes for total binding, non-specific binding, and competitive binding.
-
For total binding, add a fixed concentration of ¹²⁵I-[Sar1, Ile8]-Angiotensin II (typically at or near its Kd).
-
For non-specific binding, add the radioligand and a high concentration of unlabeled Angiotensin II.
-
For competitive binding, add the radioligand and increasing concentrations of the unlabeled test compound.
-
Add the membrane preparation to all tubes and incubate.
-
Filter, wash, and count the radioactivity as described for the saturation assay.
-
Data Analysis:
-
For saturation binding, plot the specific binding (total minus non-specific) against the radioligand concentration and use non-linear regression to determine Kd and Bmax.
-
For competitive binding, plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50, which can then be used to calculate the Ki.
In Vivo Blood Pressure Response in Human Subjects
This protocol provides a general framework for assessing the pressor and antagonistic effects of angiotensin II analogs in humans.
Objective: To evaluate the effect of angiotensin II analogs on blood pressure in human subjects.
Procedure:
-
Subject Selection and Preparation:
-
Recruit healthy, normotensive volunteers.
-
Subjects should be on a controlled diet (e.g., specified sodium intake) for a period before and during the study.
-
Obtain informed consent and ethical approval.
-
-
Drug Administration and Blood Pressure Monitoring:
-
Establish intravenous access for drug infusion.
-
Continuously monitor blood pressure using a non-invasive device (e.g., Finapres) or intra-arterial line for more precise measurements.
-
After a baseline stabilization period, infuse the angiotensin II analog at a predetermined dose or a series of escalating doses.
-
To assess antagonistic effects, an infusion of Angiotensin II can be administered before and after the administration of the analog.
-
-
Data Collection and Analysis:
-
Record systolic, diastolic, and mean arterial pressure at regular intervals throughout the infusion period.
-
Calculate the change in blood pressure from baseline for each dose of the analog.
-
For antagonism studies, determine the dose-response curve for Angiotensin II in the presence and absence of the analog to assess the degree of inhibition.
-
Conclusion
[Sar1, Ile8]-Angiotensin II exhibits distinct properties compared to other angiotensin II analogs, including a potent agonistic effect on blood pressure and aldosterone secretion. Its differential binding affinity for AT1 and AT2 receptors, with a notably higher affinity for the AT2 receptor in some studies, suggests a complex pharmacological profile that warrants further investigation. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of this and other angiotensin II modulators. The continued exploration of these compounds is vital for the development of novel therapies for cardiovascular diseases.
References
- 1. Effect of three angiotensin II antagonists, [Sar1, Thr8]-, [Sar1, Ile8]- and [Sar1, Ala8]angiotensin II on blood pressure and endocrine factors in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of two angiotensin II analogues in normal subjects and hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 125I[Sar(1)Ile(8)] angiotensin II has a different affinity for AT(1) and AT(2) receptor subtypes in ovine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Analysis of Angiotensin II Receptor Binding Profiles: [Sar1, Ile8]-Angiotensin II versus Angiotensin Receptor Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding profiles of the angiotensin II analog, [Sar1, Ile8]-Angiotensin II, and a range of commercially available Angiotensin II Receptor Blockers (ARBs). The data presented herein has been compiled from publicly available scientific literature and is intended to serve as a resource for researchers and professionals in the fields of pharmacology and drug development.
Comparative Binding Affinities at Angiotensin II Receptors (AT1 and AT2)
The following table summarizes the binding affinities (Ki or IC50 values) of [Sar1, Ile8]-Angiotensin II and several common ARBs for the angiotensin II receptor subtypes, AT1 and AT2. It is important to note that these values have been collated from various studies, and direct comparison may be limited due to differences in experimental conditions, such as the radioligand used, tissue source, and assay buffer composition.
| Compound | Receptor Subtype | Binding Affinity (Ki/IC50, nM) | Selectivity (AT1 vs. AT2) |
| [Sar1, Ile8]-Angiotensin II | AT1 | 1.2 (Kd)[1] | ~0.25-fold (Higher affinity for AT2) |
| AT2 | 0.3 (Kd)[1] | ||
| Losartan | AT1 | ~16.4 (IC50)[2] | ~1,000-fold for AT1[3] |
| EXP3174 (active metabolite of Losartan) | AT1 | - | - |
| Valsartan | AT1 | - | ~20,000-30,000-fold for AT1[3] |
| Irbesartan | AT1 | Lowest Kd among 8 ARBs[4] | >8,500-fold for AT1 |
| Candesartan | AT1 | - | >10,000-fold for AT1 |
| Olmesartan | AT1 | ~23.9 (IC50)[2] | >12,500-fold for AT1 |
| Telmisartan | AT1 | Strongest binding affinity among several ARBs[3] | >3,000-fold for AT1 |
| Azilsartan | AT1 | 30-1000 fold lower IC50 than other ARBs after washout[2] | >10,000-fold for AT1 |
Note: A lower Ki or IC50 value indicates a higher binding affinity. The selectivity is presented as the ratio of affinity for the AT1 receptor over the AT2 receptor.
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities for angiotensin II receptors is typically performed using a radioligand binding assay. Below is a detailed, representative protocol for a competitive binding assay.
Objective: To determine the affinity (Ki or IC50) of a test compound for the angiotensin II AT1 or AT2 receptor.
Materials:
-
Membrane Preparation: Crude membrane fractions from tissues (e.g., rat liver, adrenal glands) or cultured cells expressing the receptor of interest (e.g., CHO cells transfected with human AT1 receptor).[2]
-
Radioligand: Typically 125I-[Sar1, Ile8]-Angiotensin II, a high-affinity antagonist radioligand.[2][5]
-
Unlabeled Ligands: The test compound (ARB) at various concentrations and a saturating concentration of a known high-affinity ligand (e.g., unlabeled Angiotensin II or a specific antagonist) to determine non-specific binding.[2]
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.2% Bovine Serum Albumin (BSA).[2]
-
Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[2]
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) and a vacuum filtration manifold.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).[2]
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.[2]
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the membranes.[2]
-
Wash the membrane pellet with wash buffer and resuspend in the assay buffer to a final protein concentration of approximately 20-50 µg per assay tube.[2]
-
-
Assay Setup:
-
Prepare a series of assay tubes for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add a fixed concentration of the radioligand (typically at or near its Kd value) to the assay buffer.[2]
-
Non-specific Binding: Add the radioligand and a high concentration (e.g., 1 µM) of unlabeled Angiotensin II.[2]
-
Competitive Binding: Add the radioligand and increasing concentrations of the test compound (ARB).[2]
-
-
Incubation:
-
Add the membrane preparation to each tube.
-
Incubate the tubes at room temperature (or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).[2]
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter under vacuum.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[2]
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific radioligand binding.
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
-
Visualizing Experimental and Signaling Pathways
To aid in the understanding of the experimental workflow and the downstream consequences of receptor binding, the following diagrams have been generated using the DOT language.
References
- 1. 125I[Sar(1)Ile(8)] angiotensin II has a different affinity for AT(1) and AT(2) receptor subtypes in ovine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. droracle.ai [droracle.ai]
- 4. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of [Sar1, Ile8]-Angiotensin II TFA: A Comprehensive Guide for Laboratory Professionals
Researchers and scientists handling [Sar1, Ile8]-Angiotensin II TFA are tasked with the critical responsibility of its proper disposal to ensure laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this potent, biologically active peptide. Adherence to these procedures is essential for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to consult the substance's Safety Data Sheet (SDS) and adhere to standard laboratory safety practices. If a specific SDS is not available, the compound should be treated as a hazardous chemical.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Use chemical-resistant gloves, such as nitrile.
-
Eye Protection: Wear safety goggles or a face shield.
-
Lab Coat: A buttoned lab coat is necessary to protect against skin contact.
All handling of powdered this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or aerosols.
Step-by-Step Disposal Procedures
The appropriate method for disposing of this compound waste depends on whether it is in liquid or solid form and the specific regulations of your institution.
Liquid Waste Disposal:
-
Segregation: Collect all liquid waste containing this compound in a clearly labeled, leak-proof hazardous waste container.
-
Inactivation (Recommended): For an added layer of safety, especially for larger quantities, chemical inactivation is recommended. This can be achieved through hydrolysis by treating the peptide solution with a strong acid or base to break the peptide bonds.
-
Acid Hydrolysis: Add 1 M Hydrochloric Acid (HCl) to the peptide solution and allow it to stand for a minimum of 24 hours in a sealed, labeled container within a fume hood.[1]
-
Base Hydrolysis: Alternatively, add 1 M Sodium Hydroxide (NaOH) and let it stand for at least 24 hours in a sealed, labeled container in a fume hood.[1]
-
-
Neutralization: After inactivation, neutralize the solution to a pH between 6.0 and 8.0.[1] For acidic solutions, slowly add a base like sodium bicarbonate. For basic solutions, add a weak acid.
-
Final Disposal: The neutralized, inactivated solution must be disposed of as hazardous chemical waste. Never pour peptide solutions down the sink.[2][3] Arrange for collection by your institution's Environmental Health and Safety (EH&S) department.[4]
Solid Waste Disposal:
-
Segregation: All solid waste contaminated with this compound, such as empty vials, pipette tips, and contaminated gloves, must be collected in a designated, leak-proof hazardous waste container.[5]
-
Labeling: Clearly label the container as hazardous waste and list the chemical contents.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.[1]
-
Collection: Contact your institution's EH&S department for proper disposal.[3]
Disposal of Trifluoroacetic Acid (TFA) Contamination
Since [Sar1, Ile8]-Angiotensin II is often supplied as a TFA salt, the disposal procedures must also account for the corrosive nature of trifluoroacetic acid.
-
Segregation: TFA waste must be segregated from other waste streams, especially from bases, oxidizers, and hydrides.[4][6]
-
Container: Store TFA waste in a closed, properly labeled hazardous waste container.[4]
-
No Drain Disposal: TFA waste should never be poured down the drain.[4]
-
EH&S Collection: Arrange for disposal through your institution's EH&S department.[4]
Quantitative Data for Inactivation Methods
| Inactivation Reagent | Concentration | Inactivation Time | Final pH for Aqueous Waste |
| Hydrochloric Acid (HCl) | 1 M | Minimum 24 hours[1] | 6.0 - 8.0[1] |
| Sodium Hydroxide (NaOH) | 1 M | Minimum 24 hours[1] | 6.0 - 8.0[1] |
Experimental Protocol: Peptide Inactivation via Hydrolysis
-
Preparation: In a chemical fume hood, place the liquid peptide waste in a suitable, sealable container.
-
Reagent Addition: Slowly add either 1 M HCl or 1 M NaOH to the waste container.
-
Reaction: Seal the container and allow the mixture to react for at least 24 hours to ensure complete hydrolysis of the peptide.
-
Neutralization: After the inactivation period, carefully unseal the container in the fume hood. Slowly add a neutralizing agent (e.g., sodium bicarbonate for acid, a weak acid for base) while monitoring the pH until it is between 6.0 and 8.0.
-
Disposal: Reseal the container, label it as neutralized hazardous waste, and arrange for collection by your EH&S department.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
